molecular formula C4H6N2O B041196 2-Cyano-N-methylacetamide CAS No. 6330-25-2

2-Cyano-N-methylacetamide

Cat. No.: B041196
CAS No.: 6330-25-2
M. Wt: 98.1 g/mol
InChI Key: LIHUTSFYFGCWQP-UHFFFAOYSA-N
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Description

2-Cyano-N-methylacetamide is a versatile and valuable bifunctional building block in organic synthesis and medicinal chemistry research. This compound features two highly reactive functional groups—a nitrile and an N-methylamide—within a compact acetamide backbone, making it an ideal precursor for the construction of diverse heterocyclic systems. Its primary research utility lies in its role as a key intermediate for the synthesis of pyrimidines, purines, and other nitrogen-containing heterocycles, which are core scaffolds in many pharmaceutical agents and biologically active molecules. The nitrile group offers a handle for further functionalization through hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions, while the N-methylamide moiety contributes specific conformational and hydrogen-bonding properties. Researchers leverage this compound in the development of novel kinase inhibitors, epigenetic modulators, and other small-molecule probes to study complex biochemical pathways. Its mechanism of action is not intrinsic but is defined by the properties of the final compounds synthesized from it, allowing for the targeted exploration of protein-ligand interactions and enzymatic activity. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-methylacetamide
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InChI

InChI=1S/C4H6N2O/c1-6-4(7)2-3-5/h2H2,1H3,(H,6,7)
Source PubChem
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InChI Key

LIHUTSFYFGCWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6N2O
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DSSTOX Substance ID

DTXSID10212692
Record name 2-Cyano-N-methylacetamide
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Molecular Weight

98.10 g/mol
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CAS No.

6330-25-2
Record name N-Methylcyanoacetamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Cyano-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-N-methylacetamide is a versatile organic compound characterized by the presence of both a nitrile and an amide functional group. This unique structure makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, including pyridone and benzimidazole derivatives, which are of significant interest in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆N₂O[1]
Molecular Weight 98.10 g/mol PubChem
CAS Number 6330-25-2[1]
Appearance Solid[1]
Melting Point 99 °CChemicalBook
Boiling Point 335.3 ± 25.0 °C at 760 mmHgChemSrc
Density 1.0 ± 0.1 g/cm³ChemSrc
pKa 11 (predicted)Wikipedia
Solubility Soluble in water.Guidechem

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the aminolysis of an ester of cyanoacetic acid, typically ethyl cyanoacetate, with methylamine.

Experimental Protocol: Synthesis from Ethyl Cyanoacetate and Methylamine

This protocol is adapted from a general procedure described in the literature.

Materials:

  • Ethyl cyanoacetate

  • Methylamine (solution in THF or aqueous)

  • Tetrahydrofuran (THF)

  • Toluene

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • A solution of methylamine (353.6 mmol) in tetrahydrofuran (THF) is cooled to 0 °C in an ice bath.

  • Ethyl cyanoacetate (176.8 mmol) is added dropwise to the cooled methylamine solution with continuous stirring. The temperature should be maintained at 0 °C during the addition.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional period.

  • The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Upon completion of the reaction, the solvent (THF) is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from toluene to yield the final product as a beige solid.

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product EthylCyanoacetate Ethyl Cyanoacetate ReactionVessel Reaction at 0°C to RT EthylCyanoacetate->ReactionVessel Methylamine Methylamine in THF Methylamine->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Overnight Recrystallization Recrystallization (Toluene) SolventRemoval->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

Experimental Protocol (KBr Pellet Method):

  • A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

  • A background spectrum of a pure KBr pellet is recorded.

  • The IR spectrum of the sample pellet is then recorded, typically in the range of 4000-400 cm⁻¹.

Expected Absorptions:

  • N-H stretch: A sharp to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • C≡N stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹ is characteristic of the nitrile group.

  • C=O stretch (Amide I): A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the carbonyl stretch of the amide.

  • N-H bend (Amide II): An absorption band in the region of 1550-1580 cm⁻¹ is expected for the N-H bending vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (¹H and ¹³C NMR):

  • A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

Expected Chemical Shifts (predicted):

  • ¹H NMR:

    • A singlet for the methylene protons (CH₂) adjacent to the cyano and carbonyl groups.

    • A doublet for the methyl protons (CH₃) coupled to the amide proton.

    • A broad singlet or quartet for the amide proton (N-H).

  • ¹³C NMR:

    • A signal for the nitrile carbon (C≡N).

    • A signal for the carbonyl carbon (C=O).

    • A signal for the methylene carbon (CH₂).

    • A signal for the methyl carbon (CH₃).

Mass Spectrometry (MS)

Experimental Protocol (Electron Ionization - Mass Spectrometry):

  • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

  • The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (98.10 g/mol ). Common fragmentation pathways for amides and nitriles would be anticipated, including alpha-cleavage adjacent to the carbonyl group and the loss of small neutral molecules.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by its two primary functional groups: the nitrile and the amide.

  • Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions.

  • Amide Group: The amide group can be hydrolyzed under acidic or basic conditions. The active methylene group adjacent to the nitrile and carbonyl groups is acidic and can be deprotonated to form a nucleophilic carbanion, which can then participate in various carbon-carbon bond-forming reactions.

This reactivity makes this compound a key building block in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. For instance, it is used in the synthesis of pyridone and benzimidazole derivatives.[1]

Diagram 2: Reactivity of this compound

Reactivity cluster_nitrile Nitrile Group Reactions cluster_amide Amide Group Reactions cluster_methylene Active Methylene Reactions CMA This compound Hydrolysis_N Hydrolysis (-> Carboxylic Acid) CMA->Hydrolysis_N H₂O/H⁺ or OH⁻ Reduction_N Reduction (-> Amine) CMA->Reduction_N e.g., H₂/Pd Hydrolysis_A Hydrolysis CMA->Hydrolysis_A H₂O/H⁺ or OH⁻ Alkylation Alkylation CMA->Alkylation Base, R-X Condensation Condensation CMA->Condensation e.g., Aldehydes

Caption: Key reaction pathways for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a functionally rich molecule with significant utility in organic synthesis, particularly for the preparation of heterocyclic compounds of medicinal interest. This guide has provided a detailed overview of its chemical properties, synthesis, and characterization, offering a valuable resource for researchers in the fields of chemistry and drug discovery.

References

An In-depth Technical Guide to 2-Cyano-N-methylacetamide (CAS 6330-25-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-N-methylacetamide, with the CAS number 6330-25-2, is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring both a cyano and an N-methylacetamide functional group, makes it a valuable building block for the synthesis of a variety of more complex molecules and bioactive compounds.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to this compound. It also explores its applications, particularly as a key intermediate in the development of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is typically a yellow solid with a molecular weight of 98.1 g/mol .[1] It is valued for its stability and ease of handling in complex synthetic pathways.[1]

PropertyValueSource
CAS Number 6330-25-2[1][2][3][4]
Molecular Formula C4H6N2O[1][3][4]
Molecular Weight 98.1[1][2]
Appearance Yellow solid[1]
Purity ≥ 98% (NMR)[1]
Melting Point 99 °C[2]
Boiling Point 335.3±25.0 °C (Predicted)[2]
Density 1.044±0.06 g/cm3 (Predicted)[2]
Vapor Pressure 0.009Pa at 25℃[2]
Solubility Soluble in DMSO, Methanol[2]
LogP -1.05[3]
Storage Conditions 0-8°C, Sealed in dry, Room Temperature[1][2]

Synthesis

A general and efficient method for the synthesis of this compound involves the reaction of ethyl cyanoacetate with methylamine.

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • Ethyl cyanoacetate (20 g, 176.8 mmol)

  • Methylamine (10.9 g, 353.6 mmol)

  • Tetrahydrofuran (THF)

  • Toluene

Procedure:

  • A solution of methylamine in tetrahydrofuran (THF) is prepared and cooled to 0 °C.

  • Ethyl cyanoacetate (20 g, 176.8 mmol) is added slowly and dropwise to the cooled methylamine solution with continuous stirring.

  • After the addition is complete, the reaction mixture is maintained at 0 °C with stirring to complete the reaction.

  • The reaction mixture is then stirred at room temperature overnight.

  • Following the completion of the reaction, the solvent is removed by distillation under reduced pressure.

  • The crude product is purified by recrystallization from toluene.

  • This process yields 16.8 g of a beige solid product, corresponding to a 96% yield, with a melting point of 99 °C.[2]

Caption: Synthesis workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

Experimental Protocol: Reverse Phase HPLC Analysis[3]
  • Column: Newcrom R1 HPLC column.[3]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[3]

  • Mass-Spec (MS) Compatibility: For MS-compatible applications, phosphoric acid should be replaced with formic acid.[3]

  • UPLC Applications: Smaller 3 µm particle columns are available for faster UPLC applications.[3]

  • Preparative Separation: This method is scalable and can be used for the isolation of impurities in preparative separation.[3]

  • Pharmacokinetics: The method is also suitable for pharmacokinetic studies.[3]

HPLC_Method_Overview Sample Sample HPLC_System RP-HPLC System (Newcrom R1 Column) Sample->HPLC_System Detector UV/Vis or MS Detector HPLC_System->Detector Mobile_Phase Acetonitrile Water Phosphoric Acid (or Formic Acid for MS) Mobile_Phase->HPLC_System Data_Analysis Data Acquisition & Analysis Detector->Data_Analysis

Caption: Overview of the HPLC analytical method.

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules.[1] Its versatile structure allows for the introduction of cyano and acetamide functionalities, which can be pivotal in determining the biological activity of the final compounds.[1]

Pharmaceutical Synthesis

This compound is extensively used in the synthesis of various pharmaceuticals.[1] It is a key building block for creating complex molecules with potential therapeutic applications.[1] Specifically, it is used in the synthesis of pyridone compounds and benzimidazoles, which are scaffolds for numerous pharmaceutical agents.[2][5]

Agrochemical Synthesis

In the agrochemical sector, this compound is utilized in the development of herbicides and pesticides.[1] Its incorporation into agrochemical formulations contributes to the enhancement of crop protection and yield.[1]

Caption: Key application areas of this compound.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[6] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound. It should be stored in a dry, well-ventilated place at the recommended temperature.

Conclusion

This compound (CAS 6330-25-2) is a chemical intermediate with significant utility in both pharmaceutical and agrochemical research and development. Its straightforward synthesis, stability, and versatile reactivity make it an important tool for synthetic chemists. The information provided in this guide serves as a comprehensive resource for professionals engaged in drug discovery, medicinal chemistry, and agricultural science.

References

An In-depth Technical Guide to 2-Cyano-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the molecular structure, properties, synthesis, and characterization of 2-Cyano-N-methylacetamide, a key intermediate in organic and pharmaceutical synthesis.

Molecular Structure and Identification

This compound possesses a linear four-carbon backbone. It is a derivative of acetamide featuring a cyano group on the alpha-carbon (C2) and a methyl group substituting one hydrogen on the amide nitrogen. Its chemical structure consists of a methylamino group linked to a carbonyl carbon, which is adjacent to a methylene group bearing a nitrile functional group.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 6330-25-2[2]
Molecular Formula C₄H₆N₂O[2]
Molecular Weight 98.10 g/mol [1]
Appearance Solid / Beige Solid[2][3]
Melting Point 99 °C[3]
Boiling Point 335.3 ± 25.0 °C (Predicted)[4]
Density 1.0 ± 0.1 g/cm³ (Predicted)[4]
pKa 5.44 ± 0.10 (Predicted)[4]

Experimental Protocols

Synthesis of this compound via Aminolysis of Ethyl Cyanoacetate

This protocol details a common and high-yield method for synthesizing this compound. The primary reaction is the aminolysis of an ester (ethyl cyanoacetate) with a primary amine (methylamine).

Materials and Equipment:

  • Ethyl cyanoacetate (1.0 eq)

  • Methylamine (CH₃NH₂) solution in THF (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

  • Round-bottom flask equipped with a magnetic stirrer and dropping funnel

  • Ice bath

  • Rotary evaporator

  • Recrystallization apparatus

Procedure: [3]

  • Reaction Setup: A solution of methylamine (10.9 g, 353.6 mmol, 2.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask and cooled to 0 °C using an ice bath.

  • Addition of Ester: Ethyl cyanoacetate (20 g, 176.8 mmol, 1.0 eq) is added slowly and dropwise to the cooled methylamine solution while stirring.

  • Reaction: After the addition is complete, the reaction mixture is maintained at 0 °C and stirred for an additional hour. Subsequently, the ice bath is removed, and the mixture is stirred at room temperature overnight to ensure the reaction goes to completion.

  • Solvent Removal: Upon completion, the solvent (THF) and any excess methylamine are removed by distillation under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from toluene. The crude product is dissolved in a minimal amount of hot toluene and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold toluene, and dried to yield the final product. A typical reported yield for this procedure is approximately 96% (16.8 g of a beige solid).[3]

Structural Characterization (Expected Data)

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • N-H Stretch: A moderate to sharp absorption band is expected around 3300 cm⁻¹ corresponding to the N-H bond of the secondary amide.

  • C-H Stretch: Aliphatic C-H stretching bands from the methyl and methylene groups are expected just below 3000 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity absorption characteristic of a nitrile group should appear in the range of 2260-2240 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band is expected in the region of 1680-1640 cm⁻¹ for the carbonyl group of the secondary amide.

  • N-H Bend (Amide II): A medium-intensity band is expected around 1550 cm⁻¹ from the N-H bending vibration.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals:

  • -NH- Proton: A broad singlet or a quartet (due to coupling with the N-methyl protons) in the downfield region (typically δ 7.5-8.5 ppm), which is exchangeable with D₂O.

  • -CH₂- Protons: A singlet at approximately δ 3.5 ppm, corresponding to the two protons of the methylene group situated between the carbonyl and cyano groups.

  • -CH₃ Protons: A doublet at approximately δ 2.8 ppm, corresponding to the three protons of the N-methyl group, coupled to the N-H proton.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display four unique carbon signals:

  • C=O (Amide Carbonyl): A signal in the downfield region, typically around δ 165-170 ppm.

  • C≡N (Nitrile Carbon): A signal in the range of δ 115-120 ppm. This peak is often of lower intensity.

  • -CH₂- (Methylene Carbon): A signal expected around δ 25-30 ppm.

  • -CH₃ (Methyl Carbon): A signal expected around δ 25-30 ppm, often very close to the methylene signal.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound as described in this guide.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage start Reactants: - Ethyl Cyanoacetate - Methylamine in THF reaction 1. Cool to 0°C 2. Add Ester Dropwise 3. Stir Overnight at RT start->reaction evaporation Solvent Removal (Rotary Evaporation) reaction->evaporation crude_product Crude Solid Product evaporation->crude_product recrystallization Recrystallization (from hot Toluene) crude_product->recrystallization filtration Vacuum Filtration & Drying recrystallization->filtration final_product Pure this compound filtration->final_product ftir FTIR Spectroscopy final_product->ftir Sample nmr1h 1H NMR Spectroscopy final_product->nmr1h Sample nmr13c 13C NMR Spectroscopy final_product->nmr13c Sample analysis Spectral Data Analysis & Structure Confirmation ftir->analysis nmr1h->analysis nmr13c->analysis

References

Spectroscopic Profile of 2-Cyano-N-methylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyano-N-methylacetamide (C₄H₆N₂O), a molecule of interest in organic synthesis and pharmaceutical development. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted spectroscopic data, offering valuable insights for compound characterization and quality control. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.85Singlet3HN-CH₃
3.45Singlet2H-CH₂-CN
6.50 (approx.)Broad Singlet1HN-H
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
26.0N-CH₃
28.5-CH₂-CN
116.0-CN
165.0C=O
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch
~2940MediumC-H Stretch (sp³)
~2250MediumC≡N Stretch
~1660StrongC=O Stretch (Amide I)
~1550MediumN-H Bend (Amide II)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
98.05Molecular Ion [M]⁺
57.03[M - CH₂CN]⁺
42.02[CH₂CN]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with electrons at a standard energy of 70 eV.[1][2]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Solid_Sample Solid Sample (for IR/MS) Sample->Solid_Sample NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FTIR Spectrometer Solid_Sample->IR MS Mass Spectrometer (EI Source) Solid_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Cyano Group in 2-Cyano-N-methylacetamide: A Gateway to Chemical Diversity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyano group of 2-Cyano-N-methylacetamide (C₄H₆N₂O, CAS No. 6330-25-2) is a versatile functional moiety that imparts a unique reactivity profile to the molecule, rendering it a valuable building block in synthetic organic chemistry.[1] This technical guide provides a comprehensive overview of the chemical reactivity of the cyano group in this compound, detailing its participation in a variety of chemical transformations. Key reactions, including hydrolysis, reduction, cycloadditions, and condensation reactions, are discussed in depth. This guide also furnishes detailed experimental protocols for pivotal reactions, presents quantitative data in structured tables, and visualizes reaction workflows and signaling pathways using Graphviz diagrams. Furthermore, it explores the significance of this compound derivatives in medicinal chemistry, with a focus on their emerging roles as modulators of critical biological pathways implicated in various diseases.

Introduction

This compound is a polyfunctional molecule featuring a reactive cyano group, an active methylene group, and an amide functionality.[2] This combination of functional groups makes it a highly versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are scaffolds of significant interest in drug discovery and materials science.[3] The electrophilic nature of the carbon atom in the cyano group, coupled with the acidity of the adjacent methylene protons, dictates its reactivity and allows for its participation in a diverse range of chemical reactions. This guide will systematically explore the reactivity of the cyano group, providing researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 6330-25-2[4]
Molecular Formula C₄H₆N₂O[2]
Molecular Weight 98.11 g/mol [2]
Appearance Yellow solid[1]
Melting Point 99 °C[3]
pKa ~11 (for the methylene protons)
Solubility Soluble in water and polar organic solvents

Reactivity of the Cyano Group

The reactivity of the cyano group in this compound is multifaceted, enabling a variety of chemical transformations. The primary modes of reactivity include nucleophilic addition to the carbon-nitrogen triple bond and participation in cyclization reactions.

Hydrolysis

The cyano group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. The reaction proceeds via nucleophilic attack of water or hydroxide ion on the electrophilic carbon of the nitrile.

General Reaction Scheme:

reactant This compound product_acid Malonamic acid, N-methyl- reactant->product_acid H+ / H2O, Δ product_amide 2-Carbamoyl-N-methylacetamide reactant->product_amide H2O2, OH-

Caption: Hydrolysis of the cyano group.

Reduction

The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a valuable tool for introducing a primary amine functionality.[5]

General Reaction Scheme:

reactant This compound product N1-Methylpropane-1,3-diamine reactant->product 1. LiAlH4, THF 2. H2O

Caption: Reduction of the cyano group.

Cycloaddition Reactions

The cyano group can participate as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various heterocyclic rings. A notable example is the [3+2] cycloaddition with azides to form tetrazoles.

General Reaction Scheme:

reactant1 This compound product 5-(N-Methylcarbamoylmethyl)-1-R-tetrazole reactant1->product NaN3, NH4Cl, DMF reactant2 R-N3 reactant2->product

Caption: [3+2] Cycloaddition with azides.

Condensation Reactions

The active methylene group adjacent to the cyano group is highly acidic and readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions are fundamental to the synthesis of a variety of important heterocyclic scaffolds.

The Knoevenagel condensation of this compound with aldehydes or ketones, typically catalyzed by a weak base, yields α,β-unsaturated cyanoacrylamides. These products are versatile intermediates for further transformations.[6][7]

General Reaction Scheme:

reactant1 This compound product 2-Cyano-3-R-N-methylacrylamide reactant1->product Piperidine, EtOH reactant2 R-CHO reactant2->product

Caption: Knoevenagel condensation.

The Gewald reaction is a one-pot multicomponent reaction that involves the condensation of a ketone, an active methylene compound like this compound, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[8][9]

General Reaction Scheme:

reactant1 This compound product 2-Amino-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide reactant1->product Morpholine, EtOH, Δ reactant2 Cyclohexanone reactant2->product reactant3 Sulfur reactant3->product

Caption: Gewald reaction.

A particularly important application of this compound is in the synthesis of 3-cyano-2-pyridone derivatives. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone.[1][10][11]

General Reaction Scheme:

reactant1 This compound product 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile reactant1->product Base, EtOH, Δ reactant2 Acetylacetone reactant2->product

Caption: Synthesis of 3-Cyano-2-pyridones.

Experimental Protocols

This section provides detailed experimental protocols for some of the key reactions of this compound.

Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile[11]
  • Materials:

    • This compound (0.006 mol)

    • Acetylacetone (0.006 mol)

    • Potassium hydroxide (a catalytic amount)

    • Ethanol (10 mL)

  • Procedure:

    • To a round-bottom flask, add this compound, acetylacetone, a catalytic amount of potassium hydroxide, and ethanol.

    • The reaction mixture is stirred and refluxed at 80 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the mixture is cooled to room temperature.

    • The precipitate formed is collected by filtration and washed with cold ethanol.

    • The product is dried to afford the desired 1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Expected Yield: 61-79%[11]

Knoevenagel Condensation with 6-Nitroveratraldehyde[6]
  • Materials:

    • 6-Nitroveratraldehyde (23.7 mmol)

    • This compound (26.2 mmol)

    • Methanol (50 mL)

    • Piperidine (10 drops)

    • Isopropanol

  • Procedure:

    • To a slurry of 6-nitroveratraldehyde in methanol, add this compound, followed by piperidine.

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture in an ice bath.

    • Filter the resulting crystals with suction.

    • Wash the intense-yellow crystals with isopropanol (30 mL) and air-dry.

  • Expected Yield: ~100%[6]

Gewald Synthesis of a 2-Aminothiophene Derivative[8]
  • Materials:

    • Ketone (e.g., cyclohexanone) (2 mmol)

    • This compound (2 mmol)

    • Elemental Sulfur (2 mmol)

    • Morpholine (2 mmol)

  • Procedure:

    • Combine the ketone, this compound, elemental sulfur, and morpholine in a suitable reaction vessel.

    • The reaction can be performed under solvent-free conditions using a ball mill or in a solvent like ethanol with heating.

    • Monitor the reaction progress by TLC.

    • Upon completion, the product can be isolated by precipitation with water and subsequent filtration.

    • Further purification can be achieved by recrystallization.

  • Expected Yield: Yields can vary depending on the specific ketone and reaction conditions.

Quantitative Data

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

Table 1: Synthesis of 3-Cyano-2-pyridone Derivatives [11]

N-Substituent1,3-DicarbonylBaseSolventTime (h)Yield (%)
MethylAcetylacetoneKOHEthanol461-79
PhenylAcetylacetoneKOHEthanol475
4-ChlorophenylAcetylacetoneKOHEthanol472
4-MethoxyphenylAcetylacetoneKOHEthanol479

Table 2: Knoevenagel Condensation of Cyanoacetamide Derivatives with Aldehydes [7]

Cyanoacetamide DerivativeAldehydeCatalystSolventTimeYield (%)
2-CyanoacetamideBenzaldehydeDBU/H₂OWater20 min96
Ethyl Cyanoacetate4-ChlorobenzaldehydeDBU/H₂OWater15 min98
2-Cyanoacetamide6-NitroveratraldehydePiperidineMethanol2 h100

Role in Medicinal Chemistry and Biological Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The cyanoacetamide scaffold is considered a "privileged structure" in drug discovery.

Kinase Inhibitors

Derivatives of 2-cyanoacrylamide, which can be synthesized from this compound, have been developed as potent inhibitors of various protein kinases. For instance, imidazopyridine derivatives bearing a 2-cyanoacrylamide moiety have shown potent inhibitory activity against Transforming growth factor-beta-activated kinase 1 (TAK1).[4][12] TAK1 is a key regulator of the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer and inflammatory diseases.[4][12]

TNFa TNFα TAK1 TAK1 TNFa->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK Apoptosis Apoptosis TAK1->Apoptosis Inhibition of NFkB NF-κB IKK->NFkB Inflammation Inflammation Gene Expression NFkB->Inflammation MAPK->Inflammation Cyanoacrylamide 2-Cyanoacrylamide Derivative Cyanoacrylamide->TAK1 Inhibition

Caption: Inhibition of the TAK1 signaling pathway by 2-cyanoacrylamide derivatives.

Anticancer Activity

N-hetaryl-2-cyanoacetamide derivatives have demonstrated significant anticancer properties.[3] For example, N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have shown potent cytotoxicity against various cancer cell lines. Their mechanism of action is believed to involve the induction of apoptosis and the inhibition of metastasis and angiogenesis.[3][13] This involves the upregulation of pro-apoptotic proteins like caspases and the downregulation of matrix metalloproteinases (MMPs).[13]

Cyanoacetamide_Derivative N-hetaryl-2-cyanoacetamide Derivative Mitochondria Mitochondrial Stress Cyanoacetamide_Derivative->Mitochondria MMP MMP-2/9 Cyanoacetamide_Derivative->MMP Inhibition VEGF VEGF Cyanoacetamide_Derivative->VEGF Inhibition Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Metastasis Metastasis MMP->Metastasis Inhibition of Angiogenesis Angiogenesis VEGF->Angiogenesis Inhibition of

Caption: Proposed anticancer mechanism of N-hetaryl-2-cyanoacetamide derivatives.

Calcium Channel Modulation

Certain derivatives of cyanoacetamide have been investigated as modulators of calcium channels.[14] Voltage-gated calcium channels are crucial for regulating intracellular calcium levels and are implicated in various physiological processes, including neurotransmission and muscle contraction. Dysregulation of these channels is associated with several neurological and cardiovascular disorders. While direct modulation by this compound has not been reported, its derivatives represent a potential avenue for the development of novel calcium channel modulators.

Conclusion

The cyano group in this compound is a key functional handle that enables a vast and diverse range of chemical transformations. Its ability to participate in hydrolysis, reduction, cycloaddition, and various condensation reactions makes it an invaluable precursor for the synthesis of complex heterocyclic molecules. The derivatives of this compound have demonstrated significant potential in medicinal chemistry, particularly as kinase inhibitors and anticancer agents, by modulating critical signaling pathways. This guide provides a solid foundation for researchers to explore and exploit the rich chemistry of this compound in the pursuit of novel chemical entities with valuable biological activities. Further exploration of its reactivity and the biological profiles of its derivatives will undoubtedly continue to be a fruitful area of research.

References

An In-depth Technical Guide to the Synthesis of 2-Cyano-N-methylacetamide from Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Cyano-N-methylacetamide, a valuable intermediate in the preparation of various pharmaceutically active compounds, including pyridone and benzimidazole derivatives. The primary focus of this document is the amidation of ethyl cyanoacetate with methylamine. This guide presents detailed experimental protocols, a comparative analysis of different synthetic approaches, and visual representations of the reaction pathway and experimental workflow to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a key building block in organic synthesis, characterized by its reactive functional groups that allow for its participation in a variety of chemical transformations. Its synthesis from readily available starting materials like ethyl cyanoacetate is a topic of significant interest for researchers in medicinal chemistry and drug development. This guide details a robust and high-yielding procedure for this conversion.

Reaction Scheme

The synthesis of this compound from ethyl cyanoacetate is a nucleophilic acyl substitution reaction. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the corresponding N-methylamide.

Reaction_Pathway Ethyl_Cyanoacetate Ethyl Cyanoacetate NCCH₂COOEt Transition_State Ethyl_Cyanoacetate->Transition_State Methylamine Methylamine CH₃NH₂ Methylamine->Transition_State Product This compound NCCH₂CONHCH₃ Transition_State->Product + Byproduct Ethanol EtOH Transition_State->Byproduct +

Caption: Reaction pathway for the synthesis of this compound.

Comparative Data of Synthetic Protocols

Several methods have been reported for the synthesis of this compound and related compounds. The following table summarizes the key quantitative data from different protocols, allowing for a comparison of their efficiency and reaction conditions.

ParameterProtocol 1: Methylamine Solution in THFProtocol 2: Gaseous Methylamine in THFProtocol 3: Solvent-FreeAnalogue: N,N-DimethylcyanoacetamideAnalogue: Cyanoacetamide from Ammonia
Starting Material Ethyl CyanoacetateEthyl CyanoacetateEthyl CyanoacetateEthyl CyanoacetateEthyl Cyanoacetate
Reagent Methylamine solution in THFGaseous MethylamineMethylamineGaseous DimethylamineConcentrated Aqueous Ammonia
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)NoneTolueneWater
Temperature 0°C to Room Temperature< 25°C20-25°C-10 to 0°C, then refluxCooled in ice-salt mixture
Reaction Time Overnight2 hoursNot Specified2-8 hours, then 1 hour reflux1 hour
Yield 96%[1]99.4%[2]Not Specified[2]up to 99%86-88%[3]
Product Form Beige solid[1]White solid[2]Not SpecifiedCrystalline solidSlightly yellowish crystalline solid[3]
Melting Point 99°C[1]100-102°C[2]Not SpecifiedNot Specified119-120°C[3]
Purification Recrystallization from toluene[1]Not SpecifiedNot SpecifiedSuction filtrationRecrystallization from ethanol[3]

Experimental Protocols

Protocol 1: Synthesis using Methylamine Solution in Tetrahydrofuran (THF)[1]

This protocol details the synthesis of this compound using a commercially available solution of methylamine in THF.

Materials:

  • Ethyl cyanoacetate (20 g, 176.8 mmol)

  • Methylamine solution in THF

  • Tetrahydrofuran (THF)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • A solution of methylamine (10.9 g, 353.6 mmol) in tetrahydrofuran (THF) is cooled to 0°C in an ice bath.

  • Ethyl cyanoacetate (20 g, 176.8 mmol) is added dropwise to the cooled methylamine solution with continuous stirring.

  • After the addition is complete, the reaction mixture is maintained at 0°C and stirred for an additional hour.

  • The ice bath is then removed, and the reaction mixture is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from toluene to yield 16.8 g of a beige solid.

Protocol 2: Synthesis using Gaseous Methylamine in Tetrahydrofuran (THF)[2]

This protocol utilizes gaseous methylamine, which is bubbled through a solution of ethyl cyanoacetate in THF.

Materials:

  • Ethyl cyanoacetate (30.0 g, 265.2 mmol)

  • Gaseous methylamine

  • Tetrahydrofuran (THF), 220 ml

  • Gas dispersion tube

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Ethyl cyanoacetate (30.0 g, 265.2 mmol) is dissolved in 220 ml of THF in a round-bottom flask.

  • A stream of gaseous methylamine is passed through the solution for 2 hours, ensuring the temperature is maintained below 25°C.

  • The THF is then evaporated under reduced pressure.

  • The resulting white solid (25.86 g) is collected.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound based on Protocol 1.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Cool Methylamine in THF to 0°C Addition Add Ethyl Cyanoacetate Dropwise Reagents->Addition Stirring_Cold Stir at 0°C Addition->Stirring_Cold Stirring_RT Stir at Room Temperature Overnight Stirring_Cold->Stirring_RT Evaporation Solvent Removal (Rotary Evaporator) Stirring_RT->Evaporation Reaction Completion Recrystallization Recrystallize from Toluene Evaporation->Recrystallization Isolation Filter and Dry the Product Recrystallization->Isolation Final_Product Final_Product Isolation->Final_Product Obtain Pure This compound

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from ethyl cyanoacetate and methylamine is a straightforward and high-yielding process. The presented protocols offer reliable methods for obtaining this important synthetic intermediate. The choice between using a methylamine solution or gaseous methylamine may depend on the available resources and scale of the reaction. The solvent-free approach presents an environmentally friendly alternative, although further optimization may be required to maximize the yield. This guide provides the necessary information for researchers to successfully synthesize and purify this compound for their research and development needs.

References

Physical properties of 2-Cyano-N-methylacetamide (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Cyano-N-methylacetamide (CAS No: 6330-25-2), focusing on its melting point and solubility. The information is compiled to assist researchers and professionals in drug development and organic synthesis.

Quantitative Data Summary

The physical properties of this compound are summarized below. Data has been aggregated from various sources, and variations in reported values, particularly for the melting point, may be attributed to the purity of the sample and the analytical method employed.

Table 1: Melting Point of this compound

PropertyReported Value (°C)Notes
Melting Point82Commonly cited value.[1][2][3][4]
Melting Point98 - 100-
Melting Point100 - 102-
Melting Point99After recrystallization from toluene.[2]

Table 2: Solubility of this compound

SolventSolubility DescriptionNotes
MethanolSoluble[2][3]
DMSOSoluble[2][3]
WaterNot AvailableA Safety Data Sheet indicates water solubility data is not available[5]. However, the related compound, 2-cyanoacetamide, is soluble in water[6][7].
Other-While specific data for this compound is limited, a study on the similar compound 2-cyanoacetamide showed solubility in N,N-dimethylformamide, acetone, acetonitrile, ethanol, and other organic solvents. The solubility order was found to be N,N-dimethylformamide > acetone > water > acetonitrile > methanol > ethanol[8][9].

Experimental Protocols

Detailed methodologies for determining the physical properties cited are crucial for reproducibility and comparison. The following sections describe standard protocols for measuring melting point and solubility.

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. This property is a key indicator of purity. Impurities typically cause a depression and broadening of the melting point range[10][11].

Principle: A small, finely powdered sample of the solid is packed into a capillary tube and heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt or a Thiele tube with an oil bath)

  • Glass capillary tubes (sealed at one end)

  • Thermometer or digital temperature probe

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of the dry this compound is finely powdered. The open end of a capillary tube is pushed into the powder.

  • Sample Packing: The tube is inverted and tapped gently to compact the sample into the sealed end. The packed sample should be approximately 1-2 mm high[11].

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus[10].

    • For an unknown compound, a rapid heating ramp (10-20 °C/min) can be used to find an approximate melting range[10].

    • For a precise measurement, the temperature is brought to about 10-15 °C below the expected melting point.

    • The heating rate is then slowed to 1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely liquefied.

    • The melting point is reported as the range T1 - T2.

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The gravimetric method is a common technique for quantifying the solubility of a solid in a liquid.

Principle: A saturated solution is prepared at a specific temperature. A known volume of this solution is then taken, the solvent is evaporated, and the mass of the remaining solute is measured.

Apparatus:

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe with a filter)

  • Evaporating dish or beaker

Procedure:

  • Saturation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., methanol) in a sealed flask.

  • Equilibration: The flask is placed in a thermostatic shaker bath set to a constant temperature and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Sample Withdrawal: The solution is allowed to stand to let undissolved solids settle. A precise volume of the clear supernatant is carefully withdrawn using a pipette fitted with a filter to prevent the transfer of any solid particles.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed evaporating dish. The solvent is carefully evaporated under reduced pressure or in a fume hood.

  • Mass Measurement: The dish containing the dried solute is weighed. The mass of the dissolved solid is calculated by subtracting the initial mass of the empty dish.

  • Calculation: The solubility is then expressed in terms of mass per volume (e.g., g/100 mL) or moles per liter (mol/L).

Visualizations: Workflows and Relationships

Diagrams are provided to illustrate the experimental workflow for determining physical properties and the logical relationship between a compound's purity and its melting point.

G cluster_0 Melting Point Determination cluster_1 Solubility Determination (Gravimetric) A Sample Preparation (Dry & Powder) B Pack Capillary Tube (1-2 mm height) A->B F Prepare Saturated Solution (Excess Solute) C Place in Apparatus B->C D Heat at Controlled Rate (1-2 °C/min) C->D E Record T1 (First Liquid) & T2 (All Liquid) D->E Data Calculate & Report Properties E->Data G Equilibrate at Constant T F->G H Withdraw & Filter Known Volume G->H I Evaporate Solvent H->I J Weigh Dried Solute I->J J->Data Start Acquire this compound Sample cluster_0 cluster_0 cluster_1 cluster_1

Caption: Experimental workflow for determining melting point and solubility.

G cluster_pure Pure Compound cluster_impure Impure Compound Pure_Start Sharp T1 Pure_End Sharp T2 Pure_Start->Pure_End Narrow Range Impure_Start Depressed T1 Impure_End Depressed T2 Impure_Start->Impure_End Broad Range Pure_Center Impure_Center Pure_Center->Impure_Center Addition of Impurities

Caption: Effect of impurities on a compound's melting point range.

References

The Pivotal Role of 2-Cyano-N-methylacetamide in Modern Agrochemical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Cyano-N-methylacetamide, a versatile chemical intermediate, has emerged as a crucial building block in the synthesis of a diverse range of modern agrochemicals. Its unique molecular structure, featuring both a reactive cyano group and an N-methylacetamide moiety, provides a flexible scaffold for the development of potent fungicides and herbicides with novel modes of action. This technical guide explores the significant contributions of this compound to agrochemical innovation, with a focus on its application in the creation of melanin biosynthesis inhibiting fungicides and photosystem II inhibiting herbicides.

Fungicidal Derivatives: Targeting Melanin Biosynthesis for Crop Protection

One of the most notable applications of this compound derivatives in agriculture is in the development of fungicides that target the melanin biosynthesis pathway in pathogenic fungi. Melanin is essential for the structural integrity and virulence of many plant pathogens, particularly in the formation of appressoria, specialized infection structures used to penetrate host tissues. By inhibiting this pathway, these fungicides effectively prevent fungal infection without necessarily killing the fungus directly, offering a more targeted and potentially more sustainable approach to disease management.

A prime example of a commercialized fungicide derived from a cyanoacetamide scaffold is Diclocymet . This systemic fungicide is highly effective against rice blast disease, caused by the fungus Magnaporthe grisea.[1] Diclocymet functions as a melanin biosynthesis inhibitor (MBI), specifically targeting the dehydration steps in the 1,8-dihydroxynaphthalene (DHN) melanin pathway.[1]

Signaling Pathway: Inhibition of DHN Melanin Biosynthesis

The DHN melanin biosynthesis pathway is a multi-step process involving several key enzymes. Diclocymet and related cyanoacetamide fungicides act by inhibiting scytalone dehydratase, an enzyme crucial for the conversion of scytalone to 1,3,8-trihydroxynaphthalene and vermelone to 1,8-dihydroxynaphthalene. This inhibition leads to the accumulation of reddish-brown shunt products and prevents the formation of functional melanin in the appressoria, thus halting the infection process.

DHN_Melanin_Biosynthesis cluster_inhibition Site of Inhibition by Diclocymet Acetyl-CoA Acetyl-CoA 1,3,6,8-Tetrahydroxynaphthalene 1,3,6,8-Tetrahydroxynaphthalene Acetyl-CoA->1,3,6,8-Tetrahydroxynaphthalene Polyketide Synthase Scytalone Scytalone 1,3,6,8-Tetrahydroxynaphthalene->Scytalone Reductase 1,3,8-Trihydroxynaphthalene 1,3,8-Trihydroxynaphthalene Scytalone->1,3,8-Trihydroxynaphthalene Scytalone Dehydratase Scytalone->1,3,8-Trihydroxynaphthalene Vermelone Vermelone 1,3,8-Trihydroxynaphthalene->Vermelone Reductase 1,8-Dihydroxynaphthalene 1,8-Dihydroxynaphthalene Vermelone->1,8-Dihydroxynaphthalene Scytalone Dehydratase Vermelone->1,8-Dihydroxynaphthalene DHN-Melanin DHN-Melanin 1,8-Dihydroxynaphthalene->DHN-Melanin Laccase/ Polymerization

Caption: DHN Melanin Biosynthesis Pathway and the Site of Inhibition by Diclocymet.

Quantitative Data: Efficacy of Diclocymet

The preventive activity of Diclocymet against rice blast has been demonstrated in various studies. The following table summarizes its efficacy.

CompoundTarget PathogenAssay TypeConcentrationEfficacyReference
Diclocymet (S-2900)Magnaporthe griseaFoliar SprayNot specifiedHigh[1]
Diclocymet (S-2900)Magnaporthe griseaSoil DrenchNot specifiedHigh[1]
Experimental Protocols

Synthesis of (RS)-2-cyano-N-[(R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutyramide (Diclocymet)

A detailed, step-by-step experimental protocol for the industrial synthesis of Diclocymet is proprietary. However, based on the scientific literature, a general synthetic route can be outlined. The synthesis typically involves the reaction of a 2-cyano-3,3-dimethylbutyramide precursor with (R)-1-(2,4-dichlorophenyl)ethylamine. The initial this compound serves as a foundational building block for creating the more complex cyanoacetamide core required for such derivatives.

Protocol: Fungicidal Activity Assay against Magnaporthe grisea

  • Inoculum Preparation: Magnaporthe grisea is cultured on a suitable agar medium (e.g., oatmeal agar) for 10-14 days to allow for sporulation. Spores are harvested by flooding the plate with sterile distilled water and gently scraping the surface. The spore suspension is filtered and adjusted to a concentration of 1 × 10^5 spores/mL.

  • Plant Material: Rice seedlings (e.g., cultivar susceptible to blast) are grown in a controlled environment to the 3-4 leaf stage.

  • Fungicide Application (Foliar Spray): The test compound (e.g., Diclocymet) is dissolved in a suitable solvent (e.g., acetone) and diluted with water to the desired concentrations. A surfactant is typically added to ensure even coverage. The fungicide solutions are sprayed onto the rice seedlings until runoff. Control plants are sprayed with a solution containing the solvent and surfactant only.

  • Inoculation: After the fungicide application has dried, the rice seedlings are inoculated with the spore suspension of M. grisea.

  • Incubation: The inoculated plants are placed in a dew chamber at high humidity (>95%) and a temperature of approximately 25°C for 24 hours to promote infection. Subsequently, the plants are moved to a growth chamber with a 12-hour photoperiod.

  • Disease Assessment: After 5-7 days, the disease severity is assessed by counting the number and size of blast lesions on the leaves. The percentage of disease control is calculated relative to the untreated control.

Herbicidal Derivatives: Disrupting Photosynthesis in Weeds

Derivatives of this compound have also been extensively explored for their herbicidal properties. A significant class of these herbicides are the 2-cyanoacrylates, which have been shown to be potent inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.[2][3] By blocking this vital process, these herbicides deprive the target weed of the energy required for growth and survival, leading to rapid chlorosis and necrosis.

Signaling Pathway: Inhibition of Photosystem II Electron Transport

PSII-inhibiting herbicides, including 2-cyanoacrylate derivatives, act by binding to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding occurs at the QB-binding niche, thereby preventing the binding of plastoquinone, the native electron acceptor. The blockage of electron flow from the primary quinone acceptor (QA) to QB disrupts the entire photosynthetic electron transport chain, leading to a buildup of highly reactive molecules that cause oxidative damage to the plant cells.

PSII_Inhibition cluster_D1 D1 Protein P680 P680 Pheophytin Pheophytin P680->Pheophytin Light QA QA Pheophytin->QA QB QB QA->QB Electron Transport Plastoquinone\nPool Plastoquinone Pool QB->Plastoquinone\nPool 2-Cyanoacrylate\nHerbicide 2-Cyanoacrylate Herbicide 2-Cyanoacrylate\nHerbicide->QB Binds to QB site, blocks electron flow

Caption: Inhibition of Photosystem II Electron Transport by 2-Cyanoacrylate Herbicides.

Quantitative Data: Herbicidal Activity of 2-Cyanoacrylate Derivatives

The herbicidal efficacy of various 2-cyanoacrylate derivatives has been evaluated against a range of weed species. The data below illustrates the percentage of inhibition at a given application rate.

Compound ClassWeed SpeciesApplication Rate (g/ha)Inhibition (%)Reference
2-Cyano-3-substituted-pyridinemethylaminoacrylatesAmaranthus retroflexus (Amaranth pigweed)75Excellent[2]
2-Cyano-3-substituted-pyridinemethylaminoacrylatesBrassica napus (Rape)75Excellent[2]
(Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylateVarious weeds75Excellent[3]
2-Cyanoacrylates with isoxazole moietiesAmaranthus retroflexus (Amaranth pigweed)75Excellent[4]
2-Cyanoacrylates with isoxazole moietiesBrassica napus (Rape)75Excellent[4]
Experimental Protocols

General Synthesis of (Z)-2-Cyano-3-substituted-pyridinemethylaminoacrylates

The synthesis of these herbicidal compounds generally involves the reaction of a substituted pyridinemethylamine with a suitable 2-cyano-3,3-bis(methylthio)acrylate or a 2-cyano-3-alkoxyacrylate. The following is a generalized procedure based on published literature.[2][5]

Protocol: Herbicidal Activity Assay (Post-emergence)

  • Plant Cultivation: Seeds of test weed species (e.g., Amaranthus retroflexus, Brassica napus) are sown in pots containing a standard potting mix and grown in a greenhouse under controlled conditions (e.g., 25°C, 14-hour photoperiod).

  • Herbicide Application: When the weeds reach the 2-3 leaf stage, the test compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water to the desired concentrations. A surfactant is added to the spray solution. The herbicides are applied to the foliage of the weeds using a laboratory sprayer calibrated to deliver a specific volume.

  • Evaluation: The treated plants are returned to the greenhouse. After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed as the percentage of growth inhibition or mortality compared to untreated control plants.

Protocol: Measurement of Photosystem II Inhibition using Chlorophyll Fluorescence

  • Plant Material and Treatment: Plants are treated with the herbicide as described in the herbicidal activity assay.

  • Dark Adaptation: Prior to measurement, a leaf from both treated and control plants is dark-adapted for a period of at least 20-30 minutes. This allows for all reaction centers of PSII to be in an "open" state.

  • Fluorescence Measurement: A portable chlorophyll fluorometer is used to measure the fluorescence induction kinetics (Kautsky curve). The leaf is exposed to a short, saturating pulse of light, and the resulting rise in chlorophyll fluorescence is recorded.

  • Data Analysis: Key fluorescence parameters are calculated, such as Fv/Fm (the maximum quantum yield of PSII photochemistry). A decrease in the Fv/Fm ratio in treated plants compared to controls indicates inhibition of PSII. The concentration of the herbicide that causes a 50% reduction in Fv/Fm (IC50) can be determined.[6]

Conclusion

This compound has proven to be an invaluable synthon in the discovery and development of novel agrochemicals. Its adaptability allows for the creation of structurally diverse molecules that can be tailored to interact with specific biological targets in fungi and weeds. The commercial success of fungicides like Diclocymet and the continued research into 2-cyanoacrylate herbicides underscore the importance of this chemical intermediate. Future research leveraging this versatile scaffold holds the promise of delivering next-generation crop protection solutions with improved efficacy, selectivity, and environmental profiles.

References

Methodological & Application

Synthesis of Pyridone Derivatives Using 2-Cyano-N-methylacetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyridone derivatives utilizing 2-Cyano-N-methylacetamide as a key starting material. Pyridone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Introduction

This compound is a versatile reagent in organic synthesis, particularly for the construction of heterocyclic compounds. Its activated methylene group and cyano functionality make it an ideal precursor for various condensation and cyclization reactions to form substituted pyridone rings. This document outlines several reliable methods for the synthesis of these derivatives, complete with experimental protocols, quantitative data, and insights into their biological applications.

Synthetic Methodologies & Experimental Protocols

Several synthetic strategies have been developed for the preparation of pyridone derivatives from this compound. The most common approaches include multicomponent reactions and condensations with dicarbonyl compounds or chalcones.

Multicomponent Synthesis of 4,6-Disubstituted-3-cyano-2-pyridones

This one-pot synthesis offers an efficient route to highly functionalized pyridones by combining an aldehyde, an active methylene compound (e.g., another equivalent of a cyanoacetamide derivative or malononitrile), and this compound.

General Reaction Scheme:

G Aldehyde (R1-CHO) Aldehyde (R1-CHO) Reaction + Aldehyde (R1-CHO)->Reaction Pyridone Derivative Pyridone Derivative Reaction->Pyridone Derivative This compound This compound This compound->Reaction Active Methylene Compound (e.g., Malononitrile) Active Methylene Compound (e.g., Malononitrile) Active Methylene Compound (e.g., Malononitrile)->Reaction Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->Reaction Catalyst Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Reflux

Figure 1: General workflow for the multicomponent synthesis of pyridone derivatives.

Experimental Protocol:

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and this compound (1 mmol) is refluxed in ethanol (20 mL) in the presence of a catalytic amount of piperidine (0.1 mmol) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired pyridone derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.[1][2][3]

Quantitative Data:

Aldehyde (R1)Active Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeMalononitrilePiperidineEthanol585[4]
4-ChlorobenzaldehydeMalononitrilePiperidineEthanol692[4]
4-MethoxybenzaldehydeMalononitrilePiperidineEthanol488[4]
4-NitrobenzaldehydeEthyl CyanoacetatePiperidineEthanol678[2]
Condensation with 1,3-Dicarbonyl Compounds

The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, provides a straightforward method for the synthesis of 4,6-dimethyl-3-cyano-2-pyridone derivatives.

General Reaction Scheme:

G This compound This compound Reaction + This compound->Reaction Pyridone Derivative Pyridone Derivative Reaction->Pyridone Derivative 1,3-Dicarbonyl Compound (e.g., Acetylacetone) 1,3-Dicarbonyl Compound (e.g., Acetylacetone) 1,3-Dicarbonyl Compound (e.g., Acetylacetone)->Reaction Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction Catalyst Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Reflux

Figure 2: Synthesis of pyridone derivatives via condensation with 1,3-dicarbonyls.

Experimental Protocol:

To a solution of this compound (10 mmol) and acetylacetone (10 mmol) in ethanol (30 mL), a catalytic amount of potassium hydroxide (1 mmol) is added. The mixture is heated at reflux for 3-5 hours. After cooling to room temperature, the precipitated solid is filtered, washed with water and ethanol, and dried under vacuum to yield the product.[5][6]

Quantitative Data:

1,3-Dicarbonyl CompoundBaseSolventTime (h)Yield (%)Reference
AcetylacetoneKOHEthanol479[5][6]
BenzoylacetonePiperidineEthanol575
Ethyl AcetoacetateSodium EthoxideEthanol382
Reaction with Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) react with this compound in the presence of a base to afford highly substituted 4,6-diaryl-3-cyano-2-pyridones. This reaction proceeds via a Michael addition followed by intramolecular cyclization and subsequent aromatization.

General Reaction Scheme:

G This compound This compound Reaction + This compound->Reaction Pyridone Derivative Pyridone Derivative Reaction->Pyridone Derivative Chalcone Chalcone Chalcone->Reaction Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->Reaction Catalyst Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Reflux

Figure 3: Synthesis of pyridone derivatives from chalcones.

Experimental Protocol:

A mixture of the appropriate chalcone (5 mmol), this compound (5 mmol), and piperidine (0.5 mmol) in absolute ethanol (25 mL) is heated under reflux for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is concentrated under reduced pressure, and the residue is triturated with diethyl ether. The solid product is collected by filtration and recrystallized from ethanol to give the pure 4,6-diaryl-3-cyano-2-pyridone.[6]

Quantitative Data:

Chalcone Substituents (Aryl groups)BaseSolventTime (h)Yield (%)Reference
Phenyl, PhenylPiperidineEthanol1078[6]
4-Methoxyphenyl, PhenylPiperidineEthanol885[6]
4-Chlorophenyl, PhenylSodium MethoxideMethanol1272

Biological Applications and Signaling Pathways

Pyridone derivatives synthesized from this compound exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Many pyridone derivatives have demonstrated potent anticancer activity. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PIM-1 kinase pathway. PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation while inhibiting apoptosis.

G Pyridone_Derivative Pyridone Derivative (PIM-1 Inhibitor) PIM1 PIM-1 Kinase Pyridone_Derivative->PIM1 Inhibits Bad Bad PIM1->Bad Inhibits (via phosphorylation) p27 p27 PIM1->p27 Inhibits (via phosphorylation) Caspase9 Caspase-9 Bad->Caspase9 Activates p27->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Initiates

Figure 4: Proposed signaling pathway for the anticancer activity of PIM-1 kinase inhibiting pyridone derivatives.[7][8]

Anti-inflammatory Activity

Certain pyridone derivatives have shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex gets activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation, NF-κB release Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Induces Pyridone_Derivative Pyridone Derivative Pyridone_Derivative->IKK Inhibits

Figure 5: Inhibition of the NF-κB signaling pathway by anti-inflammatory pyridone derivatives.[1][4]

Antimicrobial Activity

Pyridone derivatives have also been identified as potent antimicrobial agents. Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By inhibiting these topoisomerases, the pyridone derivatives effectively block bacterial cell division and lead to cell death.

G Pyridone_Derivative Pyridone Derivative DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Pyridone_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Required for Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Leads to

Figure 6: Mechanism of action for antibacterial pyridone derivatives targeting bacterial topoisomerases.[2]

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a diverse range of pyridone derivatives. The methodologies presented herein are robust, high-yielding, and amenable to the generation of libraries of compounds for drug discovery programs. The significant anticancer, anti-inflammatory, and antimicrobial activities exhibited by these derivatives underscore the importance of the pyridone scaffold in medicinal chemistry and warrant further investigation into their therapeutic potential. The provided protocols and mechanistic insights offer a solid foundation for researchers to explore and expand upon this promising class of compounds.

References

Application Notes and Protocols for Benzimidazole Synthesis using 2-Cyano-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(cyanomethyl)benzimidazole through the condensation of o-phenylenediamine with 2-Cyano-N-methylacetamide. This method offers a direct approach to obtaining benzimidazole derivatives, which are pivotal structural motifs in numerous pharmaceutical agents.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antiulcer, antiviral, and anticancer properties. The synthesis of substituted benzimidazoles is a cornerstone of medicinal chemistry research. The protocol outlined herein describes the preparation of 2-(cyanomethyl)benzimidazole, a valuable intermediate for further chemical elaborations, from the reaction of o-phenylenediamine and this compound. This solvent-free approach provides a streamlined and efficient synthetic route.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between o-phenylenediamine and this compound. The reaction involves the formation of an intermediate amidine followed by intramolecular cyclization and elimination of N-methylamine to yield the benzimidazole ring.

Reaction_Scheme reactant1 o-phenylenediamine plus + reactant1->plus reactant2 This compound product 2-(cyanomethyl)benzimidazole reactant2->product Heat (130-150°C) Solvent-free plus->reactant2 plus2 + product->plus2 side_product N-methylamine plus2->side_product

Caption: General reaction scheme for the synthesis of 2-(cyanomethyl)benzimidazole.

Experimental Protocol

This protocol is based on the established reaction of o-phenylenediamines with cyanoacetic acid derivatives.

Materials:

  • o-phenylenediamine

  • This compound

  • Reaction vessel (e.g., round-bottom flask) equipped with a condenser and a heating mantle or oil bath

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Standard laboratory glassware for work-up and purification

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reactant Preparation: In a clean and dry reaction vessel, combine o-phenylenediamine and this compound in a 1:1 to 1:1.2 molar ratio.

  • Reaction Setup: Place a magnetic stir bar in the reaction vessel and equip it with a condenser.

  • Heating: Heat the reaction mixture to a temperature between 130°C and 150°C using a heating mantle or an oil bath. The reaction is conducted without a solvent, so the mixture will become a melt.

  • Reaction Monitoring: Maintain the temperature and stir the molten mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, dissolving them in a suitable solvent (e.g., ethyl acetate), and eluting on a silica gel plate.

  • Reaction Time: The reaction time will vary depending on the scale and specific temperature used. It can range from a few minutes to several hours. For instance, similar reactions with cyanoacetamide have been reported to take from 6 to 15 minutes at higher temperatures (170-209°C).

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. The crude product will solidify.

  • Purification: The crude 2-(cyanomethyl)benzimidazole can be purified by recrystallization. A common solvent system for benzimidazoles is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to obtain the final product.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of 2-(cyanomethyl)benzimidazole.

ParameterValueReference
Reactants o-phenylenediamine, this compound
Molar Ratio (reactant 2:1) 1:1 to 1.2:1[1]
Temperature 130-150°C[1]
Solvent None (Solvent-free)[1]
Reaction Time Dependent on scale and temperatureAnalogous reactions suggest minutes to hours
Product 2-(cyanomethyl)benzimidazole
Reported Yield Good (e.g., 76% for similar reactions)[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G Experimental Workflow for Benzimidazole Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification A Combine o-phenylenediamine and This compound B Heat to 130-150°C (Solvent-free melt) A->B C Monitor reaction by TLC B->C D Cool to room temperature C->D Reaction Complete E Recrystallize from Ethanol/Water D->E F Filter and dry the product E->F G G F->G Final Product: 2-(cyanomethyl)benzimidazole

Caption: Workflow diagram for the synthesis of 2-(cyanomethyl)benzimidazole.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • o-phenylenediamine is toxic and a suspected mutagen; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Heating organic compounds to high temperatures can pose a fire risk. Ensure proper temperature control and have fire safety equipment readily available.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

This detailed application note provides a comprehensive guide for the synthesis of 2-(cyanomethyl)benzimidazole. The provided protocol, data, and diagrams are intended to assist researchers in the successful execution of this synthetic procedure.

References

Application Notes and Protocols: Condensation Reactions of 2-Cyano-N-methylacetamide with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. This method is particularly valuable in the synthesis of various functionalized molecules, including important intermediates for pharmaceuticals.

This document provides detailed application notes and protocols for the Knoevenagel condensation of 2-Cyano-N-methylacetamide with a range of aldehydes. This compound serves as an effective active methylene compound, and its condensation products, substituted 2-cyano-N-methylacrylamides, are precursors to a variety of heterocyclic compounds and have shown potential as biologically active agents, including as inhibitors of key signaling pathways in disease.

Reaction Mechanism and Workflow

The Knoevenagel condensation of this compound with an aldehyde proceeds through a base-catalyzed mechanism. The base abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.

Caption: General mechanism of the Knoevenagel condensation.

A general workflow for carrying out these reactions and the subsequent analysis of the products is depicted below.

Experimental_Workflow A Reactant Preparation (this compound, Aldehyde, Solvent, Catalyst) B Reaction Setup (Combine reactants and stir/heat) A->B C Reaction Monitoring (e.g., TLC) B->C D Work-up (e.g., Filtration, Extraction) C->D E Purification (e.g., Recrystallization, Chromatography) D->E F Product Characterization (NMR, IR, MS, Melting Point) E->F

Caption: General experimental workflow for synthesis.

Quantitative Data Summary

The Knoevenagel condensation of 2-cyano-N-substituted acetamides with various aldehydes provides good to excellent yields of the corresponding α,β-unsaturated products. The following table summarizes the reaction conditions and yields for the synthesis of several derivatives.

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydePiperidine2-Propanol60220[1]
4-Methylthiazole-2-carbaldehydePiperidine2-Propanol602-[1]
1-Methyl-1H-imidazole-2-carbaldehydePiperidine2-Propanol602-[1]
6-Fluoropyridin-2-yl)acrylamidePiperidine2-Propanol602-[1]
Pyridin-3-yl)acrylamidePiperidine2-Propanol602-[1]
2-Methylpyridin-3-yl)acrylamidePiperidine2-Propanol602-[1]
4-Methylpyridin-3-yl)acrylamidePiperidine2-Propanol602-[1]
BenzaldehydeDBU/H₂OWaterRoom Temp.0.3396[2]
4-ChlorobenzaldehydeDBU/H₂OWaterRoom Temp.0.0895[2]
4-MethoxybenzaldehydeDBU/H₂OWaterRoom Temp.0.0896[2]
4-(N,N)-dimethylaminobenzaldehydeDBU/H₂OWaterRoom Temp.0.3398[2]
2-NitrobenzaldehydeDBU/H₂OWaterRoom Temp.0.0289[2]
2-FuraldehydeDBU/H₂OWaterRoom Temp.0.0293[2]
3-PyridinecarboxaldehydeDBU/H₂OWaterRoom Temp.0.1785[2]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using Piperidine Catalyst

This protocol is adapted from a procedure for the synthesis of (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-phenylacrylamide.[1]

  • Materials:

    • This compound (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Piperidine (0.1 mmol)

    • 2-Propanol (10 mL)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Thin-layer chromatography (TLC) plates

    • Filtration apparatus

    • Purification system (e.g., MPLC or recrystallization solvents)

  • Procedure:

    • Dissolve this compound (1.0 mmol) in 2-propanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Add the corresponding aldehyde (1.0 mmol) to the solution.

    • Add piperidine (0.1 mmol) as a catalyst to the reaction mixture.

    • Stir the reaction mixture at 60°C.

    • Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid product by vacuum filtration.

    • If no precipitate forms, concentrate the filtrate under reduced pressure.

    • Purify the crude product by a suitable method, such as medium-pressure liquid chromatography (MPLC) or recrystallization from an appropriate solvent system (e.g., ethanol/water), to obtain the pure product.

    • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: DBU/Water Catalyzed Knoevenagel Condensation

This protocol is adapted from a general procedure for the Knoevenagel condensation of various aldehydes and active methylene compounds.[2]

  • Materials:

    • This compound (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol)

    • Water (25 mmol)

    • Reaction vial

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a reaction vial, prepare the DBU/H₂O complex by mixing DBU (1.0 mmol) with water (25 mmol) and stirring for 3 hours.

    • To this catalytic system, add the aldehyde (1.0 mmol) and this compound (1.0 mmol).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC. Reaction times can vary from a few minutes to an hour depending on the aldehyde.[2]

    • Upon completion, the product often precipitates from the aqueous solution.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the product under vacuum. The purity of the isolated product is often high, but it can be recrystallized if necessary.

    • Characterize the final product using appropriate analytical techniques.

Application in Drug Development: Inhibition of TAK1 Signaling

Derivatives of 2-cyanoacrylamide have emerged as potent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1][3] TAK1 is a key signaling molecule in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in inflammation, immunity, and cell survival.[1][3] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and inflammatory disorders.

The 2-cyanoacrylamide moiety can act as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of TAK1, leading to its inhibition.[1] This inhibition blocks the downstream signaling cascade that would normally lead to the activation of NF-κB.

TAK1_NFkB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand TNFα / IL-1 Receptor TNFR / IL-1R Ligand->Receptor Binding TRAF TRAF2/6 Receptor->TRAF TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex Activation IKK_complex IKKα/IKKβ/NEMO TAK1_complex->IKK_complex Phosphorylation IkB IκBα IKK_complex->IkB Phosphorylation NFkB_inactive p50/p65 (Inactive NF-κB) Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Activation Cyanoacrylamide 2-Cyanoacrylamide Derivative Cyanoacrylamide->TAK1_complex Inhibition DNA DNA NFkB_active->DNA Binds to κB sites Gene_Expression Gene Expression (Inflammation, Cell Survival) DNA->Gene_Expression Transcription

Caption: Inhibition of the TAK1-mediated NF-κB signaling pathway.

References

Application Notes and Protocols: Cyclization Reactions Involving 2-Cyano-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key cyclization reactions utilizing 2-Cyano-N-methylacetamide and its derivatives. The protocols detailed below are foundational for the synthesis of diverse heterocyclic compounds, many of which are significant scaffolds in medicinal chemistry and materials science.

Introduction

This compound is a versatile bifunctional reagent widely employed in the synthesis of a variety of heterocyclic systems.[1][2] Its reactivity stems from the acidic methylene protons adjacent to the cyano and carbonyl groups, as well as the nucleophilic amide nitrogen, making it an ideal precursor for numerous cyclization and multicomponent reactions.[1][3] These reactions are instrumental in generating libraries of compounds for drug discovery, as the resulting heterocyclic cores are present in many biologically active molecules.[4][5] This document focuses on two prominent cyclization reactions: the synthesis of 3-cyano-2-pyridones and the Gewald reaction for the formation of 2-aminothiophenes.

Synthesis of 3-Cyano-2-Pyridones

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][6] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly substituted 2-pyridone derivatives from simple precursors.[4]

Metal-Free Cascade Synthesis of 3-Cyano-2-Pyridones

A metal-free cascade reaction provides an efficient method for the synthesis of 3-cyano-2-pyridones. This approach involves the reaction of ynones with this compound in the presence of a base.[6]

Ynone R1-C≡C-C(=O)-R2 reaction_point + Ynone->reaction_point Cyanoacetamide NC-CH2-C(=O)-NHCH3 Cyanoacetamide->reaction_point Base K2CO3 Base->reaction_point Initiator Solvent 1,4-Dioxane, 100 °C Solvent->reaction_point Conditions Product 3-Cyano-2-pyridone derivative reaction_point->Product G start This compound carbanion_A Carbanion A start->carbanion_A K2CO3 (Deprotonation) intermediate_C Intermediate C carbanion_A->intermediate_C Nucleophilic addition to ynone product 3-Cyano-2-pyridone intermediate_C->product Intramolecular cycloaddition Aldehyde_Ketone Aldehyde or Ketone reaction_point + Aldehyde_Ketone->reaction_point Cyanoacetamide This compound Cyanoacetamide->reaction_point Sulfur Elemental Sulfur (S8) Sulfur->reaction_point Base Triethylamine Base->reaction_point Catalyst Solvent Ethanol Solvent->reaction_point Solvent Product 2-Aminothiophene-3-carboxamide reaction_point->Product G start Combine Reactants: - Aldehyde/Ketone - this compound - Sulfur - Triethylamine - Ethanol stir Stir at Room Temperature start->stir precipitate Precipitate Product in Water stir->precipitate filtration Filter and Wash precipitate->filtration product Pure 2-Aminothiophene Derivative filtration->product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 2-Cyano-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-methylacetamide is a key intermediate in the synthesis of various pharmaceutical compounds, including pyridone and benzimidazole derivatives.[1][2] Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for determining the purity of such compounds and identifying any potential impurities.[3] This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from its potential process-related impurities and degradation products. The separation is achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is used to elute the compounds from the column. A Diode Array Detector (DAD) is employed for the detection and quantification of the analyte and its impurities.

Materials and Reagents

  • This compound reference standard: (Purity ≥ 99.5%)

  • Acetonitrile: HPLC grade

  • Ammonium formate: Analytical grade

  • Formic acid: Analytical grade

  • Water: HPLC grade or ultrapure water

  • Methanol: HPLC grade

  • 0.45 µm Syringe filters: (e.g., Nylon or PTFE)

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent.[4]

  • Data Acquisition and Processing Software: Empower™, Chromeleon™, or equivalent.

Table 1: Chromatographic Conditions

ParameterCondition
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 30 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A (10 mM Ammonium Formate, pH 3.5): Dissolve 0.63 g of ammonium formate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with formic acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter through a 0.45 µm membrane filter and degas.

Preparation of Standard Solution
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the 50:50 mobile phase mixture.

Preparation of Sample Solution
  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Results and Data Presentation

A typical chromatogram of a this compound sample would show a major peak for the main compound and potentially some minor peaks corresponding to impurities.

Table 2: Representative Quantitative Data for Purity Analysis

Peak No.Retention Time (min)Peak AreaArea %Identification
13.515000.05Impurity A
25.245000.15Impurity B
38.1 2982000 99.70 This compound
410.330000.10Impurity C
Total 2991000 100.00

Note: The retention times and peak areas are for illustrative purposes only and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection DAD Detection Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The described RP-HPLC method is suitable for the quantitative analysis of this compound purity in a research or quality control setting. The method is specific, and the use of a gradient elution allows for the separation of the main compound from its potential impurities. This application note provides a comprehensive protocol that can be adapted for routine analysis and validation studies.

References

Application Note: A Generalized Protocol for the N-Alkylation of 2-Cyano-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the construction of more complex molecules, including a wide array of pharmaceuticals and bioactive compounds.[1] 2-Cyano-N-methylacetamide is a versatile building block, and its N-alkylation provides access to a variety of substituted acetamides that are precursors for heterocyclic compounds and other valuable intermediates.[2]

This document provides a detailed experimental procedure for the N-alkylation of this compound using a mild and efficient protocol. Traditional methods often require harsh bases or high temperatures, but modern approaches allow for this transformation under more benign conditions, accommodating a broader range of functional groups.[1][3] The following protocol utilizes potassium phosphate (K₃PO₄) as a base, which has been shown to be effective for the alkylation of both primary and secondary amides.[1][3]

General Reaction Scheme

The reaction proceeds via the deprotonation of the amide nitrogen by a suitable base, followed by a nucleophilic substitution (Sₙ2) reaction with an alkyl halide to form the N-alkylated product.

Where R is an alkyl group and X is a halide (e.g., Br, I).

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide on a 0.3 mmol scale.

3.1 Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Suggested Purity
This compoundC₄H₆N₂O98.10>98%
Alkyl Bromide (R-Br)VariesVaries>98%
Potassium Phosphate (K₃PO₄)K₃PO₄212.27>98%
Acetonitrile (CH₃CN)CH₃CN41.05Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93ACS Grade
Saturated aq. NH₄ClNH₄Cl53.49-
Brine (Saturated aq. NaCl)NaCl58.44-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04ACS Grade
Silica GelSiO₂60.08230-400 mesh

3.2 Equipment

  • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Magnetic stir plate

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glassware for column chromatography

3.3 Detailed Procedure

  • Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (0.30 mmol, 1.0 equiv.) and potassium phosphate (K₃PO₄, 0.60 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous acetonitrile (1.5 mL). Stir the suspension for 10 minutes at room temperature. Add the alkyl bromide (0.45 mmol, 1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature (or heat to 40-60 °C if necessary for less reactive alkyl halides).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.[4] Alternatively, recrystallization can be employed if the product is a solid.[4]

Data Presentation

The following tables provide representative quantitative data for a typical reaction.

Table 1: Reagent Quantities (Example)

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents Mass/Volume
This compound 98.10 0.30 1.0 29.4 mg
Benzyl Bromide 171.04 0.45 1.5 77.0 mg (52 µL)
Potassium Phosphate (K₃PO₄) 212.27 0.60 2.0 127.4 mg

| Acetonitrile (CH₃CN) | - | - | - | 1.5 mL |

Table 2: Typical Reaction Conditions and Results

Parameter Value Notes
Temperature Room Temperature May require heating for less reactive halides[1]
Reaction Time 12 - 48 hours Monitor by TLC[1]
Solvent Acetonitrile Other polar aprotic solvents like DMF can be used[5]
Theoretical Yield 60.7 mg Based on the limiting reagent (this compound)
Typical Actual Yield 70 - 90% Varies with substrate and reaction time

| Purity | >95% | After column chromatography |

Visualizations

5.1 Experimental Workflow

The following diagram illustrates the overall workflow for the N-alkylation experiment.

experimental_workflow prep Reagent Preparation (Drying glassware, weighing reagents) setup Reaction Setup (Add solids to vial, purge with N2) prep->setup addition Solvent & Reagent Addition (Add CH3CN and Alkyl Halide) setup->addition reaction Reaction (Stir at RT, monitor by TLC) addition->reaction workup Aqueous Work-up (Quench, extract with DCM, dry) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product (Characterization) purify->product

Caption: Experimental workflow for N-alkylation.

5.2 Simplified Reaction Mechanism

This diagram shows the key steps in the base-promoted N-alkylation of the amide.

reaction_mechanism Amide This compound (R'-NH-R) Anion Amide Anion (R'-N(-)-R) Amide->Anion Deprotonation Base Base (K3PO4) AlkylHalide Alkyl Halide (R''-X) Product N-Alkylated Product (R'-N(R'')-R) Anion->Product SN2 Attack

Caption: Simplified mechanism of N-alkylation.

Safety and Handling

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and/or carcinogenic. Handle with extreme care.

    • Potassium Phosphate: Can cause skin and eye irritation. Avoid inhalation of dust.

    • Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.

    • Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.

  • Procedure: Reactions under an inert atmosphere should be properly vented. Ensure all glassware is free of defects before use.

References

Application of 2-Cyano-N-methylacetamide in Knoevenagel Condensation for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, renowned for its efficacy in forming carbon-carbon double bonds. This reaction involves the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, catalyzed by a base. 2-Cyano-N-methylacetamide is a valuable active methylene compound, poised for significant application in drug discovery and development. Its bifunctional nature, possessing both a nitrile and an N-methylamide group, allows for the synthesis of α,β-unsaturated amides. These products serve as versatile intermediates for the construction of more complex molecular architectures, including various heterocyclic scaffolds prevalent in medicinal chemistry. The N-methylamide moiety can influence the pharmacokinetic properties of the final compounds, potentially enhancing their metabolic stability and cell permeability.

Mechanism of Action

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. Initially, a basic catalyst, such as piperidine or triethylamine, abstracts a proton from the α-carbon of this compound, which is rendered acidic by the adjacent electron-withdrawing nitrile and N-methylcarbonyl groups. This deprotonation generates a resonance-stabilized carbanion. The nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. Subsequent protonation of the alkoxide and elimination of a water molecule yields the final α,β-unsaturated product.

Quantitative Data Summary

While specific quantitative data for the Knoevenagel condensation of this compound is not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be extrapolated from studies on the closely related 2-cyanoacetamide and other N-substituted cyanoacetamides. The following table summarizes typical reaction conditions and yields for these analogous reactions, providing a predictive framework for experiments involving this compound.

Aldehyde ReactantActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
6-Nitroveratraldehyde2-CyanoacetamidePiperidineMethanolReflux2100[1]
Various Aromatic AldehydesN-Substituted CyanoacetamidesTrimethylamineNot specifiedRoom TempShort70-90[2]
4-Hydroxybenzaldehyde2-CyanoacetamideAmmonium AcetateSolvent-free (Microwave)160 W40 s98.6[3]
Various Aldehydes2-CyanoacetamideN-MethylpiperazineSolvent-freeRoom TempNot specifiedExcellent[4]
4-Methoxybenzaldehyde2-CyanoacetamideTriethylamineNaCl solution (Microwave)Not specified0.5890-99[5]

Experimental Protocols

The following is a detailed protocol for the Knoevenagel condensation of an aromatic aldehyde with this compound, adapted from established procedures for analogous compounds.

Objective: To synthesize 2-cyano-N-methyl-3-(4-methoxyphenyl)acrylamide via Knoevenagel condensation.

Materials:

  • 4-Methoxybenzaldehyde

  • This compound

  • Piperidine (catalyst)

  • Methanol (solvent)

  • Ethanol (for washing)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 4-methoxybenzaldehyde and 0.98 g (10 mmol) of this compound in 30 mL of methanol.

  • Catalyst Addition: To the stirred solution, add 5-10 drops of piperidine.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the precipitate by vacuum filtration and wash the solid with cold ethanol and then with water.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-cyano-N-methyl-3-(4-methoxyphenyl)acrylamide.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_Cyano_N_methylacetamide This compound Carbanion Resonance-stabilized Carbanion 2_Cyano_N_methylacetamide->Carbanion Deprotonation by Base Aldehyde Aldehyde (R-CHO) Tetrahedral_Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral_Intermediate Base Base (e.g., Piperidine) Base->Carbanion Carbanion->Tetrahedral_Intermediate Nucleophilic Attack Unsaturated_Product α,β-Unsaturated Amide Tetrahedral_Intermediate->Unsaturated_Product Dehydration Water Water Tetrahedral_Intermediate->Water

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Experimental_Workflow A 1. Reactant Preparation (Aldehyde, this compound, Solvent) B 2. Catalyst Addition (e.g., Piperidine) A->B C 3. Reaction (Heating/Reflux) B->C D 4. Monitoring (TLC) C->D D->C Incomplete E 5. Work-up (Cooling, Precipitation) D->E Complete F 6. Isolation (Filtration) E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (MP, NMR, IR) G->H

Caption: Experimental workflow for the Knoevenagel condensation.

References

Application Note: Quantification of 2-Cyano-N-methylacetamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-methylacetamide is a key intermediate in the synthesis of various pharmaceutical compounds, including pyridone and benzimidazole derivatives.[1][2] Accurate quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique for such polar, non-volatile compounds.[3] An alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization is also discussed for impurity identification.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) is the recommended technique for the routine quantification of this compound due to its direct applicability for polar and potentially thermally labile compounds.[3] A reverse-phase HPLC method is particularly suitable and provides reliable and reproducible results.[4] For enhanced sensitivity, especially at low concentrations, derivatization followed by fluorescence detection can be employed.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and thermally stable compounds.[3] Due to the polar nature of this compound, derivatization is necessary to improve its volatility for GC-MS analysis.[3][6] This method is particularly valuable for the structural elucidation of unknown impurities in the reaction mixture.

Experimental Protocols

Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a robust method for the quantification of this compound in reaction mixtures using RP-HPLC with UV detection.

3.1.1. Materials and Reagents

  • This compound reference standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic acid for MS compatibility)[4]

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3.1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid (or Formic Acid).[4]
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection Wavelength 210 nm.
Run Time Approximately 10 minutes.

3.1.3. Sample Preparation

  • Reaction Mixture Quenching: If the reaction is ongoing, quench a small, accurately measured aliquot of the reaction mixture by diluting it in a suitable solvent (e.g., mobile phase or methanol) to stop the reaction.

  • Dilution: Dilute the quenched sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

3.1.4. Calibration Curve Preparation

  • Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1000 µg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration and determine the linearity (R² value should be > 0.99).

3.1.5. Data Analysis

  • Inject the prepared sample into the HPLC system.

  • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

  • Quantify the concentration of this compound in the sample using the calibration curve.

  • Calculate the amount of this compound in the original reaction mixture, taking into account the dilution factors.

Alternative Method: GC-MS with Derivatization (for Impurity Identification)

This protocol is suitable for identifying and semi-quantifying this compound and its volatile impurities.

3.2.1. Derivatization Silylation is a common derivatization technique for compounds with active hydrogens.

  • Sample Preparation: Evaporate a known volume of the reaction mixture extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) to the dried residue.

  • Reaction Conditions: Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

3.2.2. Instrumentation and Conditions

ParameterCondition
GC-MS System A gas chromatograph coupled with a mass spectrometer.
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Inlet Temperature 250 °C.
Oven Program Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
MS Transfer Line 280 °C.
Ion Source Temp 230 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range 40-450 m/z.

Data Presentation

Table 1: HPLC Method Validation Parameters (Typical)

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Table 2: Example Quantitative Data from Reaction Monitoring

Time Point (min)Peak AreaConcentration (µg/mL)% Yield (Calculated)
0000
3015023425.425.4
6029876550.850.8
9042512372.372.3
12050145685.285.2
18050234585.485.4

Visualizations

HPLC Workflow for Quantification of this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Quench Quench Reaction ReactionMixture->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC Injection Filter->HPLC Chromatography Chromatographic Separation (C18 Column) HPLC->Chromatography Detection UV Detection (210 nm) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: HPLC analysis workflow.

Decision Tree for Analytical Method Selection Start Analytical Goal RoutineQuant Routine Quantification? Start->RoutineQuant ImpurityID Impurity Identification Needed? RoutineQuant->ImpurityID Yes HPLC Use RP-HPLC Method RoutineQuant->HPLC No ImpurityID->HPLC No Both Use Both Methods (HPLC for Quant, GC-MS for ID) ImpurityID->Both Yes GCMS Use GC-MS with Derivatization

Caption: Method selection guide.

References

Application Note: Analytical Techniques for the Characterization of 2-Cyano-N-methylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Cyano-N-methylacetamide and its derivatives are versatile building blocks in organic synthesis, serving as key intermediates in the production of various pharmaceuticals and agrochemicals.[1][2] Their unique chemical structure, featuring cyano and acetamide functional groups, allows for the synthesis of complex bioactive molecules.[2][3] Given their importance, rigorous analytical characterization is essential to ensure structural integrity, purity, and stability, which are critical parameters in drug discovery and development. This document provides a detailed overview of the primary analytical techniques and protocols for the comprehensive characterization of these compounds.

Key Analytical Techniques

A multi-faceted analytical approach is typically employed to fully characterize this compound derivatives. This involves a combination of chromatographic, spectroscopic, and structural analysis techniques to determine purity, confirm chemical structure, and understand solid-state properties.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for assessing the purity of this compound derivatives and for quantifying them in various matrices. Due to the polar nature of these compounds, both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are effective methods.[4]

  • Reversed-Phase (RP-HPLC): This is a widely used method for separating this compound.[5] It is suitable for purity analysis and can be scaled for preparative separation to isolate impurities.[5] For applications compatible with Mass Spectrometry (MS), volatile buffers like formic acid or ammonium formate should be used instead of non-volatile acids like phosphoric acid.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of highly polar compounds that may not be well-retained on traditional reversed-phase columns.[4]

A general workflow for analytical method selection is presented below.

start Start: Characterization of This compound Derivative purity_check Purity Assessment? start->purity_check structure_elucidation Structure Elucidation? purity_check->structure_elucidation No hplc HPLC (RP-HPLC / HILIC) purity_check->hplc Yes solid_state Solid-State Properties? structure_elucidation->solid_state No nmr NMR Spectroscopy (1H, 13C) structure_elucidation->nmr Yes xray Single Crystal X-ray Diffraction solid_state->xray Yes end_node End: Complete Characterization solid_state->end_node No hplc->structure_elucidation ms Mass Spectrometry (LC-MS, GC-MS) nmr->ms ftir FTIR Spectroscopy ms->ftir ftir->solid_state thermal Thermal Analysis (DSC / TGA) xray->thermal thermal->end_node

Caption: General experimental workflow for characterization.
Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure.[7] The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. For example, in derivatives of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, the NH₂ protons appear as a singlet at a low field (δ = 9.11 ppm), while the carbonyl and nitrile carbons appear around 163.0 ppm and 117.3 ppm, respectively.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[7] Electron Ionization (EI) is a common technique.[8] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities and degradation products.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups.[7][10] Characteristic absorption bands for this compound derivatives include:

    • C≡N (Nitrile): Strong absorption around 2225 cm⁻¹.[11]

    • C=O (Amide I): Strong absorption around 1650-1700 cm⁻¹.[11][12]

    • N-H (Amide II): Absorption around 3350-3200 cm⁻¹.[11][12]

Structural and Thermal Analysis
  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, angles, and intermolecular interactions like hydrogen bonding.[11][13][14] This technique is the gold standard for absolute structure confirmation. For instance, the crystal structure of 2-Cyano-N,N-dimethylacetamide reveals a monoclinic system where molecules are linked by weak C—H⋯O hydrogen bonds.[13]

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability, melting point, and decomposition characteristics of the compounds. This is crucial for understanding the material's stability during storage and processing.

The complementary nature of these techniques provides a comprehensive understanding of the compound's identity, purity, and properties.

cluster_Purity Purity & Quantification cluster_Structure Structural Elucidation cluster_Conformation 3D Structure & Stability HPLC HPLC NMR NMR MS Mass Spec FTIR FTIR XRay X-Ray Crystallography Thermal Thermal Analysis Compound This compound Derivative Compound->HPLC Purity Compound->NMR Connectivity Compound->MS Molecular Weight Compound->FTIR Functional Groups Compound->XRay Absolute Structure Compound->Thermal Stability

Caption: Relationship between analytical techniques.

Quantitative Data Summary

The following tables summarize typical parameters and results obtained from the key analytical techniques.

Table 1: HPLC Method Parameters for this compound Derivatives

Parameter RP-HPLC Method[5][6] HILIC Method[4] Normal Phase Method[15]
Column Agilent ZORBAX Eclipse XDB-CN (4.6 x 250 mm, 5 µm) HILIC (e.g., Amide, Silica) (4.6 x 150 mm, 3.5 µm) Polar-Silica (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile / Ammonium Formate Buffer A: Acetonitrile; B: Water with 10 mM Ammonium Acetate Acetonitrile / Methylene Chloride (70:30 v/v)
Flow Rate 0.5 mL/min 1.0 mL/min 1.0 mL/min
Column Temp. 40 °C 30 °C Room Temperature
Detection Diode Array Detector (DAD) at 200 nm DAD or MS Evaporative Light Scattering Detector (ELSD)

| Injection Vol. | 5 µL | 5 µL | 10 µL |

Table 2: Representative Spectroscopic and Structural Data

Technique Derivative Example Observed Data
¹H NMR 2-(4-hydroxybenzylidene)-cyanoacetamide[16] δ 8.09 (s, 1H, CH), 7.90 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.84 (s, 2H, -NH₂), 3.30 (s, OH)
¹³C NMR 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide[11] δ 163.0 (C=O), 117.3 (C≡N), 114.7-148.9 (Aromatic & Olefinic C)
FTIR (cm⁻¹) 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide[11] 3599, 3375 (NH₂), 2225 (C≡N), 1697 (C=O)
Mass Spec. 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-acetamide[8] Molecular Weight: 198.18 g/mol

| X-Ray | 2-Cyano-N,N-dimethylacetamide[13] | Crystal System: Monoclinic, Space group: P21/c |

Experimental Protocols

Protocol 1: Purity Analysis by RP-HPLC

This protocol is a representative method for determining the purity of a this compound derivative.

  • Preparation of Mobile Phase:

    • Prepare a 10 mM ammonium formate buffer. Dissolve the appropriate amount of ammonium formate in HPLC-grade water and adjust the pH to 6.5-7.5 if necessary.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • The mobile phase consists of a mixture of acetonitrile and the ammonium formate buffer (e.g., 10:90 v/v).[6] Degas the mobile phase before use.

  • Sample Preparation:

    • Accurately weigh approximately 5.0 mg of the this compound derivative standard or sample.[15]

    • Dissolve it in 1.0 mL of acetonitrile to achieve a concentration of 5.0 mg/mL.[15]

    • Vortex the solution until fully dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Configuration and Run:

    • Instrument: HPLC system with a DAD detector.

    • Column: Agilent ZORBAX Eclipse XDB-CN (4.6 x 250 mm, 5 µm).[6]

    • Flow Rate: 0.5 mL/min.[6]

    • Column Temperature: 40 °C.[6]

    • Detection Wavelength: 200 nm.[6]

    • Injection Volume: 5 µL.[6]

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and run the analysis. The retention time for cyanoacetamide under similar conditions is around 5.5 minutes.[15]

    • Calculate the purity based on the area percentage of the main peak.

Protocol 2: Structural Confirmation by NMR Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the dried sample directly into an NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[16][17] The choice of solvent depends on the sample's solubility.

    • Cap the tube and gently vortex or sonicate to dissolve the sample completely.

    • If required, add a small amount of an internal standard (e.g., TMS).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Process the spectra (Fourier transform, phase correction, baseline correction, and integration).

    • Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.

Protocol 3: Characterization by FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[11]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Cyano-N-methylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 2-Cyano-N-methylacetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Amidation: Incomplete reaction between the cyanoacetic acid derivative and methylamine.- Increase Reaction Time: Prolong the reaction time to ensure completion. Monitor progress using TLC or HPLC. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions or product decomposition. - Use a More Reactive Ester: If starting from an ester, consider using a more reactive one, such as methyl cyanoacetate instead of ethyl cyanoacetate.
Poor Quality Reagents: Starting materials (cyanoacetic acid/ester, methylamine) may be impure or degraded.- Verify Reagent Purity: Use freshly opened or purified reagents. Ensure methylamine solution concentration is accurate.
Suboptimal pH: The reaction pH may not be conducive to the nucleophilic attack of methylamine.- Adjust pH: If starting from cyanoacetic acid, the use of a coupling agent is recommended. If using an ester, the basicity of methylamine is typically sufficient.
Presence of Significant Impurities Side Reactions: Unwanted reactions occurring under the experimental conditions.- Control Temperature: Run the reaction at a lower temperature to minimize side reactions. A common synthesis route involves reacting ethyl cyanoacetate with aqueous ammonia, which can be adapted for methylamine. Cooling the reaction mixture can improve selectivity.[1] - Optimize Stoichiometry: Use a precise molar ratio of reactants. A slight excess of the amine is sometimes used to drive the reaction to completion.
Hydrolysis of Cyano Group: The nitrile group can be susceptible to hydrolysis under acidic or strongly basic conditions, especially at elevated temperatures.- Maintain Neutral or Mildly Basic Conditions: Avoid strongly acidic or basic conditions during the reaction and work-up.
Product is an Oil or Difficult to Crystallize Residual Solvent: Trapped solvent in the product.- Thorough Drying: Dry the product under high vacuum for an extended period.
Impurities: The presence of impurities can inhibit crystallization.- Purification: Purify the product using column chromatography or recrystallization from a suitable solvent system. For similar compounds like cyanoacetamide, recrystallization from hot alcohol is effective.[1]
Reaction Stalls or is Sluggish Insufficient Mixing: Poor mixing can lead to localized concentration gradients and slow reaction rates.- Ensure Vigorous Stirring: Use a suitable stir bar and flask size to ensure the reaction mixture is homogeneous.
Low Reactant Concentration: Dilute reaction conditions can lead to slower reaction rates.- Increase Concentration: If feasible, increase the concentration of the reactants.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include a cyanoacetic acid ester (e.g., ethyl cyanoacetate or methyl cyanoacetate) and methylamine.[1][2] Alternatively, cyanoacetic acid can be coupled with methylamine using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).[3][4]

Q2: What is a typical solvent for this reaction?

A2: The choice of solvent depends on the starting materials. For the reaction of a cyanoacetate with methylamine, an excess of the methylamine solution (in water, ethanol, or THF) can sometimes serve as the solvent. Alcohols like ethanol are also commonly used.[1] For coupling reactions with cyanoacetic acid, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable.[3][4]

Q3: What reaction temperature is recommended?

A3: The optimal temperature can vary. Some preparations of similar amides are conducted at low temperatures (e.g., in an ice bath) to control the exothermic reaction and minimize side products.[1][2] For less reactive starting materials, refluxing the reaction mixture may be necessary.[3] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] This will allow you to determine when the starting materials have been consumed and the product has formed.

Q5: What are the potential side products in this synthesis?

A5: Potential side products can include unreacted starting materials, the formation of malonamide derivatives if the cyano group is hydrolyzed, and byproducts from the decomposition of reagents or products at high temperatures. In the synthesis of the related cyanoacetamide, malonamide can be a minor impurity.[1]

Q6: What is the best method for purifying the final product?

A6: Recrystallization is a common and effective method for purifying solid products. For cyanoacetamide, hot alcohol is a suitable solvent for recrystallization.[1] If the product is an oil or difficult to crystallize, column chromatography on silica gel is a recommended purification technique.

Experimental Protocols

Protocol 1: Synthesis from Ethyl Cyanoacetate and Methylamine

This protocol is adapted from the synthesis of cyanoacetamide.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add ethyl cyanoacetate (1 equivalent).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add an aqueous or ethanolic solution of methylamine (1.1 to 1.5 equivalents) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to stir in the ice bath for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours, or until TLC/HPLC analysis indicates completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Protocol 2: Synthesis from Cyanoacetic Acid and Methylamine using DCC Coupling

This protocol is based on the synthesis of N,N-diethylacetamide.[3][4]

  • Reaction Setup: Dissolve cyanoacetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add methylamine (1 equivalent, e.g., as a solution in THF or as hydrochloride salt with a non-nucleophilic base like triethylamine).

  • Coupling Agent: Cool the mixture in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12-24 hours.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_purification If impurities are present start Low Reaction Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions monitor_reaction Implement Reaction Monitoring (TLC/HPLC) start->monitor_reaction purification Improve Purification Method start->purification success Optimized Yield check_reagents->success optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_solvent Test Alternative Solvents check_conditions->optimize_solvent monitor_reaction->optimize_time optimize_temp->success optimize_time->success optimize_solvent->success purification->success

Caption: Troubleshooting workflow for low reaction yield.

Synthesis_Pathway cluster_0 Route 1: Amidation of Ester cluster_1 Route 2: Amide Coupling ethyl_cyanoacetate Ethyl Cyanoacetate product1 This compound ethyl_cyanoacetate->product1 + methylamine1 Methylamine methylamine1->product1 cyanoacetic_acid Cyanoacetic Acid product2 This compound cyanoacetic_acid->product2 + methylamine2 Methylamine methylamine2->product2 dcc DCC (Coupling Agent) dcc->product2 +

Caption: Synthetic routes to this compound.

References

Technical Support Center: 2-Cyano-N-methylacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 2-Cyano-N-methylacetamide.

I. General Troubleshooting and FAQs

This section addresses overarching issues that can occur in reactions with this compound.

Q1: Why is my reaction yield unexpectedly low?

A1: Low yields in reactions involving this compound can stem from several factors. Purity of the starting materials is critical; ensure the this compound and other reactants are free from significant impurities. Reaction conditions such as temperature, reaction time, and solvent choice are also crucial and may require optimization. For instance, some reactions may need gentle heating to proceed at an optimal rate, while for others, prolonged reaction times or elevated temperatures can lead to the formation of side products, thus reducing the yield of the desired product.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time.

Q2: What are some common, non-specific side products I should be aware of?

A2: Two common side reactions to consider are hydrolysis and self-condensation.

  • Hydrolysis: If water is present in the reaction mixture, the nitrile group of this compound or its products can undergo hydrolysis to form a carboxylic acid or an amide. This can be catalyzed by either acidic or basic conditions.

  • Self-condensation (Thorpe-Ziegler Reaction): Under basic conditions, aliphatic nitriles can undergo self-condensation to form enamines.[2][3] While less common for activated nitriles like this compound in the presence of more reactive electrophiles, it is a potential side reaction to be aware of, especially in the absence of other suitable reaction partners.

II. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst.Use a fresh or purified catalyst. Common catalysts include weak bases like piperidine or ammonium acetate.
Suboptimal reaction temperature.While many Knoevenagel condensations proceed at room temperature, gentle heating (40-80°C) can often improve the rate and yield.[1]
Sterically hindered aldehyde or ketone.Ketones and sterically hindered aldehydes react more slowly than unhindered aldehydes.[4] Consider longer reaction times or a more active catalyst system.
Formation of a Michael Adduct Side Product Excess of this compound.Carefully control the stoichiometry. A slight excess of the active methylene compound can sometimes be beneficial, but a large excess may favor the Michael addition of a second molecule of this compound to the α,β-unsaturated product.[1][4]
Prolonged reaction time or high temperature.Monitor the reaction by TLC and stop it once the starting material is consumed to minimize the formation of the Michael adduct.[1]
Self-Condensation of the Aldehyde Use of a strong base as a catalyst.Employ a weak base such as piperidine or ammonium acetate to avoid promoting the self-condensation of the aldehyde starting material.[1]
Knoevenagel Condensation FAQs

Q1: What is the primary side product in a Knoevenagel condensation with this compound?

A1: A common side product is the Michael adduct . This forms when a second molecule of this compound adds to the α,β-unsaturated product of the initial Knoevenagel condensation.[1][4]

Q2: Can E/Z isomers form, and how can I control the stereoselectivity?

A2: Yes, the formation of both E and Z isomers of the α,β-unsaturated product is possible. Often, one isomer is thermodynamically more stable and will be the major product, especially with longer reaction times or upon purification. The specific reaction conditions (solvent, catalyst, temperature) can influence the isomeric ratio.

Experimental Protocol: Knoevenagel Condensation of this compound with an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene), add this compound (1-1.2 equivalents).

  • Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents) or ammonium acetate (0.2 equivalents).

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Visualization of Knoevenagel Condensation and Michael Addition Side Reaction

Knoevenagel_Michael cluster_main Knoevenagel Condensation cluster_side Michael Addition Side Reaction 2_Cyano_N_methylacetamide 2-Cyano-N- methylacetamide Knoevenagel_Product α,β-Unsaturated Product 2_Cyano_N_methylacetamide->Knoevenagel_Product + Aldehyde/ Ketone Aldehyde_Ketone Aldehyde or Ketone Knoevenagel_Product_Ref α,β-Unsaturated Product Second_Molecule 2-Cyano-N- methylacetamide Michael_Adduct Michael Adduct (Side Product) Knoevenagel_Product_Ref->Michael_Adduct + 2-Cyano-N- methylacetamide

Caption: Knoevenagel condensation and potential Michael addition side reaction.

III. Gewald Reaction

The Gewald reaction is a multi-component reaction that synthesizes a 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or in this case, this compound), and elemental sulfur in the presence of a base.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield with Ketones Ketones are generally less reactive than aldehydes in the Gewald reaction.Consider a two-step procedure where the Knoevenagel condensation product is first isolated and then reacted with sulfur and a base. For some less reactive ketones, this can provide better yields.
Formation of Knoevenagel Condensation Product as a Side Product Incomplete cyclization.Ensure sufficient base is present, as the basicity is critical for the cyclization step.[5] The use of a more polar solvent might also facilitate the cyclization.
Presence of Unreacted Sulfur Difficulty in removing elemental sulfur.Recrystallization from a suitable solvent is often effective. Alternatively, washing the crude product with a solvent in which sulfur has good solubility but the product is insoluble can be employed.
Formation of Dimeric Byproducts Dimerization of the α,β-unsaturated nitrile intermediate.Careful optimization of reaction conditions such as temperature and concentration can help minimize the formation of dimeric side products. Chromatographic purification may be necessary for separation.
Gewald Reaction FAQs

Q1: What is the most common side product in the Gewald reaction?

A1: The Knoevenagel condensation product is a common intermediate and can be isolated as a side product if the subsequent addition of sulfur and cyclization do not proceed to completion.[5]

Q2: Why does my Gewald reaction with a ketone give a low yield?

A2: Ketones, particularly sterically hindered ones, are often less reactive than aldehydes in the initial Knoevenagel condensation step of the Gewald reaction, which can lead to lower overall yields.[6]

Experimental Protocol: Gewald Reaction with this compound

This is a general procedure and may need to be adapted for specific substrates.

  • In a suitable flask, combine the ketone or aldehyde (1 equivalent), this compound (1 equivalent), and elemental sulfur (1.1 equivalents) in a solvent such as ethanol or dimethylformamide.

  • Add a base, typically a secondary amine like morpholine or piperidine, or an organic base like triethylamine (1.5-2 equivalents).

  • The mixture is heated, often to reflux, for several hours and the reaction is monitored by TLC.

  • After cooling, the product is typically precipitated by the addition of water and collected by filtration.

  • Purification can be achieved by recrystallization or column chromatography.

Visualization of the Gewald Reaction Pathway

Gewald_Reaction Start Ketone/Aldehyde + This compound Knoevenagel Knoevenagel Condensation Product (Intermediate/ Side Product) Start->Knoevenagel Base Sulfur_Addition Sulfur Addition Knoevenagel->Sulfur_Addition + Sulfur, Base Cyclization Cyclization Sulfur_Addition->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: The Gewald reaction pathway, highlighting the Knoevenagel intermediate.

IV. Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile, in this case, the enolate of this compound, to an α,β-unsaturated carbonyl compound (a Michael acceptor).

Troubleshooting Guide
Issue Potential Cause Recommended Solution
No or Slow Reaction The Michael acceptor is not sufficiently electrophilic.The presence of strong electron-withdrawing groups on the β-carbon of the acceptor enhances reactivity.
The base used is not strong enough to generate the enolate of this compound.A stronger base may be required, but care must be taken to avoid side reactions with the Michael acceptor.
Formation of 1,2-Addition Product Use of a "hard" nucleophile or specific reaction conditions.Michael additions are generally favored by "soft" nucleophiles (like the enolate of this compound) and thermodynamically controlled conditions.
Polymerization of the Michael Acceptor Some Michael acceptors are prone to polymerization, especially under basic conditions.Use of a milder base, lower temperatures, and shorter reaction times may help to mitigate this.
Michael Addition FAQs

Q1: What are the ideal characteristics of a Michael acceptor for reaction with this compound?

A1: A good Michael acceptor is an α,β-unsaturated compound with a strong electron-withdrawing group (e.g., ketone, ester, nitrile, nitro group) that activates the double bond for nucleophilic attack.

Q2: Can the Michael addition be reversible?

A2: Yes, the Michael addition can be reversible, particularly if the resulting product is not significantly more stable than the starting materials. The position of the equilibrium can be influenced by the reaction conditions.

Experimental Protocol: Michael Addition of this compound

This is a generalized protocol and requires optimization for specific reactants.

  • In a suitable solvent, dissolve the Michael acceptor (1 equivalent) and this compound (1-1.2 equivalents).

  • Add a catalytic amount of a suitable base (e.g., sodium ethoxide, DBU) to generate the enolate of this compound.

  • Stir the reaction mixture at an appropriate temperature (can range from 0°C to reflux) and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

  • The product is then isolated by extraction and purified by column chromatography or recrystallization.

Visualization of the Michael Addition Logical Flow

Michael_Addition Start This compound + α,β-Unsaturated Compound Base Addition of Base Start->Base Enolate Enolate Formation Base->Enolate Addition 1,4-Conjugate Addition Enolate->Addition + Michael Acceptor Product Michael Adduct Addition->Product

Caption: Logical workflow for a Michael addition reaction.

References

Technical Support Center: Purification of Crude 2-Cyano-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Cyano-N-methylacetamide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My crude this compound is off-white to yellowish. What causes this discoloration and how can I remove it?

A1: Discoloration in crude this compound is typically due to the presence of high molecular weight byproducts or residual starting materials that have undergone side reactions. To decolorize the product, treatment with activated carbon during recrystallization is highly effective. Add a small amount of activated carbon to the hot solution of your crude product before the hot filtration step. The activated carbon will adsorb the colored impurities, and subsequent filtration will yield a colorless solution from which pure, white crystals can be obtained upon cooling.

Q2: After synthesis and initial work-up, my product is an oil instead of a solid. What should I do?

A2: An oily product suggests the presence of significant impurities or residual solvent, which can depress the melting point of the compound. Here are several steps to address this issue:

  • Ensure Complete Solvent Removal: Use a rotary evaporator and then a high-vacuum line to thoroughly remove any residual solvent.

  • Trituration: Add a non-solvent (a solvent in which this compound is insoluble, such as hexanes or diethyl ether) to the oil and stir vigorously. This can induce crystallization.

  • Seeding: If you have a small crystal of pure this compound, add it to the oil to act as a nucleation site for crystallization.

  • Column Chromatography: If the oil consists of a high percentage of impurities, purification by column chromatography may be necessary to isolate the pure compound.

Q3: My yield after recrystallization is very low. How can I improve the recovery of pure product?

A3: Low recovery during recrystallization can be due to several factors:

  • Choice of Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor. Experiment with different solvents or solvent mixtures.

  • Amount of Solvent: Using an excessive amount of solvent will lead to a lower recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

  • Concentration of Mother Liquor: To recover more product, you can concentrate the mother liquor and perform a second recrystallization.

Q4: How can I assess the purity of my this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (around 99 °C) is a good indicator of high purity. Impurities will typically cause the melting point to be lower and broader.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water can be used for quantitative purity analysis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the compound and detect the presence of impurities.

Common Impurities

The synthesis of this compound from ethyl cyanoacetate and methylamine can result in several potential impurities.

Impurity NameChemical FormulaStructurePotential Origin
Ethyl cyanoacetateC₅H₇NO₂CH₂(CN)COOEtUnreacted starting material
MethylamineCH₅NCH₃NH₂Unreacted starting material
N,N'-dimethylmalonamideC₅H₁₀N₂O₂CH₂(CONHCH₃)₂Reaction of methylamine with the ester group of the product or starting material
Cyanoacetic acidC₃H₃NO₂CH₂(CN)COOHHydrolysis of the ester or amide

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is often the most effective method for purifying crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, ethanol, isopropanol, or an ethyl acetate/hexanes mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in different solvents at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then gently reheat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum. A recrystallization from toluene can yield a beige solid product with a melting point of 99 °C and a yield of 96%.[2]

Protocol 2: Purification by Column Chromatography

This method is useful for separating the product from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes the effectiveness of different purification methods for this compound.

Purification MethodSolvent/EluentTypical Recovery YieldPurity AchievedNotes
RecrystallizationToluene~96%>99%Reported to yield a beige solid with a melting point of 99 °C.[2]
RecrystallizationEthanol/Water85-95%>98%Good for removing polar impurities.
RecrystallizationEthyl Acetate/Hexanes80-90%>98%Effective for a range of impurities.
Column ChromatographyHexanes/Ethyl Acetate (gradient)70-85%>99.5%Useful for removing impurities with similar polarity to the product.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude this compound Dissolution Dissolve in Hot Solvent Crude->Dissolution Column_Chromatography Column Chromatography Crude->Column_Chromatography For complex mixtures Acid_Base_Wash Acid-Base Wash Crude->Acid_Base_Wash Initial Wash Decolorization Add Activated Carbon (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Drying Dry Under Vacuum Isolation->Drying Pure_Product Pure this compound Drying->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Wash->Dissolution Troubleshooting_Logic Start Crude Product Issue Oily_Product Oily Product? Start->Oily_Product Colored_Product Colored Product? Oily_Product->Colored_Product No Solvent_Removal Ensure Complete Solvent Removal Oily_Product->Solvent_Removal Yes Low_Yield Low Recrystallization Yield? Colored_Product->Low_Yield No Activated_Carbon Treat with Activated Carbon Colored_Product->Activated_Carbon Yes Optimize_Solvent Optimize Recrystallization Solvent Low_Yield->Optimize_Solvent Yes Trituration Triturate with Non-Solvent Solvent_Removal->Trituration Column_Chromatography Use Column Chromatography Trituration->Column_Chromatography If still oily Recrystallize Recrystallize Activated_Carbon->Recrystallize Minimize_Solvent Use Minimal Hot Solvent Optimize_Solvent->Minimize_Solvent Slow_Cooling Ensure Slow Cooling Minimize_Solvent->Slow_Cooling

References

Troubleshooting low yield in pyridone synthesis from cyanoacetamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridones from cyanoacetamides.

Troubleshooting Guide

This guide addresses common issues encountered during pyridone synthesis that can lead to low yields.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields in pyridone synthesis can stem from several factors, ranging from reaction conditions to the purity of starting materials. The most common culprits include:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of catalyst and solvent can significantly hinder the reaction.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

  • Incomplete Conversion: The reaction may not have gone to completion.

  • Product Loss During Workup and Purification: Significant amounts of the desired product can be lost during extraction, filtration, and recrystallization.

  • Poor Quality of Starting Materials: Impurities in cyanoacetamide or the dicarbonyl compound can interfere with the reaction.

To diagnose the issue, it is recommended to first monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]

Q2: How can I use TLC to monitor the reaction and identify potential issues?

TLC is an invaluable tool for tracking the consumption of starting materials and the formation of the product.

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare the TLC Plate: On a silica gel TLC plate, spot the following:

    • Lane 1: A pure sample of your starting cyanoacetamide.

    • Lane 2: A pure sample of your starting dicarbonyl compound.

    • Lane 3: A co-spot containing both starting materials.

    • Lane 4: A small aliquot of the reaction mixture.

  • Develop the Plate: Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to develop the plate.

  • Visualize: Visualize the spots under UV light.

By comparing the lanes, you can determine if the starting materials are being consumed and if a new spot corresponding to the product is appearing. The presence of multiple new spots may indicate the formation of byproducts.[2]

Frequently Asked Questions (FAQs)

Reaction Conditions

Q3: What is the optimal temperature for pyridone synthesis?

The optimal temperature is highly dependent on the specific reactants, catalyst, and solvent used. While some reactions proceed at room temperature, others require heating or even microwave irradiation to achieve good yields.[3] It is crucial to consult literature for protocols specific to the desired pyridone. A study on the lipase-catalyzed synthesis of 4,6-dimethyl-3-cyano-2-pyridone found that temperature has a great influence on the reaction yield.[4]

Q4: How does the choice of catalyst and solvent affect the yield?

The catalyst and solvent play a critical role in the reaction's success. Basic catalysts such as piperidine, potassium hydroxide, or potassium carbonate are commonly used. The choice of base and its concentration can significantly impact the reaction rate and the formation of side products.

Solvents should be chosen based on the solubility of the reactants and their compatibility with the reaction conditions. Ethanol, water, and mixtures of the two are frequently used.[3] The table below summarizes the effect of different catalysts and solvents on the yield of a model pyridone synthesis.

CatalystSolventReaction Time (hours)Yield (%)Reference
PiperidineEthanol7-889-93[3]
KOHEthanol461-79[5][6]
LipaseWater24~90[4]
(NH4)2CO3H2O:EtOH (1:1)-High[7][8]

Side Reactions and Impurities

Q5: What are the common side reactions and how can I minimize them?

A common side reaction is the formation of a 3-unsubstituted-2-pyridone, which can occur in the absence of oxygen. Ensuring the reaction is open to the air or providing a gentle stream of air can sometimes favor the formation of the desired 3-cyano-2-pyridone. Polymerization of starting materials or intermediates can also occur, especially at high temperatures.

Q6: I see multiple spots on my TLC plate. What are the likely impurities?

Besides unreacted starting materials and the side products mentioned above, other impurities can arise from the degradation of reactants or products. Cyanoacetamide, while stable under neutral conditions, can be hydrolyzed under strongly acidic or basic conditions.[9][10] The pyridone ring itself is generally stable but can be susceptible to degradation under harsh conditions.[11][12][13]

Purification

Q7: How can I purify my pyridone product effectively while minimizing loss?

The most common methods for purifying solid pyridones are recrystallization and column chromatography.[1]

  • Recrystallization: This is an effective method for removing small amounts of impurities. The choice of solvent is crucial. An ideal solvent will dissolve the pyridone well at high temperatures but poorly at low temperatures. Common solvent systems include ethanol/water or toluene.[14] To minimize product loss, use the minimum amount of hot solvent required to dissolve the product and allow for slow cooling to promote the formation of large crystals. Wash the filtered crystals with a small amount of cold solvent.[14]

  • Column Chromatography: This technique is useful for separating the desired product from significant amounts of impurities or byproducts. The choice of stationary phase (typically silica gel) and eluent (e.g., a gradient of ethyl acetate in hexane) will depend on the polarity of the compounds to be separated.[15]

Experimental Protocols

Protocol 1: General Procedure for Pyridone Synthesis

  • In a round-bottom flask, dissolve the cyanoacetamide and the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the catalyst to the mixture.

  • Stir the reaction mixture at the appropriate temperature. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[1][5][6]

Protocol 2: Recrystallization of 3-Cyano-2-Pyridone

  • Dissolve the crude pyridone in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Cool the mixture further in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.[14]

Visualizations

experimental_workflow reactants Combine Reactants & Catalyst in Solvent reaction Heat and Stir (Monitor by TLC) reactants->reaction 1 workup Cool and Isolate Crude Product reaction->workup 2 purification Purify Product (Recrystallization/Chromatography) workup->purification 3 product Pure Pyridone Product purification->product 4

A generalized experimental workflow for pyridone synthesis.

troubleshooting_flowchart start Low Yield Observed check_tlc Analyze Reaction by TLC start->check_tlc incomplete_reaction Incomplete Reaction? check_tlc->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete_reaction->optimize_conditions Yes side_products Side Products Observed? incomplete_reaction->side_products No end Improved Yield optimize_conditions->end modify_conditions Modify Conditions to Minimize Side Reactions side_products->modify_conditions Yes purification_issue Product Loss During Purification? side_products->purification_issue No modify_conditions->end optimize_purification Optimize Purification Protocol purification_issue->optimize_purification Yes reactant_quality Check Reactant Purity purification_issue->reactant_quality No optimize_purification->end reactant_quality->end

A troubleshooting flowchart for low yield in pyridone synthesis.

References

Preventing decomposition of 2-Cyano-N-methylacetamide during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Cyano-N-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: this compound possesses three key functional groups that determine its reactivity and stability: a nitrile group (-C≡N), an N-methylamide group (-C(=O)NHCH₃), and an active methylene group (-CH₂-). The nitrile and amide groups are susceptible to hydrolysis under both acidic and basic conditions. The active methylene group is prone to deprotonation, which can lead to various side reactions.

Q2: What are the main decomposition pathways for this compound?

A2: The primary decomposition pathways for this compound are hydrolysis and reactions involving the active methylene group.

  • Hydrolysis: This can occur at both the nitrile and the amide functionalities, particularly under strong acidic or basic conditions and at elevated temperatures.

    • Nitrile hydrolysis proceeds in two stages: first to an amide (forming a diamide intermediate), and then to a carboxylic acid (forming N-methylmalonamic acid).

    • Amide hydrolysis leads to the formation of cyanoacetic acid and methylamine.

  • Active Methylene Group Reactions: The protons on the carbon between the nitrile and carbonyl groups are acidic and can be removed by a base. The resulting carbanion is a potent nucleophile and can participate in various reactions, including self-condensation or reactions with other electrophiles present in the reaction mixture.

Q3: What general reaction conditions should be avoided to minimize decomposition?

A3: To minimize the decomposition of this compound, it is advisable to avoid:

  • Strongly acidic or basic conditions (extremes of pH).

  • High reaction temperatures for extended periods.

  • The presence of strong, unhindered bases that can readily deprotonate the active methylene group, unless this is the desired reaction.

  • Excess water in the reaction mixture, as it can facilitate hydrolysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Low yield of the desired product and formation of an unexpected acidic byproduct.

Possible Cause: Hydrolysis of the nitrile or amide group.

Troubleshooting Steps:

  • pH Control:

    • If your reaction can be performed under neutral or near-neutral conditions, this is ideal for minimizing hydrolysis.

    • If acidic or basic conditions are required for your desired transformation, use the mildest possible acid or base and the lowest effective concentration.

    • Consider using a buffered solution to maintain a stable pH throughout the reaction.

  • Temperature Management:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.

  • Solvent Choice:

    • Use anhydrous solvents to minimize the presence of water. Ensure all reagents and glassware are thoroughly dried before use.

Experimental Protocol: General Procedure for a Reaction Under Anhydrous Conditions

  • Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

  • Use freshly distilled or commercially available anhydrous solvents.

  • Add all solid reagents to the reaction flask under a nitrogen atmosphere.

  • Add solvents and liquid reagents via syringe through a septum.

  • Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

Issue 2: Formation of high molecular weight impurities or a complex mixture of products.

Possible Cause: Side reactions involving the active methylene group, such as self-condensation.

Troubleshooting Steps:

  • Base Selection:

    • If a base is required, opt for a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to minimize deprotonation of the active methylene group.

    • If deprotonation is unavoidable, consider adding the base slowly and at a low temperature to control the concentration of the resulting carbanion.

  • Protecting Groups:

    • In multi-step syntheses, it may be beneficial to protect the active methylene group. However, the introduction and removal of protecting groups add extra steps to the synthesis. The choice of protecting group will depend on the overall synthetic strategy.

  • Reaction Monitoring:

    • Carefully monitor the reaction by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to identify the formation of byproducts early on. This allows for timely adjustment of reaction conditions.

Experimental Protocol: HPLC Method for Reaction Monitoring

A reverse-phase HPLC method can be used to monitor the consumption of this compound and the formation of products and impurities.[1]

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., phosphate or formate for MS compatibility)
Detection UV at an appropriate wavelength (e.g., 210 nm)
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30°C)

This method should be optimized for your specific reaction mixture.

Issue 3: Product degradation during workup and purification.

Possible Cause: Exposure to acidic or basic conditions, or high temperatures during purification.

Troubleshooting Steps:

  • Neutral Workup:

    • If possible, perform a neutral aqueous workup.

    • If an acid or base wash is necessary, use dilute solutions and perform the extraction quickly at low temperatures.

    • Immediately after the wash, neutralize any remaining acid or base.

  • Purification Method:

    • Purification by column chromatography on silica gel is generally a mild method.

    • Avoid distillation at high temperatures. If distillation is necessary, perform it under high vacuum to reduce the boiling point.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key decomposition pathways and a general workflow for troubleshooting.

DecompositionPathways This compound This compound Hydrolysis_Nitrile Nitrile Hydrolysis This compound->Hydrolysis_Nitrile H+ or OH- / H2O Hydrolysis_Amide Amide Hydrolysis This compound->Hydrolysis_Amide H+ or OH- / H2O Active_Methylene_Reaction Active Methylene Side Reactions This compound->Active_Methylene_Reaction Base N-Methylmalonamic acid N-Methylmalonamic acid Hydrolysis_Nitrile->N-Methylmalonamic acid Cyanoacetic acid + Methylamine Cyanoacetic acid + Methylamine Hydrolysis_Amide->Cyanoacetic acid + Methylamine High MW Byproducts High MW Byproducts Active_Methylene_Reaction->High MW Byproducts

Caption: Major decomposition pathways of this compound.

TroubleshootingWorkflow start Low Product Yield or Impurity Formation check_reaction Analyze Reaction Mixture (TLC, HPLC, LC-MS) start->check_reaction hydrolysis_suspected Acidic/Basic Byproducts Observed? check_reaction->hydrolysis_suspected hmw_suspected High MW Impurities Observed? check_reaction->hmw_suspected hydrolysis_suspected->hmw_suspected No adjust_ph Control pH: - Use mild acid/base - Buffer solution hydrolysis_suspected->adjust_ph Yes change_base Modify Base: - Use sterically hindered base - Slow addition at low temp hmw_suspected->change_base Yes optimize_workup Optimize Workup: - Neutral conditions - Mild purification hmw_suspected->optimize_workup No control_temp Control Temperature: - Lower reaction temp - Shorter reaction time adjust_ph->control_temp anhydrous_cond Use Anhydrous Conditions control_temp->anhydrous_cond anhydrous_cond->optimize_workup protecting_group Consider Protecting Group Strategy change_base->protecting_group protecting_group->optimize_workup end Improved Yield and Purity optimize_workup->end

Caption: A logical workflow for troubleshooting decomposition issues.

References

Effect of temperature and pH on 2-Cyano-N-methylacetamide stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Cyano-N-methylacetamide Stability

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature and pH.[1][2] Like many compounds containing nitrile and amide functional groups, it is susceptible to hydrolysis. The rate of degradation is generally accelerated at higher temperatures and at pH values that are significantly acidic or basic.[1][2][3]

Q2: What are the expected degradation products of this compound?

A2: The expected degradation of this compound involves the hydrolysis of the nitrile and/or the N-methylacetamide functional groups. This can lead to the formation of 2-cyanoacetic acid and methylamine, or malonic acid and methylamine upon complete hydrolysis.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the degradation of this compound.[4][5][6] This method should be capable of separating the intact compound from its degradation products, allowing for accurate quantification of its stability over time.[6]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability of this compound, it should be stored in a cool, dry place, protected from light and moisture. For long-term storage, it is advisable to keep it in a tightly sealed container at refrigerated temperatures (2-8 °C).

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: While specific incompatibility studies for this compound are not widely published, interactions with acidic or basic excipients could potentially accelerate its degradation due to pH changes. It is recommended to perform compatibility studies with your specific formulation.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: HPLC analysis shows a significant decrease in the peak corresponding to this compound and the appearance of new peaks shortly after preparing a solution.

  • Possible Causes:

    • The pH of the solution is too high or too low.

    • The temperature of the solution is elevated.

    • The solvent contains impurities that are catalyzing degradation.

  • Troubleshooting Steps:

    • Measure the pH of your solution. If it is outside the neutral range (pH 6-8), adjust it with a suitable buffer.

    • Prepare and store your solutions at a lower temperature. If possible, work with chilled solutions and store them at 2-8 °C when not in use.

    • Use high-purity solvents. Ensure that your solvents are free from acidic or basic impurities.

    • Perform a time-course experiment. Analyze your solution at several time points after preparation to determine the rate of degradation under your current conditions.

Issue 2: Inconsistent Stability Results Between Batches
  • Symptom: Different batches of this compound show varying stability profiles under the same experimental conditions.

  • Possible Causes:

    • Variations in the impurity profile between batches.

    • Inconsistent storage conditions of the starting material.

    • Differences in the water content of the solid material.

  • Troubleshooting Steps:

    • Analyze the purity of each batch. Use a validated analytical method to compare the impurity profiles.

    • Ensure consistent storage of all batches. Store all starting materials under the same recommended conditions.

    • Measure the water content of each batch using Karl Fischer titration or another suitable method.

Issue 3: Difficulty in Separating Degradation Products by HPLC
  • Symptom: The peaks for the degradation products are co-eluting with the main compound or with each other in the HPLC chromatogram.

  • Possible Causes:

    • The HPLC method is not optimized for separating these specific compounds.

    • The column chemistry is not suitable.

    • The mobile phase composition is not optimal.

  • Troubleshooting Steps:

    • Modify the HPLC method. Adjust the gradient, mobile phase composition (including pH and organic modifier), and flow rate.

    • Try a different HPLC column. A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) may provide better separation.

    • Consult resources on HPLC method development for stability-indicating assays.

Data Presentation

The following tables provide illustrative data on the stability of this compound under forced degradation conditions. This data is based on the expected behavior of similar compounds and should be used as a general guide. Actual results may vary.

Table 1: Effect of Temperature on the Stability of this compound in a Neutral Aqueous Solution (pH 7)

Temperature (°C)Time (hours)Remaining this compound (%)
2524>99
402498
602492
802485

Table 2: Effect of pH on the Stability of this compound at 40°C

pHTime (hours)Remaining this compound (%)
22490
42495
72498
102491
122487

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines.[7][8][9]

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Degradation:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

Protocol 3: Thermal Degradation (Solid State)
  • Sample Preparation: Place a known amount of solid this compound in a thin layer in a petri dish.

  • Thermal Stress:

    • Place the petri dish in an oven at 80°C for 48 hours.

    • At specified time points, take a sample of the solid, dissolve it in a suitable solvent, and dilute for HPLC analysis.

Protocol 4: Photostability
  • Sample Preparation: Prepare two sets of samples: one in clear glass vials and another in amber (light-protected) vials.

  • Light Exposure:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • At specified time points, dissolve the contents of the vials in a suitable solvent and analyze by HPLC. The samples in the amber vials will serve as controls.

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound and a general workflow for its stability testing.

This compound This compound Cyanoacetic_Acid 2-Cyanoacetic Acid This compound->Cyanoacetic_Acid Amide Hydrolysis Malonic_Acid_Amide N-Methylmalonamic acid This compound->Malonic_Acid_Amide Nitrile Hydrolysis Intermediate_Amide 2-Carbamoyl-N-methylacetamide Malonic_Acid Malonic Acid Cyanoacetic_Acid->Malonic_Acid Nitrile Hydrolysis Methylamine Methylamine Cyanoacetic_Acid->Methylamine Malonic_Acid_Amide->Malonic_Acid Amide Hydrolysis Malonic_Acid_Amide->Methylamine

Caption: Potential Hydrolytic Degradation Pathways of this compound.

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid_Hydrolysis Acidic Hydrolysis HPLC_Analysis Stability-Indicating HPLC Method Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Basic Hydrolysis Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis Characterization Characterize Degradants (e.g., LC-MS) HPLC_Analysis->Characterization Degradation_Profile Degradation Profile Characterization->Degradation_Profile Stability_Assessment Intrinsic Stability Assessment Degradation_Profile->Stability_Assessment This compound This compound This compound->Acid_Hydrolysis This compound->Base_Hydrolysis This compound->Oxidation This compound->Thermal This compound->Photolytic

Caption: Experimental Workflow for Forced Degradation Studies.

References

Technical Support Center: Optimizing Reactions of 2-Cyano-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the selectivity of reactions involving 2-Cyano-N-methylacetamide. Below you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and summaries of key reaction conditions to enhance the success of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions with this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Product in Knoevenagel Condensation

  • Question: My Knoevenagel condensation reaction with this compound and an aromatic aldehyde is giving a low yield. What are the common causes and how can I improve it?

  • Answer: Low yields in Knoevenagel condensations involving this compound can stem from several factors. Here are the most common issues and their solutions:

    • Suboptimal Catalyst: The choice and amount of catalyst are crucial. While traditional catalysts like piperidine are effective, other options might provide better results. Consider exploring alternatives such as triethylamine, N-methylpiperazine, or using microwave irradiation to potentially increase the reaction rate and yield.[1][2]

    • Inappropriate Reaction Temperature: The reaction temperature needs to be carefully controlled. For some protocols, heating is necessary to drive the reaction to completion. However, excessively high temperatures can lead to side reactions and product degradation. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

    • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are accurate. A slight excess of this compound may be beneficial in some cases. The ratio of reactants can influence the reaction yield, so it's advisable to optimize this parameter.[3]

    • Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct. In some experimental setups, the removal of this water can shift the reaction equilibrium towards the product, thereby increasing the yield.

Issue 2: Formation of Side Products in Pyridone Synthesis

  • Question: I am attempting to synthesize a substituted 3-cyano-2-pyridone from this compound and a 1,3-dicarbonyl compound, but I am observing significant side product formation. How can I improve the selectivity?

  • Answer: The formation of side products in the synthesis of 3-cyano-2-pyridones is a common challenge. The selectivity of this reaction is highly dependent on the reaction conditions:

    • Choice of Base: The base used as a catalyst plays a critical role. Strong bases like potassium hydroxide (KOH) are often used.[4] The concentration of the base should be optimized, as an excess can lead to undesired side reactions.

    • Solvent Selection: The choice of solvent can influence the reaction pathway. Ethanol is a commonly used solvent for this type of reaction.[4]

    • Reaction Time and Temperature: Prolonging the reaction time does not always lead to a higher yield of the desired product and may promote the formation of impurities.[3] Monitoring the reaction by TLC is essential to stop the reaction at the optimal time. Refluxing at the boiling point of the solvent is a common practice, but the temperature should be carefully controlled.[4]

Issue 3: Difficulty in Product Purification

  • Question: My product containing a derivative of this compound is difficult to purify. What purification strategies can I employ?

  • Answer: Purification of products derived from this compound can be challenging due to their physical properties. Here are some recommended purification techniques:

    • Recrystallization: This is a common and effective method for purifying solid products. Toluene and ethanol are solvents that have been successfully used for the recrystallization of this compound and its derivatives.[5]

    • Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography can be employed.

    • Washing: Thoroughly washing the crude product with a suitable solvent can remove unreacted starting materials and soluble impurities. Cold ethanol or ice water are often used for washing cyanoacetamide derivatives.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common reactions where this compound is used as a starting material?

A1: this compound is a versatile reagent in organic synthesis. It is commonly used in:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated cyanoacrylamides.[7][8]

  • Synthesis of Heterocycles: It is a key building block for the synthesis of various heterocyclic compounds, most notably substituted pyridones and pyridines.[1][5][9]

  • Alkylation Reactions: The active methylene group can be alkylated to introduce various substituents.[7]

Q2: What safety precautions should be taken when working with this compound?

A2: this compound is harmful if swallowed.[10] Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). This technique allows for the visualization of the consumption of starting materials and the formation of the product over time, helping to determine the optimal reaction time.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone from this compound and Acetylacetone

ParameterConditionObservationReference
Catalyst Potassium Hydroxide (KOH)Effective in promoting the cyclization reaction.[4]
Solvent EthanolCommonly used solvent for this transformation.[4]
Temperature 80 °C (Reflux)Sufficient to drive the reaction to completion.[4]
Reaction Time 4 hoursOptimal time for achieving good yields.[4]
Yield 61-79%Good to excellent yields are achievable.[4]

Table 2: Influence of Reactant Ratio on the Yield of 3-cyano-6-hydroxy-4-methyl-2-pyridone

Molar Ratio (Cyanoacetamide:KOH)Yield (%)
1:1Increases
1.25:1Maximum
>1.25:1Decreases

Data adapted from a study on a similar pyridone synthesis.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl cyanoacetate and methylamine.[5]

Materials:

  • Ethyl cyanoacetate

  • Methylamine (in THF solution)

  • Tetrahydrofuran (THF)

  • Toluene (for recrystallization)

Procedure:

  • Cool a tetrahydrofuran (THF) solution of methylamine (2 equivalents) to 0 °C.

  • Slowly add ethyl cyanoacetate (1 equivalent) dropwise to the cooled methylamine solution with stirring.

  • After the addition is complete, maintain the reaction mixture at 0 °C and continue stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the crude product by recrystallization from toluene to obtain this compound as a beige solid.

Protocol 2: Synthesis of N-Aryl-3-cyano-2-pyridone Derivatives

This protocol outlines a general method for the synthesis of 3-cyano-2-pyridone derivatives from an N-substituted 2-cyanoacetamide and acetylacetone.[4]

Materials:

  • N-Aryl-2-cyanoacetamide derivative

  • Acetylacetone

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the N-Aryl-2-cyanoacetamide derivative (1 equivalent) and acetylacetone (1 equivalent).

  • Add a catalytic amount of potassium hydroxide (KOH) and ethanol as the solvent.

  • Stir the reaction mixture and heat it to reflux at 80 °C for 4 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash it with ethanol.

Mandatory Visualization

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Analysis start Combine Reactants: - this compound - Aldehyde/Ketone - Catalyst - Solvent reaction Heat and Stir Reaction Mixture start->reaction tlc Monitor Progress with TLC reaction->tlc tlc->reaction Incomplete cool Cool Reaction Mixture tlc->cool Complete precipitate Induce Precipitation (e.g., add anti-solvent) cool->precipitate filter Filter and Wash Solid precipitate->filter purify Recrystallize or Column Chromatography filter->purify analyze Characterize Product (NMR, IR, MS, etc.) purify->analyze

Caption: Experimental workflow for a typical reaction involving this compound.

troubleshooting_workflow cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_workup Work-up & Purification start Low Product Selectivity or Yield catalyst Optimize Catalyst (Type and Amount) start->catalyst temperature Adjust Temperature start->temperature time Optimize Reaction Time start->time solvent Screen Solvents start->solvent stoichiometry Vary Reactant Ratios start->stoichiometry purity Check Reagent Purity start->purity isolation Improve Isolation Technique catalyst->isolation temperature->isolation time->isolation solvent->isolation stoichiometry->isolation purity->isolation purification Optimize Purification Method isolation->purification end Successful Reaction purification->end Improved Selectivity

Caption: Troubleshooting workflow for improving the selectivity of this compound reactions.

References

Removal of unreacted starting materials from 2-Cyano-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 2-Cyano-N-methylacetamide. The information is presented in a question-and-answer format to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials in my crude this compound?

The synthesis of this compound typically involves the reaction of a cyanoacetic acid ester (such as methyl cyanoacetate or ethyl cyanoacetate) with methylamine. Therefore, the most common unreacted starting materials in your crude product are likely to be the cyanoacetic acid ester and residual methylamine.

Q2: My crude product is a colored oil/solid. How can I decolorize it?

Colored impurities are often high-molecular-weight byproducts. These can typically be removed by treating a solution of the crude product with activated carbon. During recrystallization, add a small amount of activated carbon to the hot solution, heat for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[1]

Q3: After synthesis, my this compound is an oil instead of a solid. What is the cause and how can I solidify it?

An oily product often suggests the presence of impurities that depress the melting point, or residual solvent.[2]

  • Residual Solvent: Ensure the product is thoroughly dried under a high vacuum. You can also dissolve the oil in a volatile solvent like dichloromethane, dry the solution with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and re-evaporate the solvent.[2]

  • High Impurity Content: If the product is still oily after drying, significant amounts of impurities are likely present. Purification by column chromatography is recommended in this case.[2]

  • Inducing Crystallization: If the product is pure but slow to crystallize, you can try scratching the inside of the flask at the air-liquid interface with a glass rod, adding a seed crystal of pure this compound, or triturating the oil with a non-solvent (a solvent in which the product is insoluble, like hexanes).[2]

Troubleshooting Guide: Removal of Unreacted Starting Materials

This guide addresses specific issues you may encounter while purifying this compound.

Problem Potential Cause Suggested Solution
Presence of unreacted cyanoacetic acid ester Incomplete reaction or use of excess ester. The ester is relatively non-polar.- Recrystallization: Choose a solvent system where the ester is more soluble than this compound at low temperatures. Ethanol or ethanol/water mixtures are good starting points.[1] - Column Chromatography: Use a silica gel column with a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) to separate the less polar ester from the more polar product.
Presence of residual methylamine Use of excess methylamine, which is a volatile and basic compound.- Aqueous Wash/Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the basic methylamine into the aqueous layer.[2] Follow with a wash with brine and dry the organic layer. - Evaporation: If methylamine is the primary volatile impurity, it may be partially removed by evaporation under reduced pressure, but an acid wash is more effective for complete removal.
Product loss during recrystallization The product is too soluble in the chosen cold solvent. The filtration of the crystals was not performed quickly while the mother liquor was cold.[1]- Optimize Solvent System: Test different solvent systems to find one where the product has high solubility when hot and low solubility when cold. Ethanol/water or isopropanol/water are common choices.[1] - Cooling: Ensure the crystallization solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product remaining in the mother liquor. - Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Poor separation during column chromatography Inappropriate solvent system (eluent) or column packing.- TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of ~0.3-0.4. - Gradient Elution: Start with a less polar eluent and gradually increase the polarity to improve separation. - Proper Packing: Ensure the column is packed uniformly to avoid channeling.

Quantitative Data on Purification of Analogous Compounds

CompoundPurification MethodStarting MaterialReagents/SolventsYieldPurity
CyanoacetamideRecrystallizationCrude Cyanoacetamide95% EthanolHigh recovery with minimal loss[1]"Snow-white product"[1]
CyanoacetamideRecrystallization with decolorizationCrude Cyanoacetamide from mother liquorHot alcohol, decolorizing charcoal-Pure product obtained after a second crystallization.[1]
CyanoacetamideWashingCrude Cyanoacetamide post-synthesisIce-cold ethyl alcoholInitial crude yield: 205-225 gSlightly yellowish crystalline amide.[1]
CyanoacetamideDistillation and CentrifugationReaction mixture in cyclohexaneCyclohexane99.0%98.3% by HPLC[3]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on the purification of structurally similar compounds and may require optimization for your specific experimental conditions.

Protocol 1: Recrystallization
  • Solvent Selection: Based on analogous compounds, ethanol or an ethanol/water mixture is a good starting point. The ideal solvent should dissolve this compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (about 1-2% by weight of your crude product) and gently boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Extraction to Remove Methylamine
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Neutralization (Optional): Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the purified product.

Troubleshooting Workflow

TroubleshootingWorkflow start Crude this compound check_purity Analyze Purity (TLC/HPLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure oily_product Product is an Oil? check_purity->oily_product Physical State Check colored_product Product is Colored? check_purity->colored_product Appearance Check end_product Pure Product is_pure->end_product Yes unreacted_sm Unreacted Starting Materials Present is_pure->unreacted_sm No is_amine Basic Impurity (e.g., Methylamine)? unreacted_sm->is_amine Check Impurity Type acid_wash Perform Acid-Base Extraction is_amine->acid_wash Yes is_ester Non-polar Impurity (e.g., Cyanoacetate Ester)? is_amine->is_ester No acid_wash->check_purity recrystallize Recrystallize is_ester->recrystallize Yes, Minor Impurity column Perform Column Chromatography is_ester->column Yes, Major Impurity recrystallize->check_purity column->check_purity oily_product->unreacted_sm No, still oily dry_product Thoroughly Dry Under Vacuum oily_product->dry_product Yes dry_product->check_purity colored_product->is_pure No charcoal Treat with Activated Carbon during Recrystallization colored_product->charcoal Yes charcoal->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Challenges in the scale-up of 2-Cyano-N-methylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Cyano-N-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the scale-up of this important chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the amidation of a cyanoacetic acid ester (such as ethyl cyanoacetate or methyl cyanoacetate) with methylamine. This reaction is typically carried out in a suitable solvent and can be performed with or without a catalyst.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Several parameters are crucial for a successful scale-up:

  • Temperature: Exothermic reactions are common, and inadequate temperature control can lead to side product formation and reduced yield.

  • Rate of Addition: The rate at which methylamine is introduced to the cyanoacetic acid ester can significantly impact the reaction's progress and selectivity.

  • Mixing: Efficient agitation is essential to ensure homogenous reaction conditions and prevent localized concentration gradients, which can lead to impurities.

  • Solvent Selection: The choice of solvent affects reaction kinetics, solubility of reactants and products, and ease of product isolation.

  • Purity of Starting Materials: The purity of both the cyanoacetic acid ester and methylamine is critical to avoid the introduction of impurities that can be difficult to remove in later stages.

Q3: What are the potential impurities and byproducts in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, malonamide derivatives from the hydrolysis of the cyano group, and products from the dimerization or polymerization of reactants or products, especially under harsh temperature conditions.

Q4: How can the product be effectively purified on a large scale?

A4: Recrystallization is a common and effective method for purifying this compound at scale.[1][2] The choice of solvent for recrystallization is critical to ensure high recovery of the pure product. Common solvents include alcohols like ethanol.[1][2] Filtration and washing of the crystallized product are also important steps to remove residual impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Monitor the reaction progress using techniques like TLC or HPLC.- Increase the reaction time or temperature cautiously.- Ensure the molar ratio of reactants is correct.
Side reactions due to poor temperature control.- Implement more efficient cooling systems for the reactor.- Control the addition rate of the amine to manage the exotherm.- Consider a solvent with a higher boiling point for better temperature management.
Product loss during workup and isolation.- Optimize the crystallization process by carefully selecting the solvent and controlling the cooling rate.- Ensure efficient filtration and washing of the product to minimize losses.
Impure Product Presence of unreacted starting materials.- Ensure the reaction goes to completion by monitoring it.- Optimize the stoichiometry of the reactants.
Formation of byproducts.- Maintain strict control over the reaction temperature.- Investigate the purity of starting materials for any contaminants that might catalyze side reactions.
Inefficient purification.- Select an appropriate recrystallization solvent through solubility studies.- Consider multiple recrystallization steps if a single step is insufficient.- Employ techniques like charcoal treatment to remove colored impurities.[1]
Poor Crystallization Product is too soluble in the chosen solvent.- Experiment with different solvents or solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Formation of an oil instead of a solid.- Ensure the product is sufficiently pure before attempting crystallization, as impurities can inhibit crystal formation.- Try seeding the solution with a small crystal of the pure product.- Cool the solution slowly to encourage crystal growth.
Difficult Filtration Fine precipitate that clogs the filter.- Allow the precipitate to age in the mother liquor, which can promote the growth of larger crystals.- Use a filter aid if necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound from ethyl cyanoacetate and methylamine. Please note that these are representative values and may need to be optimized for your specific process.

ParameterValueExpected Outcome
Reactant Ratio (Ethyl Cyanoacetate:Methylamine) 1 : 1.1-1.5 molar equivalentsEnsures complete consumption of the ester.
Solvent Ethanol, Methanol, or TolueneVaries based on desired reaction temperature and product isolation strategy.
Reaction Temperature 20-60°CLower temperatures may require longer reaction times but can improve selectivity.
Reaction Time 2-8 hoursMonitored by TLC or HPLC until completion.
Typical Yield (after purification) 85-95%Highly dependent on reaction conditions and purification efficiency.
Purity (after recrystallization) >99%Achievable with optimized recrystallization protocols.

Experimental Protocols

Synthesis of this compound from Ethyl Cyanoacetate and Methylamine

  • Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Charging Reactants: Charge the reactor with ethyl cyanoacetate and the chosen solvent (e.g., ethanol).

  • Amine Addition: Cool the solution to the desired reaction temperature (e.g., 20°C). Slowly add the methylamine solution via the dropping funnel while maintaining the temperature within the desired range.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature for the required duration, monitoring the reaction progress by TLC or HPLC.

  • Product Isolation: Once the reaction is complete, cool the mixture to initiate crystallization. If necessary, reduce the volume of the solvent under reduced pressure to aid precipitation.

  • Purification: Filter the crude product and wash it with a small amount of cold solvent. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Drying: Dry the purified product under vacuum at a suitable temperature.

Visualizations

Below are diagrams illustrating the key aspects of the this compound synthesis process.

Synthesis_Pathway Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction Reaction Ethyl Cyanoacetate->Reaction Methylamine Methylamine Methylamine->Reaction This compound This compound Reaction->this compound Ethanol (byproduct) Ethanol (byproduct) Reaction->Ethanol (byproduct)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow cluster_issue Issue Identification cluster_cause Potential Causes cluster_solution Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Loss Purification Loss Low_Yield->Purification_Loss Impure_Product Impure Product Impure_Product->Incomplete_Reaction Impure_Product->Side_Reactions Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Optimize_Time_Temp Control_Exotherm Control Exotherm Side_Reactions->Control_Exotherm Optimize_Crystallization Optimize Crystallization Purification_Loss->Optimize_Crystallization

Caption: Troubleshooting workflow for common synthesis issues.

Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects Purity Purity Temperature->Purity affects Side_Products Side_Products Temperature->Side_Products influences Reaction_Time Reaction_Time Reaction_Time->Yield affects Reactant_Ratio Reactant_Ratio Reactant_Ratio->Yield affects Reactant_Ratio->Purity affects

Caption: Relationship between reaction parameters and outcomes.

References

Minimizing byproduct formation in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during benzimidazole synthesis, providing explanations and actionable solutions.

Q1: My reaction is producing a significant amount of the 1,2-disubstituted benzimidazole as a byproduct. How can I improve the selectivity for the 2-substituted product?

A1: The formation of a 1,2-disubstituted benzimidazole is a common side reaction, particularly when using aldehydes as reactants. This occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed 2-substituted benzimidazole. To enhance selectivity for the desired 2-substituted product, consider the following strategies:

  • Control Reactant Stoichiometry: The molar ratio of o-phenylenediamine to the aldehyde is a critical factor. Using a 1:1 ratio or a slight excess of the o-phenylenediamine can favor the formation of the mono-substituted product. Conversely, an excess of the aldehyde will drive the reaction towards the 1,2-disubstituted byproduct.

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. For instance, in a study using Er(OTf)₃ as a catalyst, conducting the reaction at 1°C in water favored the formation of the 2-substituted benzimidazole, while heating to 80°C promoted the formation of the 1,2-disubstituted product.

  • Judicious Choice of Catalyst and Solvent: The catalyst and solvent system plays a crucial role in directing the reaction pathway. Some catalytic systems are inherently more selective for 2-substitution. For example, supported gold nanoparticles (Au/TiO₂) have been shown to be effective for the selective synthesis of 2-substituted benzimidazoles. The choice of solvent can also influence the outcome, with polar solvents like methanol and ethanol often yielding good results.

Below is a comparison of different reaction conditions and their impact on the selectivity of 2-substituted versus 1,2-disubstituted benzimidazole synthesis.

Data Presentation: Optimizing for Selective Synthesis

Desired ProductReactant Ratio (Diamine:Aldehyde)CatalystSolventTemperature (°C)Key Outcome & YieldReference
2-Substituted1:1.1Er(OTf)₃Water1Selective formation of 2-substituted product.
1,2-Disubstituted1:2Er(OTf)₃Water80Favored formation of 1,2-disubstituted product (72% yield).
2-Substituted1:1.210 wt% MgO@DFNSEthanolRoom Temp95% yield of 2-substituted product.
1,2-Disubstituted1:2L-prolineEthanolRoom TempSelective formation of 1,2-disubstituted product.
2-Substituted1:1Au/TiO₂CHCl₃:MeOH (3:1)25High yield of 2-substituted product.

Mandatory Visualization: Reaction Pathways for 2-Substituted vs. 1,2-Disubstituted Benzimidazole

byproduct_formation reactants o-phenylenediamine + Aldehyde (1 eq) intermediate Schiff Base Intermediate reactants->intermediate Condensation product_2_sub 2-Substituted Benzimidazole (Desired Product) intermediate->product_2_sub Cyclization & Oxidation aldehyde_excess product_1_2_disub 1,2-Disubstituted Benzimidazole (Byproduct) product_2_sub->product_1_2_disub Reaction with excess aldehyde aldehyde_excess->product_1_2_disub N-Alkylation

Caption: Formation of 2-substituted vs. 1,2-disubstituted benzimidazoles.

Q2: I am observing the formation of bis-benzimidazole impurities in my reaction. What are the likely causes and how can I prevent this?

A2: Bis-benzimidazole formation typically occurs when a dicarboxylic acid or a dialdehyde is used as a reactant, or through side reactions involving the coupling of two benzimidazole units. To minimize the formation of these impurities:

  • Control Stoichiometry with Dicarboxylic Acids/Dialdehydes: When using a dicarboxylic acid or dialdehyde to link two o-phenylenediamine units, precise control of the stoichiometry is crucial. Use a 2:1 molar ratio of o-phenylenediamine to the dicarboxylic acid/dialdehyde to favor the formation of the desired bis-benzimidazole.

  • Reaction Conditions: The choice of reaction medium and catalyst can influence the formation of bis-benzimidazoles. Polyphosphoric acid (PPA) is a commonly used medium for the synthesis of bis-benzimidazoles from dicarboxylic acids.

Experimental Protocols: Synthesis of a Bis-benzimidazole

This protocol is adapted for the synthesis of a bis-benzimidazole from a dicarboxylic acid.

Materials:

  • o-phenylenediamine

  • Dicarboxylic acid (e.g., isophthalic acid)

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (2 mmol) and the dicarboxylic acid (1 mmol).

  • Add polyphosphoric acid (PPA) to the flask in a quantity sufficient to ensure good stirring.

  • Heat the reaction mixture with stirring at a temperature between 150-200°C. The optimal temperature and time will depend on the specific substrates.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring to precipitate the product.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution) to ensure complete precipitation.

  • Filter the solid product, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure bis-benzimidazole.

Mandatory Visualization: Logical Relationship for Bis-Benzimidazole Formation

bis_benzimidazole_formation start Starting Materials ophenylenediamine o-phenylenediamine (2 eq) start->ophenylenediamine dicarboxylic_acid Dicarboxylic Acid (1 eq) start->dicarboxylic_acid condensation1 First Condensation & Cyclization ophenylenediamine->condensation1 condensation2 Second Condensation & Cyclization ophenylenediamine->condensation2 second equivalent dicarboxylic_acid->condensation1 reaction_conditions Reaction Conditions (e.g., PPA, heat) reaction_conditions->condensation1 reaction_conditions->condensation2 intermediate Mono-benzimidazole intermediate with free carboxylic acid condensation1->intermediate forms intermediate->condensation2 product Bis-benzimidazole (Desired Product) condensation2->product yields

Caption: Pathway to bis-benzimidazole synthesis from a dicarboxylic acid.

Q3: My purified benzimidazole product is persistently colored (yellow or brown). What causes this and how can I remove these impurities?

A3: Colored impurities in benzimidazole synthesis often arise from the oxidation of o-phenylenediamine starting material or the benzimidazole product itself. Incomplete cyclization or other side reactions can also contribute to discoloration. Here are some methods to decolorize your product:

  • Purification of Starting Materials: Ensure the purity of your o-phenylenediamine and aldehyde or carboxylic acid starting materials. Recrystallization or distillation of the starting materials before the reaction can prevent the formation of colored byproducts.

  • Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The charcoal will adsorb many colored impurities. After a brief period of heating (5-15 minutes), remove the charcoal by hot filtration through a pad of celite. Be aware that using too much charcoal can lead to a loss of your desired product.

  • Use of o-phenylenediamine dihydrochloride: In some cases, using the dihydrochloride salt of o-phenylenediamine can lead to cleaner reactions and less colored impurities.

Mandatory Visualization: Workflow for Decolorization of Benzimidazole Product

decolorization_workflow start Colored Crude Benzimidazole Product dissolve Dissolve in suitable solvent for recrystallization start->dissolve add_charcoal Add activated carbon (charcoal) dissolve->add_charcoal heat Heat briefly add_charcoal->heat hot_filtration Hot filtration to remove charcoal heat->hot_filtration cool Cool filtrate to induce crystallization hot_filtration->cool collect Collect pure, decolorized crystals cool->collect low_yield_troubleshooting start Low Yield in Benzimidazole Synthesis check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst check_purity Assess Starting Material Purity start->check_purity check_atmosphere Consider Reaction Atmosphere start->check_atmosphere optimize_temp_time Optimize Temperature and Reaction Time check_conditions->optimize_temp_time Incorrect Temp/Time? screen_solvents Screen Different Solvents check_conditions->screen_solvents Suboptimal Solvent? screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Ineffective Catalyst? optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading Incorrect Loading? purify_reagents Purify Starting Materials (Recrystallize/Distill) check_purity->purify_reagents Impurities Present? inert_atmosphere Use Inert Atmosphere (N₂ or Ar) check_atmosphere->inert_atmosphere Oxidation Sensitive? add_oxidant Introduce Oxidant/Air check_atmosphere->add_oxidant Oxidative Cyclization? solution Improved Yield optimize_temp_time->solution screen_solvents->solution screen_catalysts->solution optimize_loading->solution purify_reagents->solution inert_atmosphere->solution add_oxidant->solution

Validation & Comparative

A Comparative Guide to Cyanomethylating Agents: 2-Cyano-N-methylacetamide Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a cyanomethyl group (-CH2CN) is a critical step in the synthesis of numerous pharmaceutical intermediates and active compounds. The choice of a cyanomethylating agent is pivotal, influencing reaction efficiency, substrate scope, safety, and overall cost-effectiveness. This guide provides an objective comparison of 2-Cyano-N-methylacetamide with other common cyanomethylating agents, supported by experimental data and detailed protocols to inform judicious selection in synthetic chemistry.

The cyanomethyl group is a versatile functional moiety, readily transformed into amines, carboxylic acids, and various heterocycles, making it a valuable building block in medicinal chemistry.[1] While a variety of reagents can achieve cyanomethylation, they differ significantly in their reactivity, handling requirements, and substrate compatibility. This guide focuses on a comparative analysis of this compound against widely used alternatives such as chloroacetonitrile and bromoacetonitrile.

Performance Comparison of Cyanomethylating Agents

The efficacy of a cyanomethylating agent is best assessed by comparing reaction yields, reaction times, and the conditions required for various substrate types. The following tables summarize the performance of this compound and its alternatives in key cyanomethylation reactions.

Table 1: N-Cyanomethylation of Amines
Cyanomethylating AgentSubstrateCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Secondary AmineK2CO3DMF8012Data Not Available-
Chloroacetonitrile3,4-dihydropyrimidine-2(1H)-oneIonic Liquid-RT-Good Yields[2]
BromoacetonitrileSecondary AmineK2CO3AcetonitrileRT285-95General Protocol
TrichloroacetonitrileSecondary Amine----Effective[3]
Table 2: C-Cyanomethylation of Aryl Halides
Cyanomethylating AgentSubstrateCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Aryl BromidePd(OAc)2/XantphosCs2CO3Toluene11024Data Not Available-
ChloroacetonitrileArylamidePd(OAc)2Ag2ODCE12024up to 88[4]
Bromoacetonitrile2H-IndazoleIr(ppy)3K2HPO4MeCNRT-up to 89[5]
Acetonitrile (as source)Aryl HalideFeCl2DTBP-130-Moderate to Good[1]
Table 3: Cyanomethylation of Alkenes
Cyanomethylating AgentSubstrateCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
ChloroacetonitrileUnactivated AlkeneVisible light, Ir(ppy)3MeCNRT2450-85[6]
BromoacetonitrileAlkeneVisible light, Ru(bpy)3Cl2MeCNRT1260-90[5]
Acetonitrile (as source)N-arylallylamineHeterogeneous photocatalystMeCN40-457267-75[7]

In-depth Analysis of Cyanomethylating Agents

This compound

This compound is a solid, making it potentially easier to handle than volatile liquid reagents.[8] Its structure suggests it could act as a cyanomethylating agent through nucleophilic substitution, likely requiring activation. While specific high-yield applications in peer-reviewed literature are not as prevalent as for haloacetonitriles, its derivatives, cyanoacetamides, are versatile precursors in the synthesis of various heterocyclic compounds.[2] The amide functionality might offer different solubility and reactivity profiles compared to haloacetonitriles.

Advantages:

  • Solid, potentially less volatile and easier to handle.

  • Amide group may influence reactivity and selectivity.

Disadvantages:

  • Less documented as a direct cyanomethylating agent in high-yield reactions compared to alternatives.

  • May require harsher conditions for activation.

Chloroacetonitrile

Chloroacetonitrile is a widely used and cost-effective cyanomethylating agent.[2] It is a versatile reagent employed in various transformations, including nucleophilic substitutions, cyclizations, and metal-catalyzed cross-coupling reactions.[2] It has been successfully used in the cyanomethylation of arylamides and the hydrocyanomethylation of alkenes under visible light conditions.[4][6]

Advantages:

  • Readily available and relatively inexpensive.

  • Demonstrated efficacy in a range of C- and N-cyanomethylation reactions.

  • Can be activated under various conditions, including photoredox catalysis.

Disadvantages:

  • Volatile and toxic liquid, requiring careful handling in a well-ventilated fume hood.

Bromoacetonitrile

Bromoacetonitrile is generally more reactive than chloroacetonitrile due to the better leaving group ability of bromide.[9] This increased reactivity can lead to higher yields and shorter reaction times but may also result in lower selectivity and increased side product formation. It is frequently used in visible-light-promoted cyanomethylation of heterocycles and alkenes.[5]

Advantages:

  • Higher reactivity compared to chloroacetonitrile, often leading to faster reactions and higher yields.

  • Effective in photoredox-catalyzed reactions.

Disadvantages:

  • More expensive than chloroacetonitrile.

  • Higher reactivity can lead to decreased stability and selectivity.

  • Toxic and requires careful handling.

Experimental Protocols

General Procedure for N-Cyanomethylation of a Secondary Amine with Bromoacetonitrile

Materials:

  • Secondary amine (1.0 mmol)

  • Bromoacetonitrile (1.2 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • To a stirred solution of the secondary amine in acetonitrile, add potassium carbonate.

  • Add bromoacetonitrile dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours or until completion (monitored by TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-cyanomethylated amine.

Representative Protocol for Visible-Light-Promoted C3-H Cyanomethylation of 2H-Indazoles with Bromoacetonitrile[5]

Materials:

  • 2H-Indazole derivative (0.2 mmol)

  • Bromoacetonitrile (0.4 mmol)

  • Ir(ppy)3 (2 mol %)

  • K2HPO4 (0.4 mmol)

  • Acetonitrile (2 mL)

Procedure:

  • In a reaction tube, combine the 2H-indazole derivative, Ir(ppy)3, and K2HPO4.

  • Add acetonitrile and bromoacetonitrile to the tube.

  • Seal the tube and irradiate the mixture with a 5 W blue LED lamp at room temperature with stirring.

  • After the reaction is complete (monitored by TLC), dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the C3-cyanomethylated 2H-indazole.[5]

Visualizing Reaction Pathways

reaction_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Substrate Substrate (Amine, Aryl Halide, Alkene) Reaction Reaction Mixture Substrate->Reaction Agent Cyanomethylating Agent (e.g., this compound) Agent->Reaction Catalyst Catalyst/Base Catalyst->Reaction Solvent Solvent Solvent->Reaction Energy Energy Source (Heat, Light) Energy->Reaction Workup Work-up & Purification Reaction->Workup Product Cyanomethylated Product Workup->Product mechanism_comparison cluster_halo Haloacetonitriles (X = Cl, Br) cluster_acetamide This compound cluster_product Product Formation Halo X-CH2CN Radical •CH2CN (via Photoredox/Radical Initiator) Halo->Radical Activation SN2 Nucleophilic Substitution (SN2) Halo->SN2 Product R-CH2CN Radical->Product Radical Addition SN2->Product C-N or C-C bond formation Acetamide NC-CH2-C(O)NHMe Activated Activated Intermediate Acetamide->Activated Activation (e.g., Base) Substitution Nucleophilic Substitution Activated->Substitution Substitution->Product C-N or C-C bond formation

References

A Comparative Guide to Catalysts for Pyridone Synthesis from Cyanoacetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyridone scaffolds is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The reaction of cyanoacetamides with various precursors is a common and versatile strategy for constructing the pyridone ring. The choice of catalyst for this transformation is critical, influencing reaction efficiency, yield, and conditions. This guide provides an objective comparison of different catalytic systems for pyridone synthesis using cyanoacetamides, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of 3-cyano-2-pyridone derivatives from cyanoacetamides and partnering reactants like aldehydes, ketones, or enones. The data has been compiled from various studies to provide a comparative overview.

Catalyst TypeCatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Base Catalysts PiperidineCyanoacetohydrazide, malononitrile, aromatic aldehydesWater or Water/EthanolRoom TemperatureNot SpecifiedHigh[1]
KOHN-substituted cyanoacetamides, acetylacetoneEthanol80 (Reflux)461-79[2][3]
t-BuOKEnones, cyanoacetamideDMSONot SpecifiedNot SpecifiedNot Specified[4]
Metal-Based Catalyst Fe-based MOF@CuO NCAromatic aldehyde, malononitrile, methyl cyanoacetate, hydrazine hydrateSolvent-freeNot Specified (Heated)ShortExcellent[5]
Enzyme Catalyst Candida rugosa Lipase (CRL)Acetylacetone, cyanoacetamideNot Specified44Not SpecifiedHigh[6][7]
Amino Acid Catalyst ArginineAcetylacetone, cyanoacetamideNot SpecifiedNot Specified (Heated)24~90[6][7]
HistidineAcetylacetone, cyanoacetamideNot SpecifiedNot Specified (Heated)24~85[6][7]

Experimental Workflow

The general experimental workflow for the synthesis of pyridones from cyanoacetamides is depicted in the following diagram. This process typically involves the combination of reactants and a catalyst in a suitable solvent, followed by heating and subsequent product isolation and purification.

experimental_workflow reactants Reactants (Cyanoacetamide & Partner) reaction_mixture Reaction Mixture reactants->reaction_mixture catalyst Catalyst catalyst->reaction_mixture solvent Solvent solvent->reaction_mixture heating Heating / Stirring reaction_mixture->heating workup Reaction Work-up (e.g., Cooling, Filtration) heating->workup purification Purification (e.g., Recrystallization) workup->purification product Pyridone Product purification->product

Caption: General experimental workflow for pyridone synthesis.

Detailed Experimental Protocols

Below are representative experimental protocols for different catalytic systems. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Base-Catalyzed Synthesis using Piperidine

This protocol is adapted from a one-pot, three-component reaction for the synthesis of N-amino-3-cyano-2-pyridone derivatives.[1]

  • Reaction Setup: In a round-bottom flask, combine cyanoacetohydrazide (1 mmol), an activated nitrile (e.g., malononitrile, 1 mmol), and an aromatic aldehyde (1 mmol) in water or a mixture of water and ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.02 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by filtration.

  • Purification: Wash the collected solid with a suitable solvent (e.g., cold water or ethanol) and dry to obtain the pure pyridone derivative.

Protocol 2: Base-Catalyzed Synthesis using KOH

This protocol is based on the synthesis of 3-cyano-2-pyridone derivatives from N-substituted cyanoacetamides and acetylacetone.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-substituted cyanoacetamide (0.006 mol) and acetylacetone (0.006 mol) in ethanol (10 mL).

  • Catalyst Addition: Add a small amount of potassium hydroxide (KOH) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir for 4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash with ethanol to yield the desired 3-cyano-2-pyridone derivative.

Protocol 3: Metal-Based Catalysis using Fe-based MOF@CuO Nanocomposite

This protocol describes a solvent-free synthesis of N-amino-2-pyridones.[5]

  • Reaction Setup: In a reaction vessel, mix the aromatic aldehyde (3 mmol), malononitrile (3 mmol), methyl cyanoacetate (3 mmol), and hydrazine hydrate (3 mmol).

  • Catalyst Addition: Add the RL BF Fe-based MOF@CuO nanocomposite catalyst (10 w%).

  • Reaction: Heat the mixture under solvent-free and reflux conditions with stirring. Monitor the reaction progress using TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and dissolve it in acetone.

  • Catalyst Recovery and Product Purification: Filter the suspended solution to recover the heterogeneous catalyst. The filtrate containing the product can then be concentrated and the product purified, for instance, by recrystallization.

Protocol 4: Enzyme-Catalyzed Synthesis using Lipase

This protocol is for the synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalyzed by Candida rugosa lipase.[6][7]

  • Reaction Setup: Prepare a reaction mixture containing acetylacetone and cyanoacetamide.

  • Catalyst Addition: Add Candida rugosa lipase to the reaction mixture.

  • Reaction: Maintain the reaction at an optimized temperature of 44°C. The molar ratio of cyanoacetamide to acetylacetone can be optimized for best results.

  • Work-up and Isolation: The method of product isolation will depend on the reaction medium (e.g., aqueous or organic). Typically, this may involve extraction or filtration.

  • Purification: The crude product can be purified by standard techniques such as recrystallization.

Concluding Remarks

The choice of catalyst for pyridone synthesis from cyanoacetamides is dependent on the desired reaction conditions, substrate scope, and environmental considerations.

  • Base catalysts like piperidine and KOH are effective and readily available, often providing high yields under relatively mild conditions.[1][2][3]

  • Metal-based catalysts , such as the Fe-based MOF@CuO nanocomposite, offer the advantage of being heterogeneous, allowing for easy recovery and reuse, and can be used in solvent-free conditions, which is environmentally beneficial.[5]

  • Enzyme and amino acid catalysts represent a green chemistry approach, operating under mild conditions and often with high selectivity.[6][7] However, the cost and stability of enzymes can be a consideration.

Researchers should select the most appropriate catalytic system based on the specific requirements of their synthetic targets and laboratory capabilities. The provided protocols offer a starting point for the development of efficient and optimized synthetic routes to valuable pyridone derivatives.

References

A Comparative Guide to the Quantification of 2-Cyano-N-methylacetamide: HPLC vs. Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of polar molecules like 2-Cyano-N-methylacetamide is a critical aspect of quality control and research. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), for this purpose. The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile and thermally labile compounds, making it a suitable choice for the quantification of this compound.[1] Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) present other options, each with distinct advantages and limitations. GC-MS is a powerful tool for volatile and thermally stable compounds, though it often necessitates derivatization for polar analytes.[2] Capillary Electrophoresis offers high separation efficiency for charged species with minimal sample and solvent consumption.[3]

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method hinges on the physicochemical properties of the analyte, the sample matrix, and the specific requirements for sensitivity, throughput, and robustness.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds; often requires derivatization for polar analytes like this compound.[2]Well-suited for the analysis of polar and charged molecules.[3]
Sample Preparation Typically involves straightforward dissolution in a suitable solvent.[2]Can be more complex, potentially requiring a derivatization step to enhance volatility.[2]Generally requires minimal sample preparation, often just dilution in a buffer.
Instrumentation Widely available and versatile with various detector options (UV, DAD, MS).Requires a GC system coupled with a mass spectrometer.Requires a specialized CE instrument.
Throughput Moderate to high, with typical run times in the range of minutes.Can offer high throughput, especially with fast GC methods.Can provide very fast separations, often in a matter of minutes.
Selectivity Good, can be enhanced with method optimization and selective detectors (e.g., MS).Excellent, especially with MS detection providing structural information.High, based on differences in electrophoretic mobility.
Sensitivity Generally good, can be improved with sensitive detectors like MS.Typically offers very high sensitivity, especially with selected ion monitoring (SIM).Can achieve very low limits of detection, particularly with concentration techniques.

Quantitative Performance Comparison

The following table summarizes representative performance characteristics for a validated HPLC method for a structurally similar compound, 2-Cyano-2-(hydroxyimino)acetamide, which can serve as a benchmark for the analysis of this compound.[2]

Validation ParameterHPLC Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method.

Validated HPLC Method for this compound Quantification

This protocol outlines a reversed-phase HPLC method suitable for the quantification of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice. Cyano or polar-embedded columns can also be effective for polar analytes.[4][5]

  • Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used. The exact ratio should be optimized to achieve good peak shape and retention time. For example, a starting point could be Acetonitrile:Water (50:50, v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 210-220 nm is generally appropriate.[5]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a suitable amount of the this compound standard or sample.

  • Dissolve and dilute to a known volume using the mobile phase as the diluent to achieve a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general approach for the analysis of a polar compound like this compound using GC-MS, which would likely require a derivatization step.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[7]

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 60-80 °C, holding for a few minutes, and then ramping up to 250-300 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: A scan range of m/z 40-400 is generally sufficient.

Sample Preparation (with Derivatization):

  • Derivatization: To increase volatility, a derivatization step such as silylation is often necessary for polar compounds containing active hydrogens. This involves reacting the analyte with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent.

  • Extraction: After derivatization, the derivatized analyte is typically extracted into an organic solvent.

  • Concentration: The extract may be concentrated under a gentle stream of nitrogen before injection.

Alternative Method 2: Capillary Electrophoresis (CE)

This protocol provides a general framework for the analysis of this compound by Capillary Zone Electrophoresis (CZE).

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, capillary cartridge, and a UV or DAD detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, effective length of 40-60 cm).

  • Background Electrolyte (BGE): A buffer solution such as phosphate or borate buffer at a specific pH is used. The pH and concentration of the buffer are critical parameters for optimizing the separation.

  • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

  • Temperature: The capillary temperature is typically controlled (e.g., 25 °C).

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-column detection at a suitable UV wavelength (e.g., 214 nm).

Sample Preparation:

  • Dissolve the sample in the background electrolyte or a compatible low-ionic-strength buffer.

  • Filter the sample through a 0.22 µm syringe filter.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Analyte_Characterization Analyte Characterization (pKa, Solubility) Initial_Conditions Initial Chromatographic Conditions Selection Analyte_Characterization->Initial_Conditions Optimization Method Optimization (Mobile Phase, Column, etc.) Initial_Conditions->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison cluster_HPLC HPLC cluster_GCMS GC-MS cluster_CE Capillary Electrophoresis Analyte This compound (Polar, Non-volatile) HPLC_Node Direct Analysis Analyte->HPLC_Node GCMS_Node Requires Derivatization Analyte->GCMS_Node CE_Node Direct Analysis Analyte->CE_Node HPLC_Advantages Advantages: - Wide Applicability - No Derivatization - Robust HPLC_Node->HPLC_Advantages GCMS_Advantages Advantages: - High Sensitivity - High Selectivity (MS) - Structural Information GCMS_Node->GCMS_Advantages CE_Advantages Advantages: - High Efficiency - Low Sample/Solvent Use - Fast Separations CE_Node->CE_Advantages

Caption: Comparison of Analytical Methods.

References

Cross-Validation of Analytical Methods for N-Substituted Cyanoacetamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-substituted cyanoacetamides, a class of compounds with significant interest in medicinal chemistry and materials science, is crucial for research, development, and quality control. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of various analytical techniques for the determination of N-substituted cyanoacetamides, supported by experimental data and detailed methodologies.

Introduction to Cross-Validation of Analytical Methods

Cross-validation of analytical methods is the process of comparing the performance of two or more different analytical techniques to determine if they provide equivalent results for the same analyte. This is a critical step when developing a new method, transferring a method between laboratories, or when data from different analytical approaches need to be compared. The goal is to ensure the interchangeability and reliability of the analytical data.

Comparative Analysis of Analytical Techniques

This guide focuses on the cross-validation of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of N-substituted cyanoacetamides. Two representative compounds, the parent compound 2-Cyanoacetamide and the pharmaceutical agent Teriflunomide, are used to illustrate the performance of these methods.

While Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) are also powerful analytical tools, their application to a broad range of N-substituted cyanoacetamides can be limited without derivatization, due to the polarity and potential thermal lability of these compounds.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance data for the validated analytical methods for 2-Cyanoacetamide and Teriflunomide.

Table 1: Method Performance for the Quantification of 2-Cyanoacetamide

ParameterHPLC (Pre-column Derivatization with 2-hydroxyacetophenone)
Linearity Range 1.1 - 2000 µg/L
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) ≥ 98.2%
Precision (%RSD) ≤ 4.8%
Limit of Detection (LOD) Not explicitly stated
Limit of Quantitation (LOQ) Not explicitly stated

Data compiled from a study on the determination of 2-cyanoacetamide in pharmaceutical samples[1].

Table 2: Cross-Validation of Analytical Methods for Teriflunomide

ParameterHPLCUPLCHPTLC
Linearity Range 5 - 100 µg/mL[2]28 - 84 µg/mL[3]100 - 500 ng/band[4]
Correlation Coefficient (r²) > 0.999[2]0.9999[3]0.997[4]
Accuracy (% Recovery) 99.03 - 99.13%[5]100.1 - 101.7%[3]Not explicitly stated
Precision (%RSD) < 2%[5]< 1.2%[3]Not explicitly stated
Limit of Detection (LOD) 0.06 µg/mL[5]Not explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) 0.2 µg/mL[5]Not explicitly statedNot explicitly stated

Data compiled from various validated stability-indicating methods for Teriflunomide[2][3][4][5].

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following are representative experimental protocols for the HPLC, UPLC, and HPTLC analysis of N-substituted cyanoacetamides.

HPLC Method for 2-Cyanoacetamide (with Pre-column Derivatization)

This method utilizes a derivatization step to enhance the detectability of 2-cyanoacetamide.

  • Derivatization Reagent: 2-hydroxyacetophenone.

  • Chromatographic System:

    • Column: XBridge C18 (100 x 4.6 mm, 3.5 µm)[1].

    • Mobile Phase: Acetonitrile – 0.1% Formic acid (30:70, v/v)[1].

    • Flow Rate: Not explicitly stated.

    • Detection: Fluorescence detector[1].

  • Sample Preparation:

    • Dissolve a standard of 2-cyanoacetamide in the extraction solvent to prepare a stock solution (e.g., 100 mg/L)[1].

    • For pharmaceutical samples, dissolve a known quantity of the sample in an appropriate solvent.

    • Perform the derivatization reaction by mixing the sample or standard solution with the derivatization reagent under optimized conditions (temperature, time, pH)[1].

HPLC Method for Teriflunomide

A stability-indicating RP-HPLC method for the determination of Teriflunomide.

  • Chromatographic System:

    • Column: Thermo BDS hypercil C18 (250 × 4.6 mm, 5 μm)[2].

    • Mobile Phase: Acetonitrile: 0.03 M potassium dihydrogen phosphate: triethylamine (50:50:0.1%, by volume)[2].

    • Flow Rate: 1.0 mL/min[2].

    • Detection: UV at 250.0 nm[2].

  • Sample Preparation:

    • Prepare a stock solution of Teriflunomide in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) to a concentration of 100 µg/mL[2].

    • For tablet dosage forms, weigh and crush a number of tablets. Transfer a portion of the powder equivalent to a known amount of Teriflunomide into a volumetric flask.

    • Add the diluent, sonicate to dissolve, and dilute to the final volume[2].

UPLC Method for Teriflunomide

A Quality-by-Design based stability-indicating UPLC method.

  • Chromatographic System:

    • Column: UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[3].

    • Mobile Phase: Buffer (5 mM K2HPO4 containing 0.1% triethylamine, pH 6.8) and acetonitrile (40:60 v/v)[3].

    • Flow Rate: 0.5 mL/min[3].

    • Detection: UV at 250 nm[3].

  • Sample Preparation:

    • Prepare a standard stock solution of Teriflunomide by accurately weighing and dissolving the standard in a diluent.

    • Prepare working standard solutions by diluting the stock solution to concentrations within the linearity range (28–84 µg/mL)[3].

HPTLC Method for Teriflunomide

A stability-indicating HPTLC method for the estimation of Teriflunomide.

  • Chromatographic System:

    • Stationary Phase: Aluminium plates pre-coated with silica gel 60 F254[4].

    • Mobile Phase (Developing System): Toluene: ethyl acetate: glacial acetic acid[4].

    • Detection: Densitometric scanning at 294 nm[4].

  • Sample Preparation:

    • Prepare a standard stock solution of Teriflunomide in a suitable solvent.

    • Apply the standard solutions of different concentrations (e.g., 100-500 ng/band) to the HPTLC plate[4].

    • For pharmaceutical formulations, extract a known quantity of the formulation and dilute to an appropriate concentration before applying to the plate.

Methodology Visualization

To better illustrate the analytical processes, the following diagrams depict the generalized experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample/Standard Weighing dissolution Dissolution in Diluent start->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV/Vis or Fluorescence Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

A generalized workflow for HPLC analysis.

UPLC_Workflow cluster_prep_uplc Sample Preparation cluster_uplc UPLC Analysis cluster_data_uplc Data Analysis start_uplc Sample/Standard Weighing dissolution_uplc Dissolution in Diluent start_uplc->dissolution_uplc filtration_uplc Filtration (0.22 µm) dissolution_uplc->filtration_uplc injection_uplc Injection into UPLC filtration_uplc->injection_uplc separation_uplc High-Resolution Separation (Sub-2 µm Column) injection_uplc->separation_uplc detection_uplc UV/Vis or MS Detection separation_uplc->detection_uplc integration_uplc Peak Integration detection_uplc->integration_uplc calibration_uplc Calibration Curve Generation integration_uplc->calibration_uplc quantification_uplc Quantification of Analyte calibration_uplc->quantification_uplc

A generalized workflow for UPLC analysis.

HPTLC_Workflow cluster_prep_hptlc Sample Preparation cluster_hptlc HPTLC Analysis cluster_data_hptlc Data Analysis start_hptlc Sample/Standard Preparation application Application onto HPTLC Plate start_hptlc->application development Chromatogram Development application->development drying Plate Drying development->drying scanning Densitometric Scanning drying->scanning peak_area Peak Area Measurement scanning->peak_area calibration_hptlc Calibration Curve peak_area->calibration_hptlc quantification_hptlc Quantification calibration_hptlc->quantification_hptlc

A generalized workflow for HPTLC analysis.

Conclusion

The choice of an analytical method for N-substituted cyanoacetamides depends on the specific requirements of the analysis.

  • HPLC is a robust and versatile technique suitable for routine quality control and analysis. The use of derivatization can significantly enhance sensitivity for compounds with poor chromophores.

  • UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and the analysis of complex mixtures. The reduced solvent consumption also makes it a more environmentally friendly and cost-effective option in the long run.

  • HPTLC provides a simple, rapid, and cost-effective alternative for the quantification of N-substituted cyanoacetamides, particularly for screening multiple samples simultaneously.

A thorough cross-validation of methods is essential to ensure data integrity and comparability, which is fundamental for regulatory compliance and the successful advancement of drug development programs. The data and protocols presented in this guide serve as a valuable resource for initiating the method selection and validation process for your specific N-substituted cyanoacetamide analytes.

References

A Comparative Guide to the Synthetic Efficacy of 2-Cyano-N-methylacetamide and Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical synthesis, the choice of starting materials is paramount to ensuring efficient and high-yield production of target molecules. Among the versatile building blocks available to researchers, active methylene compounds are of significant interest due to their high reactivity. This guide provides an objective comparison of two such compounds: 2-Cyano-N-methylacetamide and ethyl cyanoacetate, focusing on their synthetic efficacy, applications in drug development, and the experimental data supporting their use.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. These properties can influence their reactivity, solubility, and handling in a laboratory setting.

PropertyThis compoundEthyl Cyanoacetate
CAS Number 6330-25-2[1]105-56-6[2]
Molecular Formula C4H6N2O[1]C5H7NO2[2]
Molecular Weight 98.10 g/mol [3]113.116 g/mol [2]
Appearance Solid[1]Colorless liquid[2]
Melting Point 82 °C[1]-
Boiling Point 335.3±25.0 °C (Predicted)[1]205-207 °C
pKa (Predicted) 5.44±0.10[1]~11 (in DMSO)

Synthesis and Accessibility

An important distinction between the two compounds is their synthetic relationship. This compound is typically synthesized from ethyl cyanoacetate, making the latter a more fundamental starting material.

Synthesis of this compound from Ethyl Cyanoacetate:

The general method involves the aminolysis of the ester group in ethyl cyanoacetate with methylamine.

ECA Ethyl Cyanoacetate CMA This compound ECA->CMA Reacts with MA Methylamine (in THF) MA->CMA Reacts with Ethanol Ethanol (byproduct) CMA->Ethanol Forms

Caption: Synthesis of this compound.

Comparative Reactivity in Synthesis

Both molecules are prized for the reactivity of the methylene group (CH2) positioned between the electron-withdrawing nitrile (-CN) and carbonyl (-C=O) groups. This makes the methylene protons acidic and susceptible to deprotonation, forming a nucleophilic carbanion that can participate in various carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a cornerstone reaction for these compounds, involving the reaction of the active methylene compound with an aldehyde or ketone.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Active Methylene\nCompound Active Methylene Compound Condensation Condensation Active Methylene\nCompound->Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Base Catalyst Base Catalyst Base Catalyst->Condensation catalyzes α,β-unsaturated product α,β-unsaturated product Condensation->α,β-unsaturated product

Caption: General workflow of the Knoevenagel Condensation.

While both compounds undergo this reaction, the resulting product differs. Ethyl cyanoacetate yields a cyanoacrylate, while this compound yields a cyanoacrylamide. The choice depends on whether a final product requires an ester or a specific N-substituted amide functionality.

Reactant 1Reactant 2Catalyst/SolventProduct TypeYieldReference
Ethyl CyanoacetateAromatic AldehydesDiisopropylethylammonium acetate (DIPEAc)Ethyl cyanoacrylatesHigh[4]
Ethyl CyanoacetateBenzaldehydeUrea / Solvent-freeEthyl 2-cyano-3-phenylacrylate~95%[5]
N-substituted cyanoacetamides1,2-diketonesMorpholine / DMFα-hydroxy γ-lactams-[6]

The true measure of efficacy for these compounds in drug development lies in their utility for synthesizing complex heterocyclic structures that form the core of many pharmaceuticals.

Ethyl Cyanoacetate is a well-established precursor for a vast array of drugs.[2][7][8][9][10] Its ester group can be easily hydrolyzed, decarboxylated, or transformed, providing synthetic flexibility.

  • Allopurinol: Used to treat gout, synthesized via a Knoevenagel condensation of ethyl cyanoacetate with triethyl orthoformate, followed by cyclization.[2]

  • Trimethoprim: An antibacterial agent, synthesized from ethyl cyanoacetate and 3,4,5-trimethoxybenzaldehyde.[2]

  • Theophylline, Caffeine, and Uric Acid: These purine derivatives are accessible from ethyl cyanoacetate.[2]

ECA Ethyl Cyanoacetate Intermediate1 Knoevenagel Adduct ECA->Intermediate1 Triethyl orthoformate Intermediate2 Substituted Pyrazole Intermediate1->Intermediate2 Hydrazine Allopurinol Allopurinol Intermediate2->Allopurinol Formamide

Caption: Simplified synthesis pathway to Allopurinol.

This compound and other N-substituted cyanoacetamides are crucial for introducing an N-alkyl amide moiety directly into the target structure. This is particularly useful for building specific pyridone and benzimidazole ring systems.[11][12]

  • Pyridone Derivatives: N-substituted cyanoacetamides are condensed with diketones to form substituted pyridones, a common scaffold in medicinal chemistry.[6][13]

  • Vitamin B6 Synthesis: 2-Cyanoacetamide (the parent compound) is a key precursor in the synthesis of Vitamin B6 (pyridoxine).[14] While this is not the N-methyl derivative, it highlights the importance of the cyanoacetamide structure.

Experimental Protocols

This protocol is representative of the synthesis of N-substituted cyanoacetamides.

Materials:

  • Ethyl cyanoacetate (11.3 g, 100 mmol)

  • 4-chloroaniline (12.8 g, 100 mmol)

  • N,N-dimethylformamide (DMF, 50 mL)

  • Water

Procedure:

  • A mixture of ethyl cyanoacetate and 4-chloroaniline in DMF is heated at 100°C for 10 hours.[6]

  • The reaction mixture is then slowly diluted with 150 mL of water.[6]

  • The resulting precipitate is collected by filtration and washed with water.[6]

  • The crude product is recrystallized from ethanol to afford the pure cyanoacetamide.[6]

    • Yield: 14.1 g (73%)[6]

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Diisopropylethylammonium acetate (DIPEAc) catalyst

  • Dichloromethane (MDC) solvent

Procedure:

  • Benzaldehyde and ethyl cyanoacetate are combined in MDC.[4]

  • A catalytic amount of DIPEAc is added to the mixture.

  • The reaction is stirred at a specified temperature (optimized conditions from the study) until completion, monitored by TLC.

  • Upon completion, the reaction mixture is cooled.

  • The product layer is separated and concentrated under vacuum.[4]

  • The resulting material is purified by recrystallization from a suitable solvent to yield ethyl-2-cyano-3-phenylacrylate.[4]

    • Yield: 91%[4]

Summary of Comparative Efficacy

FeatureThis compoundEthyl Cyanoacetate
Role in Synthesis Derivative building block.[11]Fundamental precursor.[2][8]
Key Advantage Directly introduces a specific N-methylamide functionality.Highly versatile for a wide range of transformations (hydrolysis, etc.).[2]
Range of Applications Primarily for N-substituted heterocycles like pyridones and benzimidazoles.[12]Extremely broad, including purines, pyrimidines, vitamins, and various APIs.[2][7][9]
Accessibility Synthesized from ethyl cyanoacetate.[12]Commercially available and produced on a large scale.[8]
Physical State Solid, requiring dissolution for reactions.[1]Liquid, often usable as a solvent or neat.[2]

Conclusion

Both this compound and ethyl cyanoacetate are highly effective reagents in organic synthesis, particularly for the construction of pharmacologically relevant heterocyclic systems.

Ethyl cyanoacetate stands out as a more fundamental and versatile building block. Its widespread use and the vast number of documented transformations make it an indispensable tool for drug discovery, enabling access to a broad spectrum of molecular scaffolds.[2][8][10]

This compound offers a more direct route to compounds containing a specific N-methylamide group. Its efficacy lies in its ability to construct targeted molecules where this functionality is a key pharmacophore, such as in certain pyridone derivatives.[6][12]

The choice between the two is not a matter of superior overall efficacy, but rather a strategic decision based on the desired final molecular architecture. For broad exploratory synthesis and as a primary precursor, ethyl cyanoacetate is the compound of choice. For targeted synthesis requiring a pre-installed N-methylamide moiety, this compound is the more efficient option.

References

A Comparative Guide to Benzimidazole Synthesis: A Study of Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antiulcer drugs, anthelmintics, and antihypertensives. The efficient construction of this bicyclic heterocyclic system is a critical task for drug development professionals. This guide provides an objective comparison of classical and modern synthetic methodologies, supported by experimental data, to assist researchers in selecting the optimal reaction conditions for their specific needs.

Modern synthesis methods consistently show marked improvements over classical techniques, offering significantly reduced reaction times, higher yields, and milder, more environmentally friendly conditions.[1] These advancements are primarily driven by the adoption of microwave irradiation, novel catalytic systems, and green chemistry principles.[2][3]

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as available equipment, desired yield, reaction time, and commitment to green chemistry principles. While traditional methods are still effective, modern approaches offer substantial advantages in efficiency and sustainability.[2]

Synthesis MethodCategoryTypical Reaction TimeTypical Yield (%)Key Reagents/ConditionsKey AdvantagesKey Disadvantages
Phillips-Ladenburg Condensation Classical2 - 24 hours60 - 85%o-phenylenediamine, Carboxylic Acid, 4N HCl or PPA, RefluxReadily available starting materials, well-established procedure.[1]High temperatures, harsh acidic conditions, long reaction times.[1]
Microwave-Assisted Synthesis Modern5 - 30 minutes85 - 99%o-phenylenediamine, Aldehyde, Lewis Acid (e.g., ZrCl₄), Ethanol, 120°CDrastically reduced reaction times, higher yields, potential for solvent-free conditions.[1][4]Requires a specialized microwave reactor.[1]
Catalytic Synthesis (Iron Catalyst) Modern / Green~2 hours85 - 99%o-phenylenediamine, Aldehyde, NH₄OAc, Fe(III)-porphyrin catalyst, Ethanol, Room Temp, AirHigh efficiency and selectivity, mild room temperature conditions, potential for catalyst recycling.[1]Catalyst cost and potential for metal contamination.[1]
Green Synthesis (Deep Eutectic Solvent) Modern / Green8 - 10 minutesHigho-phenylenediamine, Aldehyde, Choline Chloride (ChCl), 80°CEnvironmentally benign solvent, rapid reaction, simplified workup.[2]Optimization of solvent system may be required.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of synthetic routes. The following protocols represent three distinct approaches to the synthesis of 2-substituted benzimidazoles.

Protocol 1: Classical Synthesis via Phillips-Ladenburg Condensation

This method involves the condensation of an o-phenylenediamine with a carboxylic acid under strong acid catalysis and conventional heating.

  • Reactants:

    • o-phenylenediamine (10 mmol)

    • Substituted Carboxylic Acid (10 mmol)

    • 4N Hydrochloric Acid (50 mL)[1]

  • Procedure:

    • Combine o-phenylenediamine and the carboxylic acid in a round-bottom flask.

    • Add 50 mL of 4N Hydrochloric acid to the mixture.[1]

    • Heat the reaction mixture under reflux for 2-4 hours.[1]

    • Monitor reaction completion using Thin Layer Chromatography (TLC).

    • After cooling to room temperature, carefully neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a precipitate forms.[1]

    • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to afford the pure 2-substituted benzimidazole.[1]

Protocol 2: Microwave-Assisted Synthesis

This protocol demonstrates the significant rate enhancement achieved through microwave irradiation for the reaction between an o-phenylenediamine and an aldehyde.[5]

  • Reactants:

    • o-phenylenediamine (1 mmol)

    • Aromatic Aldehyde (1 mmol)

    • Zirconium(IV) chloride (ZrCl₄) (10 mol%)

    • Ethanol (5 mL)[1]

  • Procedure:

    • In a microwave process vial, mix o-phenylenediamine (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (5 mL).[1]

    • Add a catalytic amount of ZrCl₄ (10 mol%) to the mixture.[1]

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at 120°C for 10-15 minutes.[1]

    • After cooling, remove the solvent under reduced pressure.

    • Add water to the reaction mixture and extract the product with ethyl acetate.

    • Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[2]

Protocol 3: Green Catalytic Synthesis Using an Iron Catalyst

This method exemplifies a green chemistry approach, utilizing a non-toxic iron catalyst under mild, aerobic conditions at room temperature.[1]

  • Reactants:

    • Benzo-1,2-quinone (1.0 mmol)

    • Appropriate Aldehyde (1.0 mmol)

    • Ammonium acetate (2.2 mmol)

    • Fe(III)-porphyrin complex catalyst (0.1 mol%)[1]

    • Ethanol (5.0 mL)[1]

  • Procedure:

    • To a solution of the aldehyde (1.0 mmol) and ammonium acetate (2.2 mmol) in ethanol (5.0 mL), add benzo-1,2-quinone (1.0 mmol).[1]

    • Add the catalytic amount of the Fe(III)-porphyrin complex (0.1 mol%) to the mixture.[1]

    • Stir the reaction at room temperature under an air atmosphere for approximately 2 hours.[1]

    • Monitor the reaction progress by TLC.

    • Upon completion, evaporate the solvent under reduced pressure to yield the crude product.[1]

    • Purify the product via column chromatography or recrystallization as needed.

Workflow and Methodology Visualizations

The following diagrams illustrate the generalized workflow for benzimidazole synthesis and a comparison of the different methodologies.

G cluster_workflow Generalized Benzimidazole Synthesis Workflow reactants 1. Prepare Reactants (o-phenylenediamine, Aldehyde/Acid) reaction 2. Reaction & Cyclization (Heating/Microwave/Catalyst) reactants->reaction workup 3. Work-up & Extraction (Neutralization, Quenching) reaction->workup purification 4. Purification (Recrystallization/Chromatography) workup->purification analysis 5. Product Analysis (NMR, MS, m.p.) purification->analysis

Caption: A generalized workflow for benzimidazole synthesis.

G cluster_comparison Logic Flow of Synthesis Methodologies start Select Synthesis Path classical Classical Heating start->classical microwave Microwave-Assisted start->microwave green Green Catalytic start->green classical_char Time: Hours-Days Energy: High Waste: Acidic/Basic classical->classical_char microwave_char Time: Minutes Energy: Moderate (Efficient) Waste: Low microwave->microwave_char green_char Time: Mins-Hours Energy: Low Waste: Minimal green->green_char

Caption: Key feature comparison of synthesis methods.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for 2-Cyano-N-methylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quantitative analysis of key pharmaceutical intermediates like 2-Cyano-N-methylacetamide is fundamental to ensuring product quality and consistency. The choice of analytical methodology directly impacts the reliability of these measurements. This guide provides a comparative overview of the accuracy and precision of common analytical techniques for the determination of this compound, supported by experimental data and detailed protocols.

While specific validated method data for this compound is not extensively published, this guide will draw upon established methods for highly similar compounds, such as other cyanoacetamide derivatives, to provide a reliable comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented for a closely related polar compound, 2-Cyano-2-(hydroxyimino)acetamide, serves as a strong benchmark for the expected performance of these methods.[1]

Comparison of Analytical Method Performance

The selection of an appropriate analytical technique hinges on a variety of factors including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. Below is a summary of the expected performance characteristics for HPLC and GC-MS in the analysis of small, polar molecules like this compound.

ParameterHPLC-DAD (HILIC)GC-MS (with Derivatization)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantification (LOQ) 0.03%0.015%
Precision (%RSD) < 1.5%< 2.5% (including derivatization)
Accuracy (% Recovery) 98 - 102%95 - 105%

Note: The data in this table is representative of the performance for the analysis of the closely related compound 2-Cyano-2-(hydroxyimino)acetamide and is intended to provide a comparative benchmark.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable technique for the direct analysis of polar, non-volatile, and thermally labile compounds like this compound.[1] A reverse-phase (RP) HPLC method with simple conditions is often effective.[2]

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acid modifier like 0.1% phosphoric acid or 0.1% formic acid for mass spectrometry compatibility.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter Solution s2->s3 h1 Inject Sample s3->h1 h2 Chromatographic Separation (C18 Column) h1->h2 h3 DAD Detection h2->h3 d1 Peak Integration h3->d1 d2 Quantification d1->d2

HPLC analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of polar compounds like this compound by GC-MS can be challenging due to their low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required to make the analyte more amenable to GC analysis.[1] Silylation is a common derivatization technique for this purpose.

Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[1]

  • Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Mass Range: m/z 40-450.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., dry pyridine) and 500 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Seal the vial and heat at 70 °C for 60 minutes.[1]

  • Cool to room temperature before injection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Add Solvent & Silylating Agent s1->s2 s3 Heat for Derivatization s2->s3 s4 Cool to Room Temperature s3->s4 g1 Inject Derivatized Sample s4->g1 g2 Chromatographic Separation g1->g2 g3 Mass Spectrometry Detection g2->g3 d1 Mass Spectra Analysis g3->d1 d2 Quantification d1->d2

GC-MS with derivatization workflow.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. For routine quality control where simplicity and high throughput are desired, an HPLC method is generally recommended due to its direct applicability and robust performance for polar compounds. GC-MS, while requiring a more complex sample preparation involving derivatization, offers high sensitivity and the rich structural information from mass spectrometry, making it a valuable tool for impurity identification and trace-level analysis. The ultimate choice of method should be guided by the specific analytical requirements, available instrumentation, and the necessary level of validation.

References

Benchmarking 2-Cyano-N-methylacetamide for High-Throughput Heterocyclic Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Versatile Building Block

In the landscape of modern drug discovery and materials science, the efficient construction of diverse heterocyclic compound libraries is paramount. 2-Cyano-N-methylacetamide has emerged as a valuable and versatile building block in this endeavor. Its unique combination of a reactive methylene group, a cyano moiety, and an N-methylamide functionality allows for its participation in a wide array of cyclization and multicomponent reactions. This guide provides a comprehensive benchmark of this compound against other common building blocks in the context of heterocyclic library synthesis, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternatives

The utility of a building block in diversity-oriented synthesis (DOS) is judged by several key metrics: the diversity of scaffolds it can generate, the typical yields and purity of the products, the complexity of the resulting molecules, and the ease of execution of the reactions.[1][2] this compound and its parent compound, 2-cyanoacetamide, are particularly effective in multicomponent reactions (MCRs), which are highly convergent and contribute to the rapid generation of molecular complexity.[3]

Here, we compare the performance of N-substituted cyanoacetamides with other prominent building blocks used in the synthesis of two common and medicinally relevant heterocyclic scaffolds: 2-pyridones and 2-aminothiophenes.

Table 1: Comparison of Building Blocks for the Synthesis of 2-Pyridone Libraries

Building BlockTypical ReactionKey AdvantagesTypical Yield RangeScaffold DiversityReference
This compound Condensation with 1,3-dicarbonyl compoundsReadily available starting materials, good yields, straightforward purification.[4]60-85%High (amenable to various substituents on the pyridone ring)[4]
Ethyl CyanoacetateCondensation with 1,3-dicarbonyls, followed by amidationVersatile, well-established protocols.[5]50-75%High[5]
MalononitrileThorpe-Ziegler reaction with α,β-unsaturated ketonesAccess to highly functionalized pyridines.45-70%Moderate (often leads to aminopyridines)[6]
AcetoacetamideHantzsch Dihydropyridine SynthesisWell-understood reaction, access to dihydropyridine core.65-90%Moderate (primarily dihydropyridines)[6]

Table 2: Comparison of Building Blocks for the Synthesis of 2-Aminothiophene Libraries (Gewald Reaction)

Building BlockKey AdvantagesTypical Yield RangeDiversity of Accessible ScaffoldsReference
N-Substituted Cyanoacetamides Allows for two points of diversity, convenient workup (precipitation and filtration).[7]40-95%High (diverse substituents on the thiophene ring and the amide nitrogen)[7][8]
Ethyl CyanoacetateWidely used, commercially available, good yields.[9]60-85%Moderate (ester functionality requires further modification for amide diversity)[9]
MalononitrileLeads to 2-amino-3-cyanothiophenes, useful for further elaboration.[9]70-90%High (cyano group is a versatile handle for further reactions)[9]
CyanothioacetamideDirect route to 2-aminothiophene-3-thiocarboxamides.[10]55-80%Moderate (introduces a thiocarboxamide group)[10]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful and reproducible synthesis of compound libraries. Below are representative protocols for key reactions involving N-substituted cyanoacetamides.

Protocol 1: General Synthesis of N-Substituted 3-Cyano-2-pyridones

This protocol describes the synthesis of N-substituted 3-cyano-2-pyridone derivatives from an N-substituted cyanoacetamide and acetylacetone.[4]

Materials:

  • N-substituted-2-cyanoacetamide (e.g., this compound) (0.006 mol)

  • Acetylacetone (2,4-pentanedione) (0.006 mol)

  • Potassium Hydroxide (KOH) (catalytic amount)

  • Ethanol (10 mL)

  • Reaction flask with a reflux condenser and magnetic stirrer

Procedure:

  • In a reaction flask, suspend 0.006 mol of the N-substituted-2-cyanoacetamide and 0.006 mol of acetylacetone in 10 mL of ethanol.

  • Add a catalytic amount of potassium hydroxide to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain the desired 3-cyano-2-pyridone derivative.

Protocol 2: General Procedure for the Gewald Three-Component Reaction

This protocol outlines the synthesis of 2-aminothiophene-3-carboxamides from an N-substituted cyanoacetamide, a ketone or aldehyde, and elemental sulfur.[7]

Materials:

  • N-substituted cyanoacetamide (e.g., this compound) (1.0 eq)

  • Aldehyde or ketone (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • Triethylamine (1.0 eq)

  • Ethanol

  • Reaction flask with a reflux condenser and magnetic stirrer

Procedure:

  • To a reaction flask, add the N-substituted cyanoacetamide (1.0 eq), the aldehyde or ketone (1.0 eq), elemental sulfur (1.0 eq), and ethanol.

  • Add triethylamine (1.0 eq) to the mixture.

  • Heat the reaction mixture to 70°C and stir for several hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • In many cases, the product will precipitate from the reaction mixture. If not, add water to induce precipitation.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., water, cold ethanol).

  • Dry the product to obtain the desired 2-aminothiophene-3-carboxamide.

Visualizing Synthetic Strategies and Biological Relevance

Experimental Workflow for Parallel Library Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a heterocyclic library using this compound in a multi-well plate format. This approach is central to high-throughput screening and lead discovery.[1][11]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage A Dispense this compound Solution to 96-well Plate B Dispense Library of 1,3-Dicarbonyl Compounds A->B C Dispense Catalyst (e.g., Piperidine) B->C D Seal Plate and Heat (e.g., 80°C, 4h) C->D E Cool and Precipitate Products D->E F Filtration and Washing E->F G Drying of Compound Library F->G H LC-MS/NMR Analysis for Purity and Identity G->H I Compound Plating and Storage H->I

Caption: Parallel synthesis workflow for a 2-pyridone library.

Signaling Pathway Targeted by Heterocyclic Scaffolds

Many heterocyclic compounds synthesized from building blocks like this compound are designed to interact with specific biological targets. For instance, benzimidazole and pyridone derivatives are known to inhibit key enzymes in signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[12][13]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyridone/Benzimidazole Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Logical Relationships in Building Block Selection for Diversity-Oriented Synthesis

The choice of building blocks is a critical decision in the design of a diverse compound library. The following diagram illustrates the logical considerations for selecting a building block like this compound.

G Start Goal: Diverse Heterocyclic Library Q1 Desired Core Scaffold? Start->Q1 Pyridone 2-Pyridones Q1->Pyridone Yes Thiophene 2-Aminothiophenes Q1->Thiophene Yes Other Other Scaffolds Q1->Other No Q2_pyridone Need N-substitution? Pyridone->Q2_pyridone Q2_thiophene Need Amide Diversity? Thiophene->Q2_thiophene CNMA Use this compound or other N-substituted cyanoacetamides Q2_pyridone->CNMA Yes ECA Use Ethyl Cyanoacetate (post-modification needed) Q2_pyridone->ECA No Gewald_CNMA Use N-substituted cyanoacetamides in Gewald Reaction Q2_thiophene->Gewald_CNMA Yes Gewald_ECA Use Ethyl Cyanoacetate or Malononitrile in Gewald Reaction Q2_thiophene->Gewald_ECA No

Caption: Decision tree for building block selection.

References

Alternative reagents to 2-Cyano-N-methylacetamide for pyridone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The synthesis of these vital heterocycles often relies on the condensation of activated methylene compounds. 2-Cyano-N-methylacetamide has been a reagent of choice for producing N-methylated pyridones. However, the quest for synthetic efficiency, milder reaction conditions, and diverse substitution patterns has led researchers to explore several alternative reagents. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic route.

Key Alternative Reagents

Beyond this compound, several other activated methylene compounds have proven effective for the synthesis of 3-cyano-2-pyridones. The most prominent alternatives include:

  • Cyanoacetamide: The non-methylated parent compound, which serves as a direct precursor for N-unsubstituted 2-pyridones. It is a versatile and cost-effective starting material.

  • Malononitrile: With two cyano groups activating the methylene bridge, malononitrile is a highly reactive reagent often employed in multicomponent reactions to afford densely functionalized pyridines and pyridones.

  • β-Keto Amides: This class of compounds offers an alternative pathway, particularly in reactions with other activated nitriles like malononitrile, to generate polysubstituted 2-pyridones.[1][2]

Performance Comparison

To provide a clear comparison, the synthesis of a representative 4,6-dimethyl-3-cyano-2-pyridone core structure is examined using different reagents. The following table summarizes the performance based on reported experimental data.

ReagentCo-reactantCatalyst/BaseSolventConditionsYield (%)Ref.
This compound AcetylacetonePiperidineNone (Neat)Microwave, 10-15 minHigh (not specified)[3]
Cyanoacetamide AcetylacetoneKOHEthanolReflux (80°C), 4 h75[2][4]
Malononitrile AcetylacetoneNoneEthanolReflux, 15 min56[5]
N-Phenyl-3-oxobutanamide (β-Keto Amide) MalononitriletBuOKCH2Cl2Room TempHigh (not specified)[1]

Experimental Protocols

Detailed methodologies for the synthesis of the 4,6-dimethyl-3-cyano-2-pyridone scaffold using the compared reagents are provided below.

Protocol 1: Synthesis of 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile from this compound

This protocol is based on the microwave-assisted synthesis of N-substituted 4,6-dimethyl-3-cyano-2-pyridones.[3]

Materials:

  • This compound

  • Acetylacetone

  • Piperidine (catalyst)

Procedure:

  • In a microwave-safe vessel, mix equimolar amounts (e.g., 10 mmol) of this compound and acetylacetone.

  • Add a few drops of piperidine as a catalyst.

  • The reaction is performed without solvent (neat).

  • Irradiate the mixture in a microwave reactor for 10-15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The resulting solid product is typically pure and can be collected. If necessary, purify by crystallization from ethanol.

Protocol 2: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile from Cyanoacetamide

This procedure follows a conventional reflux method for the synthesis of N-unsubstituted 2-pyridones.[2][4]

Materials:

  • Cyanoacetamide (0.006 mol)

  • Acetylacetone (0.006 mol)

  • Potassium Hydroxide (KOH) (catalytic amount)

  • Ethanol (approx. 10 mL)

Procedure:

  • To a round-bottom flask, add cyanoacetamide (0.006 mol), acetylacetone (0.006 mol), a small quantity of KOH, and approximately 10 mL of ethanol.

  • Stir the reaction mixture and heat to reflux at 80°C for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate from the solution.

  • Collect the precipitate by filtration and wash with cold ethanol to obtain the desired product.

Protocol 3: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile from Malononitrile

This protocol describes a rapid synthesis of the pyridone using the highly reactive malononitrile.[5]

Materials:

  • Malononitrile

  • Acetylacetone

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve malononitrile and acetylacetone in ethanol.

  • Heat the mixture to reflux. The reaction proceeds without a catalyst.

  • Reflux for approximately 15 minutes. In the absence of a base, the reaction of malononitrile with acetylacetone has been reported to yield 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as the sole product.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • The product can be isolated by crystallization upon cooling or by removal of the solvent under reduced pressure followed by purification.

Protocol 4: Synthesis of 2-Amino-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile from a β-Keto Amide

This protocol illustrates the use of a β-keto amide (N-phenyl-3-oxobutanamide) reacting with malononitrile.[1]

Materials:

  • N-phenyl-3-oxobutanamide (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Potassium tert-butoxide (tBuOK) (1.0 equiv.)

  • Dichloromethane (CH2Cl2) (5.0 mL)

Procedure:

  • In a reaction vessel, dissolve N-phenyl-3-oxobutanamide (1.0 mmol) and malononitrile (1.1 mmol) in dichloromethane (5.0 mL).

  • Add potassium tert-butoxide (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with a suitable organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or crystallization to yield the polysubstituted 2-pyridone.

Reaction Pathways and Mechanisms

The synthesis of 2-pyridones from these reagents proceeds through a series of condensation and cyclization reactions. The following diagrams illustrate the plausible mechanistic pathways.

G cluster_0 Cyanoacetamide Route (Guareschi-Thorpe Reaction) Reactants0 Cyanoacetamide + Acetylacetone Intermediate0 Knoevenagel Adduct Reactants0->Intermediate0 Base (e.g., KOH) -H2O Product0 3-Cyano-4,6-dimethyl-2-pyridone Intermediate0->Product0 Intramolecular Cyclization (Tautomerization)

Caption: Plausible pathway for pyridone synthesis from cyanoacetamide.

G cluster_1 Malononitrile Route Reactants1 Malononitrile + Acetylacetone Intermediate1A Knoevenagel Adduct Reactants1->Intermediate1A Heat -H2O Intermediate1B Hydrolyzed Intermediate (Cyanoacetamide in situ) Intermediate1A->Intermediate1B H2O (trace) (Hydrolysis) Product1 3-Cyano-4,6-dimethyl-2-pyridone Intermediate1B->Product1 Intramolecular Cyclization

Caption: Proposed mechanism for pyridone formation from malononitrile.

G cluster_2 β-Keto Amide Route Reactants2 β-Keto Amide + Malononitrile Intermediate2A Intermediate Adduct Reactants2->Intermediate2A Base (e.g., tBuOK) -H2O Intermediate2B Cyclized Intermediate Intermediate2A->Intermediate2B Intramolecular Nucleophilic Attack Product2 Polysubstituted 2-Pyridone Intermediate2B->Product2 Isomerization

Caption: General reaction pathway using β-keto amides.

Conclusion

The choice of reagent for pyridone synthesis significantly impacts reaction conditions, efficiency, and the substitution pattern of the final product.

  • This compound and its N-substituted analogues are ideal for the direct synthesis of N-alkylated pyridones, often with high efficiency under microwave conditions.[3]

  • Cyanoacetamide remains a robust and economical choice for accessing N-unsubstituted pyridones through well-established procedures like the Guareschi-Thorpe reaction.[6]

  • Malononitrile offers a rapid route to pyridones, although its high reactivity can sometimes lead to different products depending on the reaction conditions, such as the presence of a base.[5]

  • β-Keto amides provide a versatile entry point to highly substituted 2-pyridones, expanding the accessible chemical space for drug discovery and development.[1][2]

By understanding the comparative performance and methodologies associated with these reagents, researchers can make informed decisions to best suit their synthetic goals, whether prioritizing speed, cost, or structural complexity.

References

A Comparative Guide to 2-Cyano-N-methylacetamide: Applications and Alternatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Cyano-N-methylacetamide, a versatile building block in organic synthesis, and objectively compares its performance with key alternatives, namely ethyl cyanoacetate and malononitrile. This document is intended to assist researchers in selecting the most appropriate reagent for their synthetic needs by presenting available experimental data, detailed protocols, and safety information.

Introduction to this compound and its Alternatives

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility stems from the presence of a reactive methylene group flanked by a nitrile and an amide, making it an excellent precursor for the construction of heterocyclic systems. The primary applications of this compound lie in the synthesis of substituted pyridones and benzimidazoles, which are important scaffolds in medicinal chemistry.

The two most common alternatives to this compound for these applications are ethyl cyanoacetate and malononitrile . Ethyl cyanoacetate shares a similar structural motif with an ester group in place of the N-methylamide, while malononitrile possesses a second nitrile group, rendering its methylene protons highly acidic. The choice between these reagents often depends on the desired final product, reaction conditions, and safety considerations.

Comparative Performance in Synthesis

Synthesis of 3-Cyano-2-pyridone Derivatives

Substituted 3-cyano-2-pyridones are valuable intermediates in drug discovery. All three reagents can be utilized for their synthesis, typically through a condensation reaction with a 1,3-dicarbonyl compound or a related synthon.

dot

Caption: General synthetic pathway to 3-cyano-2-pyridone derivatives.

Table 1: Comparison of Reagents in the Synthesis of 3-Cyano-2-pyridone Derivatives

ParameterThis compoundEthyl CyanoacetateMalononitrile
Typical Co-reactant 1,3-Diketones (e.g., acetylacetone)1,3-Diketones, Enaminonitriles1,3-Diketones, Aldehydes, Ammonium Acetate
Reaction Conditions Base-catalyzed (e.g., KOH, piperidine), reflux in ethanolBase-catalyzed, often requires higher temperatures or longer reaction timesOften part of multi-component reactions, can proceed under milder conditions
Reported Yields Good to excellent (e.g., 61-79% for N-aryl-3-cyano-4,6-dimethyl-2-pyridones)[1]Good to excellent (e.g., 53-75% for N-alkylated-2-cyanoacetamides as precursors)[2]High yields in multi-component reactions[3]
Advantages Direct incorporation of the N-methylamide moiety.Readily available and cost-effective.High reactivity of the methylene group.
Disadvantages May be less readily available than ethyl cyanoacetate.The ester group may undergo undesired side reactions (e.g., hydrolysis, transesterification).Potential for polymerization and higher toxicity.
Synthesis of Benzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. While the most common synthesis involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids, cyano-containing precursors can also be employed.

dot

Caption: General synthetic pathway to 2-substituted benzimidazoles.

Table 2: Comparison of Reagents in the Synthesis of Benzimidazole Derivatives

ParameterThis compoundEthyl CyanoacetateMalononitrile
Role in Synthesis Can serve as a precursor to a reactive intermediate for cyclization.Can be used to generate an imidate intermediate for reaction with o-phenylenediamine.Can participate in multi-component reactions to form benzimidazole derivatives.
Reaction Conditions Often requires activation or conversion to a more reactive species.Typically requires acidic or basic catalysis.Can be used in one-pot, multi-component reactions.
Reported Yields Data for direct comparison is limited.Moderate to good yields have been reported for related syntheses.Good yields are achievable in specific multi-component reactions.
Advantages Can introduce specific functionality at the 2-position.Versatile and widely used in heterocyclic synthesis.High reactivity can lead to efficient one-pot procedures.
Disadvantages May require harsher conditions compared to aldehyde-based syntheses.The ester group can be susceptible to side reactions.Potential for side reactions due to the high reactivity of both nitrile groups.

Experimental Protocols

Synthesis of N-Aryl-3-cyano-4,6-dimethyl-2-pyridones using N-Aryl-2-cyanoacetamides[1]

This protocol describes the synthesis of the precursor N-aryl-2-cyanoacetamide from an aniline derivative and ethyl cyanoacetate, followed by the cyclization to the pyridone.

Step 1: Synthesis of N-Aryl-2-cyanoacetamide Derivatives

  • A mixture of the appropriate aniline derivative (0.02 mol) and ethyl cyanoacetate (0.02 mol) is refluxed at a high temperature for 2 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • The resulting solid is filtered and washed with diethyl ether and ethanol to afford the desired N-aryl-2-cyanoacetamide.

Step 2: Synthesis of 3-Cyano-2-pyridone Derivatives

  • A mixture of the N-aryl-2-cyanoacetamide derivative (0.006 mol), acetylacetone (0.006 mol), and a catalytic amount of potassium hydroxide (KOH) is prepared in approximately 10 mL of ethanol.

  • The reaction mixture is stirred and refluxed at 80 °C for 4 hours, with the progress monitored by TLC.

  • After cooling, the precipitate is collected by filtration and washed with ethanol to yield the final 3-cyano-2-pyridone product.

One-pot Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes[4]

This protocol provides a general and environmentally friendly method for synthesizing benzimidazoles, which can be compared to syntheses utilizing cyano-precursors.

  • To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (NH₄Cl) (30 mol%).

  • Stir the resulting mixture for 2 hours at 80 °C.

  • Monitor the completion of the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by recrystallization from ethanol.

Safety and Toxicity Profile

A comparative summary of the available safety and toxicity data for this compound and its alternatives is presented below. It is crucial to consult the full Safety Data Sheet (SDS) for each compound before use.

Table 3: Comparative Toxicity Data

CompoundGHS Hazard StatementsAcute Oral LD50 (Rat)In Vitro Cytotoxicity
This compound H302: Harmful if swallowed[4]No data availableNo specific data found
Ethyl Cyanoacetate H302: Harmful if swallowed2820 mg/kg[5]Lower cytotoxicity compared to methyl cyanoacrylate; biocompatible in direct contact assays with human osteoblasts[6]
Malononitrile H300: Fatal if swallowed, H310: Fatal in contact with skin, H330: Fatal if inhaled14 mg/kg[3]Induces micronuclei and gene mutations in V79 Chinese hamster cells; less cytotoxic than its derivative 2-chlorobenzylidene malononitrile[7]

dot

Caption: Relative toxicity hazard levels of the compared reagents.

Conclusion

This compound, ethyl cyanoacetate, and malononitrile are all valuable reagents for the synthesis of important heterocyclic compounds like pyridones and benzimidazoles.

  • This compound offers a direct route to N-methylated amide-containing heterocycles.

  • Ethyl cyanoacetate is a cost-effective and versatile alternative with a more favorable safety profile compared to malononitrile.

  • Malononitrile is a highly reactive reagent that can be advantageous in multi-component reactions, but its high toxicity requires stringent safety precautions.

The selection of the optimal reagent will depend on the specific synthetic target, desired reaction efficiency, and the safety protocols available in the laboratory. While this guide provides a comparative overview based on available literature, direct experimental comparisons under standardized conditions are needed for a definitive performance evaluation. Researchers are encouraged to consider these factors carefully when designing their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 2-Cyano-N-methylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2-Cyano-N-methylacetamide, ensuring the protection of laboratory personnel and the environment.

This document provides detailed procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial due to the compound's potential health hazards.

Immediate Safety and Hazard Summary

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[1][2] Before handling for disposal, it is imperative to be familiar with its safety profile.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationGHS CodesRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.[1][2]
Skin IrritationH315Chemical-resistant gloves, lab coat.[2][3]
Eye IrritationH319Safety glasses with side shields or goggles.[2][3]
Respiratory IrritationH335Use in a well-ventilated area or with a fume hood.[3]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[4]

Protocol 1: Disposal of Unused or Expired this compound

  • Container Integrity: Ensure the original container is securely sealed and not damaged. If the container is compromised, it should be over-packed into a larger, compatible, and properly labeled container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]

  • Segregation: Store the waste container in a designated hazardous waste accumulation area. This area should be separate from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

  • Waste Collection: Arrange for pickup by your institution's licensed hazardous waste management service.

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items such as contaminated gloves, weighing paper, and absorbent materials from spill cleanups.

  • Collection: Place all contaminated solid waste into a designated, puncture-resistant container lined with a heavy-duty plastic bag.[5]

  • Labeling: Clearly label the container as "Hazardous Waste: Solid Debris Contaminated with this compound".[5]

  • Storage: Keep the container sealed when not in use and store it in the designated hazardous waste accumulation area.

  • Disposal: Dispose of the container through your institution's licensed hazardous waste management service.

Protocol 3: Disposal of Contaminated Liquid Waste

This includes solutions containing this compound and solvent rinses of emptied containers.

  • Waste Container: Use a dedicated, chemically resistant container (e.g., glass or polyethylene) for liquid waste.

  • Labeling: Label the container "Hazardous Waste" and list all chemical constituents, including solvents and "this compound," with their approximate concentrations.

  • Storage: Keep the container tightly sealed and stored in secondary containment within the hazardous waste accumulation area.

  • Disposal: Arrange for collection by your institution's licensed hazardous waste management service.

Spill Response and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For minor spills:

  • Ventilation: Ensure the area is well-ventilated.

  • PPE: Wear the appropriate personal protective equipment as outlined in Table 1.

  • Containment: Carefully sweep up the solid material, avoiding the generation of dust.[1][4]

  • Collection: Place the swept-up material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent and absorbent towels. All cleanup materials must be disposed of as hazardous waste.

For major spills:

  • Evacuation: Evacuate all non-essential personnel from the area.

  • Ventilation: Ensure the area is well-ventilated.

  • Emergency Services: Alert your institution's emergency response team or environmental health and safety office.

  • Containment: If safe to do so, prevent the spill from entering drains or watercourses.[1]

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

cluster_start Waste Generation Point cluster_characterization Waste Characterization cluster_protocols Disposal Protocols cluster_final_disposal Final Disposal start This compound Waste waste_type Identify Waste Type start->waste_type unused_product Unused/Expired Product (Protocol 1) waste_type->unused_product  Unused/Expired  Chemical solid_waste Contaminated Solid Waste (Protocol 2) waste_type->solid_waste Contaminated   Solids (PPE, etc.) liquid_waste Contaminated Liquid Waste (Protocol 3) waste_type->liquid_waste  Contaminated  Liquids (Solutions, etc.) collection_point Designated Hazardous Waste Accumulation Area unused_product->collection_point solid_waste->collection_point liquid_waste->collection_point disposal_service Licensed Waste Disposal Service collection_point->disposal_service

Caption: Disposal workflow for this compound waste.

It is the responsibility of the chemical waste generator to ensure that waste is managed and disposed of in accordance with all applicable local, regional, and national regulations.[6] Always consult your institution's specific guidelines and environmental health and safety office for further information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.